5-Formyl-2-methoxyphenyl Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPGTXJXZIXWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399300 | |
| Record name | 5-Formyl-2-methoxyphenyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-57-2 | |
| Record name | 5-Formyl-2-methoxyphenyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Formyl-2-methoxyphenyl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Formyl-2-methoxyphenyl Acetate
This guide provides a comprehensive overview of 5-Formyl-2-methoxyphenyl Acetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, underpinned by established scientific principles and methodologies.
Introduction
This compound, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde and O-Acetyl Isovanillin, is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring an acetylated phenol, a methoxy group, and a formyl group, provides a unique combination of reactive sites, making it a versatile precursor for a wide range of more complex molecules. This guide will explore the essential characteristics of this compound, offering both theoretical insights and practical guidance for its use in a laboratory setting.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.
Structural and Molecular Data
This compound is characterized by the following identifiers and molecular properties:
| Property | Value | Source(s) |
| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |
| CAS Number | 881-57-2 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.19 g/mol | [1][2][3] |
| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)C=O)OC | [2] |
| InChI Key | ZVPGTXJXZIXWGR-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The bulk properties of this compound are summarized below, providing crucial information for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Appearance | White to Orange to Green powder to crystal | [1][4][5] |
| Melting Point | 85.0 to 89.0 °C (87 °C reference) | [4][5][6] |
| Boiling Point | 293°C at 760 mmHg (Predicted) | |
| Purity | >98.0% (GC) | [1][4][5][6] |
| Storage | Inert atmosphere, 2-8°C is recommended | [5] |
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of this compound is a critical aspect of its utility. This section outlines a common synthetic protocol and discusses the expected spectroscopic data for structural verification.
Synthetic Protocol: Acetylation of Vanillin
A prevalent method for the synthesis of the related compound, O-Acetylvanillin, involves the acetylation of vanillin.[7][8] This straightforward esterification can be adapted and is conceptually similar to the synthesis of this compound's isomers. The following is a representative protocol.
Objective: To synthesize vanillin acetate via base-catalyzed acetylation of vanillin.
Materials:
-
Vanillin (3.2 mmol)
-
Dichloromethane (DCM) (5-6 mL)
-
Acetic anhydride (3.84 mmol)
-
Dry pyridine (3.84 mmol)
-
Crushed ice
-
Deionized water
-
95% Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under anhydrous conditions, dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane in a round-bottom flask.[8][9]
-
To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).[8][9]
-
Stir the reaction mixture at room temperature for 3-4 hours.[8][9]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[9]
-
Upon completion, evaporate the dichloromethane using a rotary evaporator.[8][9]
-
Pour the resulting mixture onto crushed ice, which will cause the product to precipitate.[8][9]
-
Filter the precipitate and wash it with deionized water.[8][9]
-
Dry the precipitate and recrystallize from 95% ethanol for purification.[8][9]
Workflow Diagram:
Caption: Workflow for the synthesis of vanillin acetate.
Spectroscopic Data
Part 3: Applications in Research and Development
This compound is classified as a building block, primarily used in the synthesis of more complex molecules.[1][5]
Role in Organic Synthesis
Its utility stems from the reactivity of the aldehyde group, which can undergo a variety of transformations. For instance, it can be a substrate in reactions such as:
-
Rieche formylation: A process to introduce a formyl group onto an aromatic ring.[11]
-
Knoevenagel condensation: A reaction of an aldehyde or ketone with an active methylene compound to produce a new carbon-carbon double bond.[11]
These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular scaffolds.
Intermediate in Drug Discovery
Vanillin and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[12] For example, vanillin is a precursor for compounds like papaverine and trimethoprim.[12] By extension, functionalized derivatives like this compound serve as important starting materials in the development of novel therapeutic agents. Its structure is a component in the synthesis of various biologically active compounds, including those with potential antimicrobial properties.[9][12] The strategic modification of the vanillin scaffold is a key approach in enhancing the pharmacological activity of new drug candidates.[12]
Logical Relationship Diagram:
Caption: Role of the compound in synthesis and drug development.
Part 4: Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[2]
The signal word associated with this compound is "Warning".[2][4]
Recommended Precautionary Measures
When handling this compound, the following precautionary statements should be observed:[2][4]
-
P280: Wear protective gloves/eye protection/face protection.[2][4]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]
Conclusion
This compound is a versatile and valuable chemical intermediate with well-defined properties. Its utility as a building block in organic synthesis, particularly in the context of drug discovery and development, is significant. This guide has provided a detailed overview of its core properties, a representative synthetic protocol, key applications, and essential safety information to support its effective and safe use by researchers and scientists in the field.
References
- This compound | C10H10O4 | CID 4099572.
- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]
- 5-Formyl-2-methoxyphenyl acet
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents.
- (5-Formyl-2-methoxyphenyl)acetic acid | CAS#:893733-62-5. Chemsrc. [Link]
- CAS 881-57-2 | 5-Formyl-2-methoxyphenyl acet
- O-Acetylvanillin | CAS#:881-68-5. Chemsrc. [Link]
- 5-formyl-2-methoxyphenyl acet
- The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.
- 64734 Real Est
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 881-57-2 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound | 881-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. labproinc.com [labproinc.com]
- 7. O-Acetylvanillin | CAS#:881-68-5 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
3-Acetoxy-4-methoxybenzaldehyde molecular weight
An In-depth Technical Guide to 3-Acetoxy-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-Acetoxy-4-methoxybenzaldehyde, commonly known as Vanillin Acetate or Acetovanillin. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the molecule's fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. It offers a detailed, field-proven protocol for its synthesis via the acetylation of vanillin, outlines standard methodologies for its analytical characterization, and explores its practical application as a chromogenic reagent in thin-layer chromatography (TLC). The guide is grounded in authoritative sources to ensure scientific integrity and provides practical, step-by-step instructions and safety protocols for laboratory use.
Core Chemical Identity and Physicochemical Properties
3-Acetoxy-4-methoxybenzaldehyde is a derivative of vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The acetylation of vanillin's phenolic hydroxyl group yields a more stable crystalline solid that serves as a valuable intermediate in organic synthesis and as a specialized analytical reagent.[1][2] Its fundamental properties are crucial for its application in synthesis, formulation, and quality control.
The quantitative physicochemical data for 3-Acetoxy-4-methoxybenzaldehyde are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 194.18 g/mol | [2][3] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |
| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate | [4][5][6] |
| Synonyms | Vanillin acetate, Acetovanillin | [2][6][7] |
| CAS Number | 881-68-5 | [4][7][8] |
| Appearance | White to cream crystalline powder | [3][4][5] |
| Melting Point | 73 - 80 °C | [5][8] |
| Purity (by GC) | ≥97.5% | [4][5] |
| Infrared Spectrum | Conforms to structure | [5] |
Synthesis Protocol: Acetylation of Vanillin
The most common and efficient synthesis of 3-Acetoxy-4-methoxybenzaldehyde is the acetylation of its precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin). This reaction is a classic example of nucleophilic acyl substitution.
Expertise & Causality:
The reaction mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin by a base (sodium hydroxide). This creates a phenoxide ion, which is a potent nucleophile. The phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the final ester product. The use of crushed ice is critical for temperature control, as the reaction is exothermic.
Detailed Experimental Protocol:
-
Materials:
-
3-Methoxy-4-hydroxybenzaldehyde (Vanillin): 1.5 g
-
10% Sodium Hydroxide (NaOH) solution: 25 mL
-
Acetic Anhydride: 4 mL
-
Crushed Ice: ~30 g
-
95% Ethanol (for recrystallization)
-
250 mL Conical Flask with stopper
-
Buchner Funnel and filter paper
-
-
Procedure:
-
Dissolve 1.5 g of 3-Methoxy-4-hydroxybenzaldehyde in 25 mL of 10% sodium hydroxide solution within a 250 mL conical flask.
-
Cool the solution by adding approximately 30 g of crushed ice directly to the flask.
-
Carefully add 4 mL of acetic anhydride to the cold solution.
-
Immediately stopper the flask and shake vigorously for approximately 20 minutes. A cloudy, milky white precipitate of 3-Acetoxy-4-methoxybenzaldehyde will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with ice-cold water to remove any unreacted reagents and salts.
-
Purify the product by recrystallizing from 95% ethanol. This will yield white crystalline needles of the final product.[3]
-
Analytical Characterization and Quality Control
Post-synthesis, it is imperative to verify the molecular structure and assess the purity of the compound. This is a self-validating step in any protocol, ensuring the material is suitable for subsequent applications. Standard analytical techniques are employed for this purpose.[8]
Workflow for Structural Elucidation:
-
Purity Assessment (GC): Gas chromatography is first used to determine the purity of the sample, ensuring it meets the standard of ≥97.5%.[5]
-
Infrared (IR) Spectroscopy: The sample is analyzed to confirm the presence of key functional groups. Expected characteristic peaks include strong C=O stretching vibrations for the aldehyde (~1700 cm⁻¹) and the ester (~1760 cm⁻¹), as well as C-O stretching for the ester and methoxy groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed map of the proton environment.
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire the spectrum.[8]
-
Expected Signals:
-
A singlet around 9.9 ppm (1H, aldehyde CHO).
-
Aromatic protons (3H) in the 7.0-7.5 ppm region.
-
A singlet around 3.9 ppm (3H, methoxy OCH₃).
-
A singlet around 2.3 ppm (3H, acetyl CH₃).
-
-
Application as a Chromogenic Reagent in TLC
A significant application of 3-Acetoxy-4-methoxybenzaldehyde is its use as a sensitive and effective chromogenic spray reagent for the detection and identification of oils and fats in forensic science and food chemistry.[3]
Expertise & Causality:
When sprayed onto a developed TLC plate and heated, the reagent, in combination with sulfuric acid, reacts with the separated lipid components (fatty acids, triglycerides). This acid-catalyzed condensation reaction forms colored compounds, rendering the separated spots visible as pinkish-violet complexes. This method is valued for being less time-consuming and more sensitive than some traditional visualization agents.[3]
Protocol for TLC Visualization:
-
Materials:
-
Developed and dried TLC plate with spotted oil samples.
-
Spray Reagent A: 0.328 g of 3-Acetoxy-4-methoxybenzaldehyde dissolved in 100 mL of absolute ethanol.
-
Spray Reagent B: 50% aqueous sulfuric acid.
-
Fume hood.
-
Hot plate or oven set to ~110°C.
-
-
Procedure:
-
In a fume hood, lightly and evenly spray the developed TLC plate with Reagent A.
-
Allow the ethanol to evaporate for a few minutes.
-
Next, spray the plate with Reagent B (50% H₂SO₄).
-
Heat the sprayed plate on a hot plate or in an oven at 110°C for 5-10 minutes, or until colored spots appear.
-
Document the results by noting the Rf values and colors of the separated spots. The reagent typically develops pinkish-violet colors with various oils.[3]
-
Safety and Handling
As with any laboratory chemical, proper handling of 3-Acetoxy-4-methoxybenzaldehyde is essential to ensure personnel safety. The following information is summarized from its Safety Data Sheet (SDS).[7]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7][9]
-
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][10]
-
References
- Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific.
- BenchChem. (2025). Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde. BenchChem.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Acetoxy-3-methoxybenzaldehyde. Fisher Scientific.
- Thermo Scientific Chemicals. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 98%. Thermo Fisher Scientific.
- PharmaCompass. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. BenchChem.
- Fisher Scientific. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 98%. Fisher Scientific.
- Thermo Scientific Chemicals. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 98% 100 g. Thermo Fisher Scientific.
- Susilowati, E., et al. (2020). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Oriental Journal of Chemistry, 36(4).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-methoxy-4-acetoxybenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. rfppl.co.in [rfppl.co.in]
- 4. 4-Acetoxy-3-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Acetoxy-3-methoxybenzaldehyde, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Acetoxy-3-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 7. fishersci.ca [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to (5-formyl-2-methoxyphenyl) acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-formyl-2-methoxyphenyl) acetate, also known by its synonym 3-Acetoxy-4-methoxybenzaldehyde or as O-Acetylisovanillin, is a versatile aromatic aldehyde that serves as a key building block in synthetic organic chemistry. Its strategic placement of functional groups—an electrophilic aldehyde, a methoxy ether, and a protecting acetate group—makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other bioactive compounds. This guide provides a comprehensive overview of its chemical identity, detailed synthesis protocols, physicochemical properties, reactivity, and its applications in cutting-edge research.
Chemical Identity and Properties
Properly identifying a chemical entity is the foundation of sound scientific research. The nomenclature and key identifiers for (5-formyl-2-methoxyphenyl) acetate are crucial for accurate sourcing and regulatory compliance.
IUPAC Name: (5-formyl-2-methoxyphenyl) acetate[1][2]
Synonyms: 3-Acetoxy-4-methoxybenzaldehyde, O-Acetyl Isovanillin, Acetic Acid 5-Formyl-2-methoxyphenyl Ester
CAS Number: 881-57-2[2]
Molecular Formula: C₁₀H₁₀O₄[3]
Molecular Weight: 194.19 g/mol [3]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [1][2] |
| CAS Number | 881-57-2 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| Appearance | White to orange to green powder to crystal | |
| Melting Point | 85.0 to 89.0 °C | |
| Boiling Point | 293°C at 760 mmHg | |
| Purity | >98.0% (GC) |
Synthesis of (5-formyl-2-methoxyphenyl) acetate
The most common and efficient laboratory-scale synthesis of (5-formyl-2-methoxyphenyl) acetate involves the acetylation of the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The acetate group serves as a robust protecting group, which is stable under a variety of reaction conditions, particularly those involving oxidation or mild acidity, yet can be readily removed under basic conditions.
Causality Behind Experimental Choices
The selection of an acetylation protocol is guided by the need for high yield, ease of purification, and compatibility with the starting material's functional groups. The use of acetic anhydride as the acetylating agent is standard due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. The choice of catalyst/base is critical:
-
Pyridine: Acts as both a basic catalyst and a solvent. It activates the acetic anhydride by forming a highly reactive acetylpyridinium ion and also neutralizes the acetic acid byproduct. This method is highly effective but requires the complete removal of pyridine, which has a high boiling point, during workup.
-
Sodium Hydroxide: A strong base that deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This ion readily attacks the acetic anhydride. This method is rapid and avoids the use of pyridine but requires careful control of pH and temperature to avoid hydrolysis of the newly formed ester.
Detailed Experimental Protocol: Pyridine-Catalyzed Acetylation
This protocol is a standard and reliable method for the O-acetylation of phenols and is well-suited for the synthesis of (5-formyl-2-methoxyphenyl) acetate from isovanillin.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Toluene
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve isovanillin (1.0 equivalent) in dry pyridine (2–10 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of dry methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or silica gel column chromatography.
Workflow for Pyridine-Catalyzed Acetylation of Isovanillin
Caption: Workflow for the synthesis of (5-formyl-2-methoxyphenyl) acetate.
Spectroscopic Characterization
Confirmation of the structure of (5-formyl-2-methoxyphenyl) acetate is achieved through a combination of spectroscopic methods. While public databases like PubChem indicate the availability of spectral data, a detailed interpretation is essential for researchers.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton, the methoxy group protons, and the acetyl group protons. The aromatic protons will appear as a complex multiplet, and their specific chemical shifts and coupling constants will confirm the substitution pattern. The aldehyde proton will be a singlet in the downfield region (around 9.8-10.0 ppm). The methoxy and acetyl protons will each appear as sharp singlets.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the 10 carbon atoms in the molecule. The carbonyl carbons of the aldehyde and the acetate groups will be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, and their chemical shifts will be influenced by the attached functional groups. The methoxy and acetyl methyl carbons will be the most upfield signals.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks will include a strong C=O stretch for the aldehyde (around 1690-1715 cm⁻¹), another strong C=O stretch for the ester (around 1760-1770 cm⁻¹), and C-O stretching bands for the ester and ether linkages.
Reactivity and Synthetic Utility
(5-formyl-2-methoxyphenyl) acetate is a valuable intermediate due to the differential reactivity of its functional groups. The acetate group protects the phenolic oxygen, allowing for selective reactions at the aldehyde position.
The aldehyde group is a versatile handle for a wide range of chemical transformations, including:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used in amide bond formation or other transformations.
-
Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
-
Condensation Reactions: It can undergo condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions, to form alkenes. This is particularly useful for extending the carbon skeleton of the molecule.
-
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.
The acetate protecting group can be selectively removed under basic conditions (e.g., using sodium hydroxide or potassium carbonate in methanol) to reveal the free phenol, which can then participate in further reactions such as etherification or esterification.
Applications in Drug Discovery and Development
While (5-formyl-2-methoxyphenyl) acetate itself is an intermediate, its precursor, isovanillin, and closely related derivatives are pivotal in the synthesis of a variety of bioactive molecules. This highlights the potential of (5-formyl-2-methoxyphenyl) acetate as a key building block in medicinal chemistry.
-
Precursor to Combretastatin Analogues: Isovanillin is a known starting material for the synthesis of combretastatin analogues, which are potent anticancer agents that inhibit tubulin polymerization.[1] The synthesis often involves olefination reactions at the aldehyde group to create the characteristic stilbene core of these compounds. The use of the acetylated form allows for a broader range of reaction conditions to be explored in the key C-C bond-forming steps.
-
Intermediate in Natural Product Synthesis: Isovanillin is a key fragment in the total synthesis of morphine, a powerful opioid analgesic.[1] The ability to protect the phenolic hydroxyl group as an acetate is a common strategy in such complex, multi-step syntheses to prevent unwanted side reactions.
-
Synthesis of Bioactive Heterocycles: The aldehyde functionality is a gateway to the synthesis of various heterocyclic systems, many of which are privileged scaffolds in drug discovery. For instance, condensation of the aldehyde with amines or hydrazines can lead to the formation of imines or hydrazones, which can then be cyclized to form nitrogen-containing heterocycles.
Logical Relationship of (5-formyl-2-methoxyphenyl) acetate in Synthesis
Caption: Synthetic utility of (5-formyl-2-methoxyphenyl) acetate.
Conclusion
(5-formyl-2-methoxyphenyl) acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis from isovanillin, coupled with the orthogonal reactivity of its functional groups, allows for its use as a key building block in the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and synthetic utility, offering a solid foundation for researchers and scientists looking to incorporate this compound into their research programs.
References
- Benchchem. (2026). Isovanillin: A Versatile Aromatic Building Block in Organic Synthesis. Benchchem.
- PubChem. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Chem-Impex.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Benchchem. (2026). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. Benchchem.
- Benchchem. (2026). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.
- PubChemLite. (n.d.). This compound (C10H10O4). PubChemLite.
- Red Flower Publications. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils.
- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
- ResearchGate. (2026). Concurrent synthesis of vanillin and isovanillin.
- Google Patents. (n.d.). Process for preparing isovanillin. Google Patents.
- Twarda-Cłapak, A., Włodarczyk, M., Wąsik, S., & Chrobak, E. (2025). Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. Molecules, 30(21), 4589.
- ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate.
- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
- International Union of Crystallography. (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. International Union of Crystallography.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Crysdot LLC. (n.d.). This compound. Crysdot LLC.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- ResearchGate. (n.d.). FT-IR spectra for (a) bis-(4-formyl-2-methoxyphenyl) terephthalate, (b) 2,4,6-trihydrazinyl-1,3,5-triazine, and (c) NIPOP. ResearchGate.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Chegg. (2020, April 29). Solved Please help with my lab. label each peak in the H. Chegg.com.
Sources
A Technical Guide to the Spectroscopic Characterization of 5-Formyl-2-methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxyphenyl acetate, also known by its synonyms 3-Acetoxy-4-methoxybenzaldehyde and O-Acetyl Isovanillin, is an aromatic organic compound with the chemical formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol .[1][2] Its structure, featuring an acetylated phenol, a methoxy group, and an aldehyde functional group on a benzene ring, makes it a compound of interest in various chemical syntheses, including as a building block for more complex molecules in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough understanding of its spectroscopic properties.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide details the expected spectral features, their interpretation, and standard protocols for data acquisition, serving as a vital resource for scientists working with this compound.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure and the influence of each functional group on the overall spectral output.
Caption: Workflow for ¹H NMR data acquisition and processing.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon(s) | Chemical Shift (δ, ppm) | Notes |
| Aldehydic C=O | 190 - 192 | The most downfield signal due to the strong deshielding effect of the carbonyl oxygen. |
| Ester C=O | 168 - 170 | Also significantly deshielded, but typically upfield from the aldehydic carbonyl. |
| Aromatic C (substituted) | 120 - 160 | Carbons attached to oxygen (C-OAr and C-OCH₃) will be the most downfield in this region. The carbon attached to the formyl group will also be significantly deshielded. |
| Aromatic C-H | 110 - 130 | The chemical shifts of the protonated aromatic carbons. |
| Methoxy (-OCH₃) | 55 - 57 | A characteristic signal for methoxy groups on an aromatic ring. |
| Acetyl (-COCH₃) | 20 - 22 | A typical chemical shift for a methyl group attached to a carbonyl. |
Expert Interpretation: The presence of two signals in the carbonyl region (δ > 160 ppm) is a strong indicator of the two distinct carbonyl environments (aldehyde and ester). The number of signals in the aromatic region confirms the substitution pattern of the benzene ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Expected Absorption Bands:
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Aldehyde C=O | Stretch | 1690-1715 | Strong |
| Ester C=O | Stretch | 1750-1770 | Strong |
| Aromatic C=C | Stretch | 1580-1620 and 1450-1520 | Medium to Strong |
| C-O (Ester) | Stretch | 1200-1250 | Strong |
| C-O (Ether) | Stretch | 1020-1080 and 1200-1275 | Strong |
Expert Interpretation: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester C=O typically appears at a higher frequency than the aldehyde C=O, which is conjugated with the aromatic ring. The presence of the characteristic, and often sharp, aldehydic C-H stretches just below 3000 cm⁻¹ is a definitive feature for identifying the aldehyde functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: FT-IR spectrometer equipped with a single-reflection ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elucidation of the molecular structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the compound (m/z = 194) should be observable.
-
Key Fragments:
-
m/z 152: This prominent peak likely arises from the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. This is a characteristic fragmentation pathway for aryl acetates. [1] * m/z 151: Subsequent loss of a hydrogen radical (H˙) from the m/z 152 fragment. [1] * m/z 43: This intense peak corresponds to the acetyl cation ([CH₃CO]⁺). [1] * Other fragments resulting from the cleavage of the methoxy and formyl groups may also be present.
-
Expert Interpretation: The fragmentation pattern is highly diagnostic. The initial loss of 42 mass units is a strong indication of an acetyl group. The resulting fragment at m/z 152 corresponds to the molecular ion of the corresponding phenol (isovanillin). Further fragmentation of this ion can provide additional structural confirmation.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumental Parameters:
-
Gas Chromatograph:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Conclusion
The spectroscopic characterization of this compound is straightforward with the application of standard analytical techniques. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively. IR spectroscopy confirms the presence of the key aldehyde and ester functional groups, while mass spectrometry establishes the molecular weight and provides valuable structural information through fragmentation analysis. By employing the protocols and interpretative guidance provided in this document, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors.
References
- PubChem. This compound.
Sources
The Molecular Blueprint: An In-Depth Technical Guide to the Mass Spectrometry of 5-Formyl-2-methoxyphenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formyl-2-methoxyphenyl acetate, a key aromatic aldehyde and ester, serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its structural elucidation is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI) mass spectrometry. We will delve into the characteristic fragmentation patterns, the underlying mechanistic principles, and a detailed, field-proven protocol for its analysis. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this versatile building block.
Introduction: The Significance of Substituted Benzaldehydes in Drug Discovery
Substituted benzaldehydes are a cornerstone of modern medicinal chemistry, acting as versatile synthons for a wide array of therapeutic agents.[1] Their utility stems from the reactive aldehyde group, which can be readily transformed into various functional groups, and the substituted aromatic ring, which allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.[2] this compound, also known by its synonyms 3-Acetoxy-4-methoxybenzaldehyde and O-Acetyl Isovanillin, is a valuable member of this class of compounds.[3] It is a derivative of isovanillin, a naturally occurring phenolic aldehyde that is a known precursor in the total synthesis of complex molecules like morphine and potent anti-cancer agents such as combretastatin analogues.[4] The acetylation of the phenolic hydroxyl group in isovanillin to form this compound serves to protect this reactive site during subsequent synthetic steps, making it a crucial intermediate in multi-step syntheses.[5]
Understanding the mass spectrometric profile of this intermediate is not merely an academic exercise; it is a critical component of quality control and reaction monitoring in pharmaceutical development. Mass spectrometry provides a molecular "fingerprint," offering unambiguous confirmation of the compound's identity and purity. This guide will provide a detailed exposition of the mass spectrometric analysis of this compound, empowering researchers to interpret its fragmentation patterns with confidence.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |
| CAS Number | 881-57-2 | [3] |
| Appearance | White to orange to green powder to crystal | [3] |
| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, O-Acetyl Isovanillin, Acetic Acid 5-Formyl-2-methoxyphenyl Ester | [1][3] |
Mass Spectrometry Analysis: A Step-by-Step Protocol
The following protocol outlines a standardized procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This method is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC injection system.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL. This concentration range is typically sufficient to produce a strong signal without overloading the mass spectrometer.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard capillary GC system.
-
Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Interpretation of the Mass Spectrum
Under electron ionization, this compound undergoes predictable fragmentation, providing a characteristic mass spectrum. The high energy of EI (70 eV) is sufficient to cause ionization and subsequent bond cleavages, leading to a series of fragment ions.
The Molecular Ion
The molecular ion (M⁺•) peak is expected at an m/z corresponding to the molecular weight of the compound, which is 194.[3] Due to the presence of the relatively stable aromatic ring, the molecular ion peak should be observable, though its intensity may be moderate.
Key Fragmentation Pathways
The fragmentation of this compound is dominated by cleavages related to the ester and aldehyde functional groups. The most prominent fragmentation pathways are detailed below.
| m/z | Ion Structure | Proposed Fragmentation |
| 194 | [C₁₀H₁₀O₄]⁺• | Molecular Ion (M⁺•) |
| 152 | [C₈H₈O₃]⁺• | Loss of a neutral ketene molecule (CH₂=C=O) from the acetyl group. This is a characteristic fragmentation for acetates. |
| 151 | [C₈H₇O₃]⁺ | Loss of a hydrogen radical (H•) from the m/z 152 fragment. |
| 123 | [C₇H₇O₂]⁺ | Loss of a formyl radical (•CHO) from the m/z 152 fragment. |
| 43 | [CH₃CO]⁺ | Acetyl cation, resulting from the cleavage of the ester bond. |
The primary and most diagnostic fragmentation is the loss of a ketene molecule (42 Da) from the molecular ion to produce a fragment at m/z 152. This fragment corresponds to the molecular ion of isovanillin, the parent phenol.[6] This is a highly favorable process for aromatic acetates. The resulting isovanillin radical cation then undergoes further fragmentation, such as the loss of a hydrogen atom to form a stable cation at m/z 151, or the loss of the formyl radical to yield a fragment at m/z 123. The observation of a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), provides further confirmation of the acetate functionality.
The proposed fragmentation pathway is illustrated in the following diagram:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]
An In-depth Technical Guide to the Infrared Spectroscopy of 3-Acetoxy-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Acetoxy-4-methoxybenzaldehyde, a key aromatic compound with applications in the pharmaceutical and flavor industries. This document offers a detailed exploration of the vibrational characteristics of the molecule, guiding researchers and drug development professionals in the principles of spectral acquisition and interpretation. Methodologies for sample preparation, including Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques, are discussed with an emphasis on the causality behind procedural choices to ensure data integrity. A full assignment of the principal absorption bands is presented, correlating specific vibrational modes with the compound's distinct functional groups: the aromatic aldehyde, the phenyl acetate ester, and the methoxy ether. This guide is intended to serve as a practical resource for the accurate identification and characterization of 3-Acetoxy-4-methoxybenzaldehyde and structurally related compounds using Fourier Transform Infrared (FTIR) spectroscopy.
Introduction: The Molecular Landscape of 3-Acetoxy-4-methoxybenzaldehyde
3-Acetoxy-4-methoxybenzaldehyde, also known as vanillin acetate, is a derivative of vanillin, a widely recognized aromatic aldehyde.[1][2] Its molecular structure is characterized by a benzene ring substituted with an aldehyde (-CHO), an acetoxy (-OCOCH₃), and a methoxy (-OCH₃) group. This unique combination of functional groups gives rise to a distinctive infrared spectrum, which serves as a molecular fingerprint for its identification and characterization.[3]
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[4] The resulting spectrum of absorption versus wavenumber provides valuable information about the functional groups present in the molecule.[3] For a molecule like 3-Acetoxy-4-methoxybenzaldehyde, IR spectroscopy allows for the unambiguous confirmation of the presence of the carbonyl groups of the aldehyde and the ester, the aromatic ring, and the ether linkage, making it an indispensable tool for quality control and research.
This guide will deconstruct the IR spectrum of 3-Acetoxy-4-methoxybenzaldehyde, providing a detailed roadmap for its interpretation. We will explore the practical aspects of obtaining a high-quality spectrum and delve into the theoretical underpinnings of the observed absorption bands.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The acquisition of a clean and reproducible IR spectrum is paramount for accurate analysis. As 3-Acetoxy-4-methoxybenzaldehyde is a solid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.[5][6]
Recommended Method: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is often the preferred method due to its simplicity, speed, and minimal sample preparation.[7] It is a non-destructive technique that allows for the direct analysis of solid samples.[8]
Methodology:
-
Crystal Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. This is a critical step to prevent cross-contamination. Clean the crystal surface with a suitable solvent, such as isopropanol or ethanol, and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is a crucial self-validating step, as this spectrum will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the 3-Acetoxy-4-methoxybenzaldehyde powder directly onto the center of the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong and well-defined spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
Causality in Protocol: The application of pressure is a critical parameter. Insufficient pressure will result in weak and distorted peaks, while excessive pressure could potentially damage the crystal. The goal is to maximize the surface area of the sample in contact with the evanescent wave that penetrates a few micrometers into the sample at the crystal-sample interface.[7]
Alternative Method: Potassium Bromide (KBr) Pellet
The KBr pellet method is a traditional transmission technique that can yield high-quality spectra, though it is more labor-intensive.[9]
Methodology:
-
Sample Preparation: Grind 1-2 mg of 3-Acetoxy-4-methoxybenzaldehyde with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[10] The grinding must be thorough to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, thereby minimizing scattering effects.
-
Pellet Formation: Transfer the finely ground mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press.[6][11] A vacuum is often applied to the die to remove trapped air and moisture, resulting in a transparent or translucent pellet.[6]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Spectrum Acquisition: Place the KBr pellet in a sample holder and position it in the instrument's beam path to collect the spectrum.
-
Data Interpretation: The resulting spectrum will be a transmission spectrum.
Trustworthiness of the Protocol: The transparency of the KBr pellet is a direct indicator of its quality. An opaque or cloudy pellet suggests poor grinding or insufficient pressure, which will lead to a sloping baseline and distorted peaks. KBr is hygroscopic, so it is crucial to work quickly and in a low-humidity environment to prevent the appearance of a broad O-H stretching band from absorbed water in the spectrum.[10]
Molecular Structure and Vibrational Modes
To understand the IR spectrum, it is essential to first visualize the molecular structure and identify the key functional groups.
Caption: Molecular structure of 3-Acetoxy-4-methoxybenzaldehyde.
Detailed Spectral Interpretation
The infrared spectrum of 3-Acetoxy-4-methoxybenzaldehyde can be systematically interpreted by examining the characteristic absorption regions for each functional group.
Aromatic and Aldehydic C-H Stretching Region (3100-2700 cm⁻¹)
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity bands are expected in this region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[12]
-
Aldehydic C-H Stretch (2850-2820 cm⁻¹ and 2750-2720 cm⁻¹): A hallmark of aldehydes is the appearance of two weak to medium bands due to the C-H stretching of the aldehyde group.[13][14] The band around 2720 cm⁻¹ is particularly diagnostic as few other functional groups absorb in this region.[4]
Aliphatic C-H Stretching Region (3000-2850 cm⁻¹)
-
Methoxy and Acetoxy CH₃ Stretches: The symmetric and asymmetric stretching vibrations of the methyl groups in the methoxy and acetoxy substituents will give rise to absorption bands in this region.[15]
Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)
This region is one of the most informative in the spectrum of 3-Acetoxy-4-methoxybenzaldehyde, as it contains two distinct carbonyl groups.
-
Ester C=O Stretch (~1765 cm⁻¹): Phenyl acetates typically exhibit a strong C=O stretching absorption at a higher frequency than aliphatic esters due to the electron-withdrawing nature of the phenyl ring.[16]
-
Aldehyde C=O Stretch (~1690 cm⁻¹): The C=O stretching vibration of the aromatic aldehyde is also strong and sharp. Its position is lowered from that of a saturated aldehyde (around 1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[14]
Aromatic C=C Stretching Region (1600-1450 cm⁻¹)
-
Ring Stretching: The benzene ring exhibits characteristic C=C in-ring stretching vibrations, which typically appear as a series of sharp bands of variable intensity in this region.[12][17]
Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole. While challenging to interpret fully, several key vibrations can be identified.
-
C-O Stretching Vibrations: Strong and distinct bands corresponding to the C-O stretching of the ester and ether linkages are prominent here. The aryl-O stretch of the ester (Ar-O-C=O) and the C-O-C stretch of the ester are expected, as are the asymmetric and symmetric C-O-C stretches of the methoxy group.
-
Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong bands in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene ring.[12]
Summary of Expected IR Absorption Bands
The following table summarizes the expected key absorption bands in the infrared spectrum of 3-Acetoxy-4-methoxybenzaldehyde.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |
| 3000-2850 | Medium | C-H Stretch (asymmetric & symmetric) | Methoxy & Acetoxy CH₃ |
| ~2830 & ~2730 | Weak-Medium | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1765 | Strong, Sharp | C=O Stretch | Phenyl Acetate (Ester) |
| ~1690 | Strong, Sharp | C=O Stretch (conjugated) | Aromatic Aldehyde |
| 1600-1450 | Medium-Weak, Sharp | C=C In-Ring Stretch | Aromatic Ring |
| ~1260 & ~1030 | Strong | C-O Stretch (asymmetric & symmetric) | Methoxy Group |
| ~1200 & ~1150 | Strong | C-O Stretch | Phenyl Acetate (Ester) |
| 900-675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |
Safety and Handling
3-Acetoxy-4-methoxybenzaldehyde may cause skin, eye, and respiratory irritation.[18][19] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[19] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[20] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[21]
Conclusion
The infrared spectrum of 3-Acetoxy-4-methoxybenzaldehyde is rich with information, providing a clear and detailed picture of its molecular architecture. The distinct and strong absorptions of the two carbonyl groups, coupled with the characteristic bands of the aromatic, methoxy, and aldehydic C-H bonds, allow for confident identification. By following robust experimental protocols, such as ATR-FTIR, researchers can obtain high-quality spectra that serve as a reliable analytical tool in pharmaceutical development and quality control. This guide provides the foundational knowledge for both the practical acquisition and the detailed interpretation of the IR spectrum of this important compound.
References
- Shimadzu. (n.d.). KBr Pellet Method.
- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde.
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.
- Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790-1794.
- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
- Bio-Rad Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from a generic SDS for a similar chemical.
- Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: p-Anisaldehyde.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61229, Vanillin acetate.
- American Chemical Society. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
- Chegg. (2017, March 2). Analyze this IR spectra of vanillin acetate.
- National Institute of Standards and Technology. (n.d.). Vanillin, acetate. NIST Chemistry WebBook.
- Sigma-Aldrich. (2024, September 9). Safety Data Sheet. Retrieved from a generic SDS for a similar chemical.
- National Institute of Standards and Technology. (n.d.). Vanillin, acetate. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Vanillin acetate - Optional[ATR-IR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31229, Phenyl acetate.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- LibreTexts. (2023, August 29). ATR-FTIR. Chemistry LibreTexts.
- Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
- AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?
- RTI Laboratories. (n.d.). FTIR Analysis.
- ResearchGate. (n.d.). IR spectrum of PhOAc is obtained in the C=O stretching frequency...
- YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene.
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0).
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook.
- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- SpectraBase. (n.d.). 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum.
- SpectraBase. (n.d.). 3-Methoxy-4-(octyloxy)benzaldehyde - Optional[FTIR] - Spectrum.
Sources
- 1. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanillin, acetate [webbook.nist.gov]
- 3. rtilab.com [rtilab.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
- 7. mt.com [mt.com]
- 8. azom.com [azom.com]
- 9. shimadzu.com [shimadzu.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. fishersci.ca [fishersci.ca]
- 19. bio.vu.nl [bio.vu.nl]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Physical and chemical properties of 5-Formyl-2-methoxyphenyl Acetate
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Formyl-2-methoxyphenyl Acetate
Introduction: A Versatile Building Block in Modern Chemistry
This compound, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, is a polysubstituted aromatic aldehyde of significant interest to researchers and drug development professionals.[1][2] Its unique arrangement of a formyl, a methoxy, and an acetate group on a benzene ring imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[3] Aromatic aldehydes, in general, are foundational to the fragrance, flavor, and pharmaceutical industries.[4][5] This guide provides an in-depth exploration of the core physicochemical and spectroscopic properties of this compound, coupled with validated experimental protocols for its characterization, to empower scientists in their research and development endeavors.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the bedrock of any scientific investigation. This compound is an organic compound with a well-defined structure and set of identifiers.
| Identifier | Value | Source(s) |
| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |
| CAS Number | 881-57-2 | [1][2][6][7][8][9] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][7][8][10] |
| Molecular Weight | 194.19 g/mol | [1][2][7][8] |
| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)C=O)OC | [2] |
| InChIKey | ZVPGTXJXZIXWGR-UHFFFAOYSA-N | [2][8] |
| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, Acetic Acid 5-Formyl-2-methoxyphenyl Ester, O-Acetyl Isovanillin | [1][2] |
The structure features a benzene ring substituted with a formyl group (-CHO), a methoxy group (-OCH₃), and an acetate group (-OCOCH₃). The formyl group, being an aldehyde, is a primary site for a variety of chemical transformations.[11][12]
Physicochemical Properties: A Quantitative Overview
The physical properties of this compound dictate its handling, storage, and behavior in various experimental setups. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to Orange to Green powder to crystal | [1] |
| Melting Point | 85.0 to 89.0 °C | |
| Boiling Point | 293 °C at 760 mmHg | |
| Purity | >98.0% (GC) | [1][7] |
The solid, crystalline nature of this compound at room temperature simplifies its handling and weighing. Its relatively high boiling point is indicative of its molecular weight and polarity.
Solubility Profile
While specific solubility data is not extensively published, a qualitative solubility profile can be predicted based on its structure and general principles of organic chemistry. The presence of polar functional groups (aldehyde, ester, and ether) suggests solubility in polar organic solvents.
A systematic approach to determining solubility is crucial for applications such as reaction setup and purification.
This protocol outlines a systematic procedure to assess the solubility of this compound in a range of common laboratory solvents.[13][14][15][16]
-
Preparation : Dispense 10 mg of the compound into a series of labeled small test tubes.
-
Solvent Addition : To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, hexane) dropwise while agitating.[14]
-
Observation : Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If a suspension or two distinct phases remain, it is classified as insoluble.
-
pH in Water : For the aqueous test, check the pH of the solution with litmus paper to identify any acidic or basic properties.[15][16]
Caption: A stepwise workflow for determining the solubility of an organic compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for verifying the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the acetyl protons. The aldehydic proton is characteristically found far downfield, typically between δ 9.5 and 10.0 ppm.[12][18] The aromatic protons will appear in the δ 7.0-8.0 ppm region, with their splitting patterns revealing their substitution pattern. The methoxy and acetyl protons will appear as sharp singlets in the upfield region.
-
¹³C NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 190-195 ppm.[19][20][21] The carbonyl carbon of the acetate group will also be downfield, while the aromatic, methoxy, and acetyl methyl carbons will have distinct chemical shifts.
-
Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.[17]
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.[17]
Caption: A streamlined workflow for NMR analysis of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by a strong absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹.[12] Another strong C=O stretching band for the ester group will also be present, typically at a slightly higher wavenumber.
Chemical Reactivity and Stability
The chemical behavior of this compound is governed by its functional groups.
-
Aldehyde Group : As an aromatic aldehyde lacking an α-hydrogen, it can undergo the Cannizzaro reaction in the presence of a strong base.[22] It is also susceptible to nucleophilic addition reactions at the carbonyl carbon and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Acetate Group : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
-
Aromatic Ring : The electron-donating methoxy group and the electron-withdrawing formyl and acetate groups influence the regioselectivity of electrophilic aromatic substitution reactions.
The compound should be stored in a cool, dark place to prevent degradation.
Applications in Research and Drug Development
This compound serves as a key building block in organic synthesis. Its structural similarity to vanillin, a widely used flavoring agent and synthetic precursor, highlights its potential in various applications.[23] Vanillin and its derivatives are valuable intermediates in the synthesis of pharmaceuticals such as papaverine and trimethoprim.[3] The reactivity of the aldehyde and the potential for modification of the acetate and methoxy groups make it a versatile starting material for the construction of complex molecular architectures, which is of high interest in drug discovery programs.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and serious eye irritation.[2]
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.
Conclusion
This compound is a compound with a rich chemical profile that makes it a valuable tool for synthetic chemists. A thorough understanding of its physical, spectroscopic, and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided protocols offer a standardized approach to its characterization, ensuring data reliability and reproducibility.
References
- Experiment 1 - Melting Points. [Link]
- Solubility test for Organic Compounds. [Link]
- Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed. [Link]
- Melting point determin
- Measuring the Melting Point. Westlab Canada. [Link]
- EXPERIMENT 1 DETERMIN
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Solubility test/ Organic lab. YouTube. [Link]
- This compound | C10H10O4 | CID 4099572. PubChem - NIH. [Link]
- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]
- experiment (1)
- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF.
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- 5-Formyl-2-methoxyphenyl acet
- Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. [Link]
- Aromatic Aldehyde Definition - Organic Chemistry Key Term. Fiveable. [Link]
- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
- Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Arom
- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitiz
- This compound. TCI (Shanghai) Development Co., Ltd. [Link]
- CAS 881-57-2 | 5-Formyl-2-methoxyphenyl acet
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
- Aldehyde. Wikipedia. [Link]
- 5-Formyl-2-methoxyphenyl Acet
- 5-formyl-2-methoxyphenyl acet
- Vanillin acetate | C10H10O4 | CID 61229. PubChem. [Link]
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. labproinc.com [labproinc.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Hit2Lead | this compound | CAS# 881-57-2 | MFCD00266441 | BB-9071542 [hit2lead.com]
- 10. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 11. fiveable.me [fiveable.me]
- 12. Aldehyde - Wikipedia [en.wikipedia.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 23. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Formyl-2-methoxyphenyl Acetate
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Formyl-2-methoxyphenyl Acetate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document synthesizes theoretical principles with practical experimental methodologies to offer a thorough understanding of this compound's behavior in various organic solvents.
Introduction to this compound
This compound, also known by its synonyms 3-Acetoxy-4-methoxybenzaldehyde or Vanillin Acetate, is a derivative of vanillin.[1] Its molecular structure features a benzene ring substituted with an aldehyde, a methoxy group, and an acetate group.[1] This compound serves as a valuable building block in the synthesis of various organic molecules. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development.
The solubility of a compound is a critical physicochemical property that dictates its behavior in a given solvent, influencing reaction rates, yield, and the ease of purification. This guide will delve into the known solubility profile of this compound, the underlying chemical principles governing its solubility, and detailed protocols for its empirical determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |
| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, Vanillin Acetate | [1][3] |
| CAS Number | 881-57-2 | [3] |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| Appearance | White to Orange to Green powder to crystal | [3] |
| Melting Point | 85.0 to 89.0 °C | |
| XlogP | 0.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Solubility Profile of this compound
The solubility of this compound has been qualitatively described in several sources, with some quantitative data available. The following table summarizes the known solubility information in a range of common organic solvents.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [4] |
| Chloroform | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Ethanol | Soluble | [2] |
| Water | Very slightly soluble / slightly soluble (Predicted: 0.95 g/L) | [1][5] |
| Oils | Soluble | [2] |
Theoretical Analysis of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] The solubility of this compound in various organic solvents can be rationalized by examining its molecular structure and the intermolecular forces at play.
The molecule possesses both polar and non-polar characteristics. The aromatic ring contributes to its non-polar nature, while the aldehyde, methoxy, and particularly the ester functional groups introduce polarity. The presence of four hydrogen bond acceptors (the oxygen atoms in the carbonyl and ether groups) and a lack of hydrogen bond donors significantly influences its interactions with protic and aprotic solvents.[2]
The computed XlogP value of 0.8 suggests a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[2] However, the lack of hydrogen bond donating ability limits its solubility in highly polar protic solvents like water. The ester group, while polar, does not engage in hydrogen bonding to the same extent as a hydroxyl group, which explains why vanillin, its precursor, has a higher water solubility.
The high solubility in polar aprotic solvents like DMSO (≥ 100 mg/mL) can be attributed to strong dipole-dipole interactions.[4] Its solubility in solvents of intermediate polarity, such as chloroform, dichloromethane, and ethyl acetate, is a result of a combination of dipole-dipole interactions and London dispersion forces with the aromatic ring. The solubility in ethanol is facilitated by hydrogen bonding between the hydrogen of the ethanol hydroxyl group and the oxygen atoms of the acetate and methoxy groups on the this compound molecule.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (crystalline solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a crystalline solid.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.
-
Centrifuge the vials to sediment the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a pre-established calibration curve.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Logical Relationship between Molecular Structure and Solubility
The interplay between the different functional groups in this compound dictates its solubility profile. The following diagram illustrates the logical connections between its structural features and its observed solubility in different classes of solvents.
Caption: Relationship between molecular features and solubility in different solvent types.
Conclusion
References
- BenchChem. (2025). An In-depth Technical Guide to Vanillin Acetate: Chemical Structure, Properties, and Biological Activities. BenchChem.
- PubChem. (n.d.). Vanillin acetate. National Center for Biotechnology Information.
- Human Metabolome Database. (2012, September 11). Showing metabocard for Vanillin acetate (HMDB0029663). HMDB.
- BenchChem. (2025). Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde. BenchChem.
- BenchChem. (2025).
- PubChem. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
- Crysdot LLC. (n.d.). This compound.
- ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde.
- brainly.com. (2024, April 26). What is the relative solubility of vanillin in ethyl acetate?.
- NMPPDB. (n.d.). 4-hydroxy-3-methoxy-benzaldehyde.
- PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.
- mVOC 4.0. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde.
- BenchChem. (2025).
- Carl ROTH. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 50 g, CAS No. 881-68-5.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: Showing metabocard for Vanillin acetate (HMDB0029663) [hmdb.ca]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Formyl-2-methoxyphenyl Acetate from Isovanillin
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Formyl-2-methoxyphenyl Acetate, also known as O-acetylisovanillin, through the acetylation of isovanillin. This guide is tailored for researchers, scientists, and professionals in drug development and organic synthesis. The document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and provides methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Significance
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its phenolic hydroxyl group, however, can interfere with subsequent reactions. Therefore, the protection of this group is a common and often necessary step in a multi-step synthesis. Acetylation is a straightforward and efficient method to protect the hydroxyl group, rendering it less reactive and increasing the solubility of the molecule in organic solvents.
The product, this compound, serves as a key intermediate. For instance, the protection of the hydroxyl group allows for selective chemistry to be performed on the aldehyde functionality without interference. The acetyl group can be easily removed later under mild basic or acidic conditions to regenerate the hydroxyl group. This protocol details a reliable method for this protection reaction using acetic anhydride.
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of isovanillin acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This reaction is typically facilitated by a weak base, such as pyridine or sodium acetate, which acts as a catalyst. The base deprotonates the phenol, increasing its nucleophilicity and activating it for the reaction. Acetic anhydride serves as the acetylating agent.
The overall balanced chemical equation is:
C₈H₈O₃ (Isovanillin) + (CH₃CO)₂O (Acetic Anhydride) → C₁₀H₁₀O₄ (this compound) + CH₃COOH (Acetic Acid)
Visualizing the Reaction Mechanism
The following diagram illustrates the base-catalyzed acetylation of isovanillin.
Caption: Mechanism of base-catalyzed acetylation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier |
| Isovanillin | 621-59-0 | 152.15 | >98% | TCI, Sigma-Aldrich, etc.[2] |
| Acetic Anhydride | 108-24-7 | 102.09 | >99% | Fisher Scientific, etc.[3] |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99% | Carl ROTH, etc.[4] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Standard suppliers |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M solution | Standard suppliers |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution | Standard suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Standard suppliers |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade | Standard suppliers |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
Health and Safety Precautions
This procedure involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel. Adherence to institutional safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Acetic Anhydride: Highly corrosive, flammable, and a lachrymator.[3][5][6] Causes severe skin burns and eye damage.[3][7][8] Harmful if swallowed or inhaled.[5][6][8] Keep away from heat, sparks, and open flames.[3][5] Handle with extreme care in a well-ventilated fume hood.
-
Pyridine: Highly flammable liquid and vapor.[9][10] Harmful if swallowed, in contact with skin, or if inhaled.[4][9][10] Causes serious eye irritation. It is also a suspect carcinogen.[11] Work in a fume hood and avoid all contact.
-
Isovanillin: Causes skin and serious eye irritation.[2][12][13] Avoid creating dust.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
Detailed Experimental Protocol
This protocol is designed for a ~5g scale synthesis and can be scaled accordingly.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (5.0 g, 32.8 mmol).
-
Dissolution & Cooling: Add anhydrous pyridine (20 mL) to the flask to dissolve the isovanillin. Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (4.0 mL, 42.4 mmol) to the stirred solution dropwise using a dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise above 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. A white precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Isolation of Crude Product: Collect the white solid by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove residual pyridine and acetic acid.
-
Drying: Dry the crude product under vacuum at 40-50°C to a constant weight. A typical crude yield is 90-98%.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical methods.
| Property | Expected Value |
| Appearance | White to pale yellow crystalline solid[12][14] |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol [15] |
| Melting Point | 85-89 °C[16] |
| Yield (Purified) | 85-95% |
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~9.90 (s, 1H, -CHO)
-
δ ~7.50 (m, 2H, Ar-H)
-
δ ~7.10 (d, 1H, Ar-H)
-
δ ~3.90 (s, 3H, -OCH₃)
-
δ ~2.30 (s, 3H, -OCOCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~191.0 (-CHO)
-
δ ~168.5 (-OCOCH₃)
-
δ ~152.0, 145.0, 133.0, 125.0, 123.0, 111.0 (Aromatic C)
-
δ ~56.0 (-OCH₃)
-
δ ~20.5 (-OCOCH₃)
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
The broad -OH peak from isovanillin (around 3200-3400 cm⁻¹) should be absent.
-
Appearance of a strong ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹.
-
Aldehyde carbonyl (C=O) stretch remains, typically around 1690-1700 cm⁻¹.
-
C-O stretching vibrations for the ester and ether groups around 1200-1280 cm⁻¹.
-
-
Mass Spectrometry (MS):
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly warm the mixture (e.g., to 40°C) after the initial stirring at room temperature. Ensure reagents are pure and anhydrous. |
| Loss of product during workup. | Ensure complete precipitation by adding sufficient ice-water and allowing adequate time for stirring. Be careful not to use excessive solvent during recrystallization. | |
| Oily Product / Fails to Solidify | Presence of impurities (e.g., residual pyridine or acetic acid). | Wash the product more thoroughly with cold water or a dilute NaHCO₃ solution followed by water. Ensure complete drying. |
| Product has a strong vinegar/fishy smell | Residual acetic acid or pyridine. | Wash the crude product extensively with cold water as described in the protocol. If necessary, wash with a cold, dilute solution of sodium bicarbonate to remove acetic acid, followed by cold water. For pyridine, a wash with cold, dilute HCl (e.g., 0.5 M) can be effective, followed by a water wash to remove the salt. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before taking the melting point. |
References
- Acetic Anhydride - SAFETY DATA SHEET. Columbus Chemical Industries, Inc. Link
- Acetic anhydride Safety D
- Pyridine 1 degree Safety Data Sheet. Jubilant Ingrevia Limited. (2024-01-25). Link
- Safety Data Sheet: Acetic acid anhydride. Carl ROTH. Link
- SAFETY DATA SHEET: Isovanillin. TCI Chemicals. Link
- Pyridine - Safety D
- Safety Data Sheet: Acetic Anhydride. Fisher Scientific. (2015-06-17). Link
- Pyridine - SAFETY DATA SHEET. Penta chemicals. (2024-11-26). Link
- Material Safety Data Sheet (MSDS): Isovanillin. Chemical Bull. (2025-11-28). Link
- Safety Data Sheet: acetic anhydride. Valudor Products. Link
- SAFETY DATA SHEET: 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific. (2025-12-19). Link
- Pyridine-Safety-D
- Pyridine - Safety Data Sheet. Sigma-Aldrich. (2020-08-29). Link
- Isovanillin - Safety D
- Isovanillin SDS, 621-59-0 Safety D
- This compound.
- 5-Formyl-2-methoxyphenyl Acet
- 5-Formyl-2-methoxyphenyl Acet
- 5-Formyl-2-methoxyphenyl Acet
- The synthesis of vanillin.
- 5-formyl-2-methoxyphenyl acet
- 5-Formyl-2-methoxyphenyl acet
- This compound. Tokyo Chemical Industry Co., Ltd. (APAC). Link
- Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method.
- This compound 98.0+%, TCI America™. Fisher Scientific. Link
- Metabolism of isovanillin by aldehyde oxidase, xanthine oxidase, aldehyde dehydrogenase and liver slices. PubMed. Link
- Optimizing Isovanillin Synthesis: Application Notes and Protocols for Researchers. Benchchem. Link
- Isovanillin. Wikipedia. Link
- Vanillin acetate.
- Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. PubMed. Link
- Synthesis of macrocycles derived
- Technical Support Center: Isovanillin Synthesis. Benchchem. Link
- Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance. Benchchem. Link
- A Stoichiometric Solvent-Free Protocol for Acetyl
- This compound. Tokyo Chemical Industry UK Ltd. Link
- Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
- Concurrent synthesis of vanillin and isovanillin.
- Phenol, 2-methoxy-4-(2-propenyl)
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
- EPA/NIH Mass Spectral D
Sources
- 1. Isovanillin - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. carlroth.com [carlroth.com]
- 5. imlive.s3.amazonaws.com [imlive.s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. valudor.com [valudor.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. chemicalbull.com [chemicalbull.com]
- 13. fishersci.com [fishersci.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 881-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Guide to the Laboratory Synthesis of 3-Acetoxy-4-methoxybenzaldehyde
Abstract
This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 3-Acetoxy-4-methoxybenzaldehyde, also known as O-acetylisovanillin. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The core of this process is the acetylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This document offers an in-depth narrative on the reaction mechanism, detailed step-by-step procedures for synthesis and purification, rigorous methods for characterization, and critical safety protocols. It is intended for an audience of researchers, chemists, and professionals in drug development who require a reliable and well-validated methodology.
Introduction and Rationale
3-Acetoxy-4-methoxybenzaldehyde is a derivative of isovanillin, a structural isomer of the widely known vanillin. The acetylation of the phenolic hydroxyl group in isovanillin is a crucial step to protect this functionality or to modify the molecule's properties for subsequent reactions. For instance, protecting the hydroxyl group allows for selective reactions at the aldehyde functional group. The resulting ester, 3-Acetoxy-4-methoxybenzaldehyde, is a stable, crystalline solid.[1][2]
The synthesis detailed herein employs the esterification of isovanillin using acetic anhydride. The choice of a base catalyst is critical for this transformation; while various bases can be used, this protocol utilizes pyridine for its dual role as a nucleophilic catalyst and an acid scavenger, ensuring the reaction proceeds efficiently to completion.
Reaction Scheme:
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 621-59-0 | C₈H₈O₃ | 152.15 | White to light-yellow powder |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, flammable, lachrymator |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Flammable, toxic, strong odor |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | HCl | 36.46 | Corrosive |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | NaHCO₃ | 84.01 | Mild base |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Ethanol, 95% | 64-17-5 | C₂H₅OH | 46.07 | Flammable |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 120.38 | For NMR analysis |
Laboratory Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer (400 MHz or higher recommended)
-
Fume hood
Critical Safety Precautions
This procedure must be performed inside a certified chemical fume hood. Adherence to strict safety protocols is mandatory.
-
Acetic Anhydride : Highly corrosive, causes severe skin burns and eye damage, and is harmful if inhaled.[3] It is also flammable and reacts exothermically with water to form acetic acid.[4][5]
-
Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[6] It has a strong, unpleasant odor and is readily absorbed through the skin.
-
Dichloromethane (DCM) : Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. Handle with care.
Personal Protective Equipment (PPE) : At all times, wear a flame-retardant laboratory coat, nitrile gloves, and tightly fitting chemical safety goggles.[3]
Spill Management : In case of a spill, use an appropriate absorbent material like diatomaceous earth or a spill kit.[4] Do not use water on an acetic anhydride fire; a CO₂ or dry chemical extinguisher is required.[4][5]
Detailed Experimental Protocol
Synthesis of 3-Acetoxy-4-methoxybenzaldehyde
-
Reaction Setup : Place 5.0 g (32.9 mmol) of 3-hydroxy-4-methoxybenzaldehyde into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution : Add 30 mL of dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.
-
Addition of Base : Carefully add 4.0 mL (49.5 mmol, ~1.5 equivalents) of pyridine to the solution. A slight warming of the solution may be observed.
-
Cooling : Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the exothermic reaction with acetic anhydride.
-
Addition of Acetylating Agent : While maintaining the cold temperature, add 4.0 mL (42.3 mmol, ~1.3 equivalents) of acetic anhydride dropwise to the reaction mixture over 10-15 minutes using a syringe or dropping funnel.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation
-
Quenching : Carefully pour the reaction mixture into a 250 mL beaker containing 50 mL of ice-cold 2M hydrochloric acid (HCl). This step protonates the pyridine, forming a water-soluble pyridinium salt, and neutralizes any excess base.
-
Extraction : Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate. The organic layer (DCM) contains the desired product.
-
Washing :
-
Drain the lower organic layer. Wash the organic layer sequentially with 30 mL of 2M HCl, 30 mL of water, and 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid. A final wash with 30 mL of brine (saturated NaCl solution) will aid in breaking any emulsions.
-
-
Drying : Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) for 15-20 minutes.
-
Solvent Removal : Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white or yellowish solid.
Purification by Recrystallization
-
Solvent Selection : Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Dissolution : Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation. White crystalline needles of the product should form.[1]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying : Dry the crystals in a vacuum oven or desiccator to a constant weight. A typical yield is 80-90%.
Characterization of Product
The identity and purity of the synthesized 3-Acetoxy-4-methoxybenzaldehyde should be confirmed through the following analytical methods.
Physicochemical Properties
| Property | Expected Value | Reference(s) |
| IUPAC Name | 2-methoxy-5-formylphenyl acetate | |
| Molecular Formula | C₁₀H₁₀O₄ | [1][7] |
| Molecular Weight | 194.18 g/mol | [1][7] |
| Appearance | White to beige crystalline needles/powder | [1][2][7] |
| Melting Point | 73 - 80 °C | [2][7] |
| Purity (by GC) | ≥97.5% | [2][7] |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : The IR spectrum is a key validator of the reaction's success.
-
Expected Peaks :
-
Disappearance of the broad phenolic O-H stretch from the starting material (isovanillin) around 3200-3400 cm⁻¹.
-
Appearance of a strong ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹.
-
Presence of the aldehyde carbonyl (C=O) stretch around 1690-1700 cm⁻¹.
-
Presence of C-O stretches around 1150-1250 cm⁻¹.
-
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃) : Proton NMR provides definitive structural confirmation.
-
Expected Chemical Shifts (δ, ppm) :
-
~9.90 (s, 1H) : Aldehyde proton (-CHO).
-
~7.50-7.40 (m, 2H) : Aromatic protons ortho and para to the aldehyde group.
-
~7.15 (d, 1H) : Aromatic proton ortho to the methoxy group.
-
~3.90 (s, 3H) : Methoxy group protons (-OCH₃).
-
~2.30 (s, 3H) : Acetyl group methyl protons (-OCOCH₃).
-
-
Experimental Workflow Visualization
The entire process, from initial setup to final characterization, is summarized in the workflow diagram below.
Caption: Workflow for the synthesis and analysis of 3-Acetoxy-4-methoxybenzaldehyde.
Conclusion
This application note details a robust and reproducible method for the synthesis of 3-Acetoxy-4-methoxybenzaldehyde via the acetylation of isovanillin. By following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce high-purity material suitable for further applications in medicinal chemistry and organic synthesis. The emphasis on causality behind experimental choices and stringent safety measures ensures that the protocol is both effective and safe for laboratory implementation.
References
- Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).
- CPAChem. (2025). Safety data sheet according to Regulation (EC) No 1907/2006.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?
- IsoLab, University of Washington. Acetic Anhydride Safety Data Sheet.
- Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
- New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary.
- NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- IOP Conference Series: Materials Science and Engineering. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
- Malaysian Journal of Fundamental and Applied Sciences. (2017). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- SpectraBase. (n.d.). 3-(4-Methoxyphenoxy)benzaldehyde - Optional[13C NMR] - Spectrum.
Sources
Application Notes and Protocols for the K-noevenagel Condensation of 5-Formyl-2-methoxyphenyl Acetate
Abstract
This document provides a comprehensive guide for conducting the Knoevenagel condensation reaction using 5-Formyl-2-methoxyphenyl acetate as the aldehydic substrate. The Knoevenagel condensation is a powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1][2] This application note is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice. The protocols herein focus on the use of piperidine as a catalyst, a common and effective choice for this transformation.[3]
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] This reaction is of paramount importance in the synthesis of a wide array of valuable organic compounds, including pharmaceuticals, fine chemicals, and polymers.[4][5][6] this compound, a derivative of vanillin, serves as a versatile building block, and its condensation products are precursors to various heterocyclic compounds and other molecules of medicinal interest.[7]
The choice of catalyst is crucial for the success of the Knoevenagel condensation. While various bases can be employed, piperidine, a secondary amine, is a widely used and effective catalyst.[3][8][9][10] Its mechanism often involves the formation of an iminium ion intermediate, which is more electrophilic than the starting aldehyde, thus facilitating the nucleophilic attack by the enolate of the active methylene compound.[8][9][10]
Reaction Scheme
Z and Z' are electron-withdrawing groups (e.g., -CN, -COOR, -COR)
Experimental Protocols
This section details the step-by-step procedures for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate.
Protocol 1: Reaction with Malononitrile
Materials:
-
Malononitrile (1.1 eq)
-
Ethanol (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the aldehyde in a minimal amount of anhydrous ethanol.
-
Add malononitrile (1.1 equivalents) to the solution and stir until it dissolves.
-
To this stirring solution, add a catalytic amount of piperidine (0.1 equivalents) dropwise.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 78 °C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[18][19]
-
Upon completion (typically 1-3 hours, as indicated by the disappearance of the starting aldehyde spot on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
The product will likely precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the final compound, 2-((3-acetoxy-4-methoxyphenyl)methylene)malononitrile.
Protocol 2: Reaction with Ethyl Cyanoacetate
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous ethanol.
-
Add ethyl cyanoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC.[19]
-
Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If the product does not precipitate, reduce the solvent volume in vacuo.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Dry the product to yield ethyl 2-cyano-3-(3-acetoxy-4-methoxyphenyl)acrylate.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Reaction Time | Expected Product | Physical Appearance |
| Malononitrile | Piperidine | Ethanol | Reflux (~78°C) | 1-3 hours | 2-((3-acetoxy-4-methoxyphenyl)methylene)malononitrile | White to pale yellow solid |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux (~78°C) | 2-4 hours | Ethyl 2-cyano-3-(3-acetoxy-4-methoxyphenyl)acrylate | White to pale yellow solid |
Visualization of Experimental Workflow
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Mechanistic Insight
The piperidine-catalyzed Knoevenagel condensation is believed to proceed through one of two primary pathways. The classical mechanism involves the deprotonation of the active methylene compound by piperidine to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.
However, a more detailed analysis suggests the formation of an iminium ion as a key intermediate.[8][9][10] In this pathway, piperidine first reacts with the aldehyde to form a carbinolamine, which then eliminates water to generate a highly electrophilic iminium ion. The active methylene compound, deprotonated by a base (which could be another molecule of piperidine or hydroxide ions generated in situ), then attacks the iminium ion. The final step involves the elimination of the piperidine catalyst to afford the α,β-unsaturated product.[8][9][10]
Caption: Simplified mechanism of the piperidine-catalyzed Knoevenagel condensation.
Product Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques.
Table 2: Analytical Data for Knoevenagel Products
| Technique | Expected Results for 2-((3-acetoxy-4-methoxyphenyl)methylene)malononitrile | Expected Results for Ethyl 2-cyano-3-(3-acetoxy-4-methoxyphenyl)acrylate |
| TLC | Higher Rf value than starting aldehyde. (Eluent: e.g., 30% Ethyl Acetate in Hexane) | Higher Rf value than starting aldehyde. (Eluent: e.g., 30% Ethyl Acetate in Hexane) |
| Melting Point | Sharp melting point upon recrystallization. | Sharp melting point upon recrystallization. |
| ¹H NMR | Characteristic singlet for the vinyl proton (~7.5-8.0 ppm), singlet for the acetate methyl protons (~2.3 ppm), singlet for the methoxy protons (~3.9 ppm), and aromatic protons. | Characteristic singlet for the vinyl proton (~7.8-8.2 ppm), triplet and quartet for the ethyl ester protons, singlet for the acetate methyl protons (~2.3 ppm), singlet for the methoxy protons (~3.9 ppm), and aromatic protons. |
| ¹³C NMR | Peaks corresponding to the vinyl carbons, nitrile carbons, carbonyl carbon of the acetate, aromatic carbons, and methyl carbons. | Peaks corresponding to the vinyl carbons, nitrile carbon, ester carbonyl carbon, acetate carbonyl carbon, aromatic carbons, and methyl/ethyl carbons. |
| FT-IR (KBr) | Strong C≡N stretch (~2220 cm⁻¹), C=O stretch of the acetate (~1760 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-O stretches. | Strong C≡N stretch (~2220 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), C=O stretch of the acetate (~1760 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-O stretches. |
Troubleshooting
Table 3: Common Issues and Solutions in Knoevenagel Condensation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Insufficient heating- Wet reagents or solvent | - Use fresh piperidine.- Ensure the reaction reaches reflux temperature.- Use anhydrous solvent and dry reagents. |
| Formation of Side Products | - Prolonged reaction time- Reaction temperature too high- Self-condensation of the active methylene compound | - Monitor the reaction closely by TLC and stop when the starting material is consumed.[18]- Maintain a gentle reflux.- Add the aldehyde slowly to the mixture of the active methylene compound and catalyst. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent- Oily product formation | - Reduce the solvent volume under reduced pressure.- Try adding cold water or an anti-solvent (e.g., hexane) to induce precipitation.- If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal. Purification by column chromatography may be necessary. |
Safety Precautions
-
This compound: Handle with standard laboratory safety precautions. Wear gloves and safety glasses.
-
Malononitrile and Ethyl Cyanoacetate: These are toxic and irritants. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Piperidine: Piperidine is a corrosive, flammable, and toxic liquid.[14][15][16][17] It should be handled with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14][15][16][17] Keep away from heat and open flames.[14][15][17]
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Abreu, A. S., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. [Link]
- Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. PubMed, 121(20), 5300-5307. [Link]
- Organic Chemistry Portal.
- Abreu, A. S., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- J&K Scientific LLC. (2021).
- Loba Chemie. PIPERIDINE FOR SYNTHESIS. [Link]
- Ferreira, B., et al. (2021). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]
- Wang, C., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan, 32(3), 393-397. [Link]
- Penta Chemicals. (2024).
- Chemos GmbH & Co.KG. (2023).
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 527-531. [Link]
- Singh, K., et al. (2016). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science, Engineering and Technology, 2(3), 51-56. [Link]
- Ahluwalia, V. K., & Aggarwal, R. (2009). Knoevenagel Condensation. In Comprehensive Practical Organic Chemistry: Preparations And Quantitative Analysis (pp. 262-263). Universities Press. [Link]
- Washington State University. Monitoring Reactions by TLC. [Link]
- Ali, M. A., et al. (2019). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst.
- NRO-Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
- PubChemLite.
- ResearchGate.
- PubChem.
- ResearchGate. The mechanochemical Knoevenagel condensation of vanillin and barbituric acid. [Link]
- Crysdot LLC.
- ResearchGate.
- Wikipedia.
- Ciriminna, R., & Pagliaro, M. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4438. [Link]
- PierpaLab. (2024).
- Google Patents. US9126917B2 - Method for purifying vanillin by liquid-liquid extraction.
- Google Patents.
- ResearchGate. Separation and Purification of Vanillin and Syringaldehyde from an Oxidized Kraft Liquor – A Mini Review. [Link]
- ResearchGate. Proposed mechanism for Knoevenagel reaction between vanillin and... [Link]
Sources
- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 13. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. chemos.de [chemos.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
The Synthetic Versatility of 5-Formyl-2-methoxyphenyl Acetate: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Formyl-2-methoxyphenyl Acetate, also known as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, emerges as a highly valuable and versatile intermediate.[1][2] Derived from vanillin, a naturally abundant phenolic aldehyde, this compound offers a unique combination of reactive functional groups: a reactive aldehyde, an electron-rich aromatic ring, and a sterically accessible acetate ester.[3][4][5] The acetate group serves a crucial dual role; it acts as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions under various conditions, and modulates the electronic properties of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
This guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its core reactivity and present detailed, field-proven protocols for its application in the synthesis of important molecular classes, including chalcones and Schiff bases, which are precursors to a wide array of biologically active compounds.[4][5][6]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the interplay of its three primary functional groups.
-
The Formyl Group (Aldehyde): This is the primary site for nucleophilic attack. It readily participates in a host of classic carbonyl reactions, including Wittig olefinations, Knoevenagel condensations, and the formation of imines (Schiff bases).[7][8][9] The electrophilicity of the aldehyde carbon is influenced by the electron-donating methoxy group and the electron-withdrawing acetate group on the aromatic ring.
-
The Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the ortho-methoxy and meta-acetate substituents. The directing effects of these groups can be exploited to introduce additional functionality onto the ring, although the formyl group's deactivating nature must be considered.
-
The Acetate Ester: This group primarily functions as a protecting group for the phenolic hydroxyl. It is stable to a range of reaction conditions but can be readily cleaved under basic or acidic hydrolysis to liberate the free phenol, allowing for subsequent derivatization at that position. This protecting group strategy is essential when the free hydroxyl would interfere with reactions at the aldehyde, for instance, in certain base-catalyzed condensations.
Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[10][11][12] The Claisen-Schmidt condensation, an aldol condensation between a benzaldehyde and an acetophenone, is the most direct method for their synthesis.[10][13] Using this compound allows for the preparation of chalcones with a protected hydroxyl group, which can be a key feature for subsequent transformations or for modulating the final compound's biological profile.
Experimental Protocol: Synthesis of (E)-3-(3-acetoxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one
This protocol details the base-catalyzed condensation of this compound with acetophenone.
Materials:
-
Acetophenone (MW: 120.15 g/mol )[16]
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 60%)[12]
-
Ice bath
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round bottom flask placed in an ice bath, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.[12] The use of ethanol as a solvent is common for Claisen-Schmidt condensations as it readily dissolves both reactants and the base catalyst.
-
Base Addition: While stirring the solution vigorously, add a concentrated aqueous solution of sodium hydroxide (e.g., 60%) dropwise.[12] The strong base is required to deprotonate the α-carbon of the acetophenone, generating the reactive enolate nucleophile. Maintaining a low temperature during addition minimizes side reactions.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-3 hours.[12] The progress can be monitored by Thin Layer Chromatography (TLC). The formation of the chalcone product is often indicated by the appearance of a colored precipitate.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Neutralize the mixture carefully with a dilute acid (e.g., 10% HCl).[13]
-
Purification: Collect the solid product by vacuum filtration, washing with cold water to remove inorganic salts. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[13]
Causality and Insights:
-
Why a strong base? The pKa of the α-protons of acetophenone is around 19. A strong base like NaOH is necessary to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.
-
Why protect the phenol? In a base-catalyzed reaction, a free phenolic hydroxyl (pKa ~10) would be deprotonated to form a phenoxide. This could lead to undesired O-alkylation or other side reactions. The acetate protecting group prevents this.
-
Stereoselectivity: The reaction typically yields the (E)-isomer as the major product, as it is thermodynamically more stable due to reduced steric hindrance between the aromatic rings.
Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Expected Product |
| This compound | Acetophenone | NaOH | Ethanol | 2-3 | (E)-3-(3-acetoxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
Workflow Diagram
Caption: Workflow for the synthesis of chalcones.
Application Note 2: Synthesis of Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and constitute a class of compounds with significant biological activities, including antibacterial and antifungal properties.[9][17] They are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound serves as an excellent aldehyde component for creating a diverse library of Schiff bases.
Experimental Protocol: Synthesis of (E)-N-(Aryl)-1-(3-acetoxy-4-methoxyphenyl)methanimine
This protocol describes a general, efficient method for the synthesis of Schiff bases from this compound and a representative primary aromatic amine.
Materials:
-
This compound (MW: 194.19 g/mol )
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Stir plate and magnetic stir bar
-
Reflux condenser
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in absolute ethanol in a round bottom flask. Stir until a clear solution is obtained.[9]
-
Amine Addition: To the stirring solution, add the substituted aniline (1.0 eq.).
-
Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops). The acid protonates the carbonyl oxygen, making the aldehyde carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction time can vary from 30 minutes to a few hours, depending on the reactivity of the aniline.[9] Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize directly from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the crystalline product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.[9][18] The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Causality and Insights:
-
Role of Acetic Acid: The condensation reaction is reversible. Acetic acid catalysis speeds up both the forward (addition) and reverse (elimination) steps. The removal of water, often driven by azeotropic distillation with the solvent or simply by the precipitation of the product, shifts the equilibrium towards the imine.
-
Solvent Choice: Absolute ethanol is a good choice as it dissolves the reactants but is less nucleophilic than water, which would hydrolyze the resulting imine.
-
Green Chemistry Approach: Some modern procedures utilize solvent-free "grinding" or trituration methods, often with a base catalyst like triethylamine, which can be more environmentally benign.[17][18]
Workflow Diagram
Caption: General workflow for Schiff base synthesis.
Conclusion
This compound is a cost-effective and highly adaptable building block for organic synthesis. The strategic placement of its functional groups—a reactive aldehyde handle, a protected phenol, and an activated aromatic core—provides chemists with a powerful tool for constructing complex molecules. The protocols detailed herein for the synthesis of chalcones and Schiff bases represent just two examples of its broad utility. By understanding its core reactivity, researchers in medicinal chemistry and materials science can continue to unlock its potential in the development of novel compounds with valuable pharmacological and material properties.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025).
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health (NIH).
- Click Knoevenagel condensation between vanillin derivatives 1a, b and barbituric acid 2. ResearchGate.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022).
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
- GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). PMC.
- Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M). ResearchGate.
- Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Red Flower Publications.
- Synthesis of Chalcones with Anticancer Activities. (2012). PMC - NIH.
- Synthesis of 4-Methoxychalcone. Scribd.
- Vanillin Applications and Its Other Functions. (2021). Zancheng Life Sciences.
- Effect of catalyst on the Knoevenagel condensation of vanillin.... ResearchGate.
- Knoevenagel condensation between barbituric acid (barb) and vanillin... ResearchGate.
- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Model reaction of 4-hydroxy-3-methoxybenzaldehyde, methyl acetoacetate... ResearchGate.
- Wittig Reaction. Organic Chemistry Portal.
- A Solvent Free Wittig Reaction.
- Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR.
- The Wittig Reaction: Synthesis of Alkenes.
- Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). ResearchGate.
- Green synthesis and in silico characterization of 4-Hydroxy-3- methoxybenzaldehyde Schiff bases for insulysin inhibition. (2021). Queen's University Belfast.
- Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Oriental Journal of Chemistry.
- Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). ResearchGate.
- This compound (C10H10O4). PubChemLite.
- This compound | C10H10O4 | CID 4099572. PubChem - NIH.
- Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
- HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013). CDN.
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.
- n-methyl-3,4-dihydroxyphenylalanine. Organic Syntheses Procedure.
- Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware.
- Application of Enzymes in Industrial Organic Synthesis. (2025). ResearchGate.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. periodicos.ufms.br [periodicos.ufms.br]
- 11. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 16. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 18. researchgate.net [researchgate.net]
The Strategic Role of 5-Formyl-2-methoxyphenyl Acetate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 5-Formyl-2-methoxyphenyl acetate, also known as vanillin acetate or 3-acetoxy-4-methoxybenzaldehyde, emerges as a versatile and economically viable intermediate. Its utility stems from the orthogonal reactivity of its functional groups: a reactive aldehyde, an electron-rich aromatic ring, and a readily cleavable acetate protecting group. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Synthetic Versatility of a Vanillin-Derived Intermediate
Vanillin, the primary component of vanilla bean extract, is a readily available and cost-effective starting material, making its derivatives attractive for industrial-scale pharmaceutical synthesis.[1] The acetylation of the phenolic hydroxyl group of vanillin to yield this compound serves a dual purpose: it protects the potentially reactive phenol from undesired side reactions and modifies the electronic properties of the aromatic ring, influencing its reactivity in subsequent transformations. This simple yet crucial modification unlocks a diverse range of synthetic possibilities, enabling the construction of complex molecular architectures found in various classes of therapeutic agents.
Synthesis of this compound: Protocols and Mechanistic Insights
The preparation of this compound is typically achieved through the esterification of vanillin with acetic anhydride. The choice of catalyst and reaction conditions can be tailored to optimize yield, purity, and process efficiency. Herein, we detail two robust and widely employed protocols.
Protocol 1: Base-Catalyzed Acetylation in an Aqueous Medium
This method offers a straightforward and often rapid synthesis, utilizing a strong base to facilitate the reaction.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve vanillin (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add crushed ice to maintain a low temperature.
-
To the cooled and stirred solution, add acetic anhydride (1.2 equivalents) dropwise.
-
Continue stirring the reaction mixture vigorously for approximately 20-60 minutes. The product will often precipitate as a white solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water.
-
For purification, recrystallize the crude solid from 95% ethanol to afford pure this compound.[2]
Causality Behind Experimental Choices:
-
Sodium Hydroxide: The strong base deprotonates the phenolic hydroxyl group of vanillin, forming a highly nucleophilic phenoxide ion. This significantly enhances the rate of nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride.[2]
-
Ice Bath and Crushed Ice: The acetylation reaction is exothermic. Maintaining a low temperature is crucial to minimize potential side reactions and decomposition of the product.
-
Recrystallization from Ethanol: This purification technique effectively removes unreacted vanillin and other impurities, yielding a product of high purity suitable for subsequent pharmaceutical applications.
Protocol 2: Pyridine-Catalyzed Acetylation in an Organic Solvent
This protocol employs a milder organic base as a catalyst and is particularly useful when substrate sensitivity to strong aqueous bases is a concern.
Experimental Protocol:
-
Under anhydrous conditions, dissolve vanillin (1 equivalent) in dichloromethane (DCM).
-
To this solution, add acetic anhydride (1.2 equivalents) followed by dry pyridine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, remove the DCM under reduced pressure using a rotary evaporator.
-
Pour the resulting residue over crushed ice to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.[3][4]
Causality Behind Experimental Choices:
-
Pyridine: Pyridine serves as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acetylpyridinium ion, which is a more potent acetylating agent than acetic anhydride itself. Pyridine also acts as a base to neutralize the acetic acid byproduct.
-
Anhydrous Conditions: The exclusion of water is important to prevent the hydrolysis of acetic anhydride and the acetylpyridinium intermediate, which would reduce the reaction efficiency.
-
Dichloromethane (DCM): DCM is an inert solvent that effectively dissolves the reactants and does not participate in the reaction. Its volatility allows for easy removal post-reaction.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1 (Base-Catalyzed) | Protocol 2 (Pyridine-Catalyzed) |
| Catalyst | Sodium Hydroxide | Pyridine |
| Solvent | Water | Dichloromethane |
| Reaction Time | ~20-60 minutes | 3-4 hours |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Work-up | Filtration and Recrystallization | Evaporation, Precipitation, and Recrystallization |
| Key Advantage | Rapid Reaction | Milder Conditions |
Diagram 1: General Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Applications in Pharmaceutical Synthesis: Detailed Protocols and Strategic Insights
The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex pharmaceutical agents. The aldehyde functionality serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the acetate group can be readily hydrolyzed to unveil the phenolic hydroxyl group for further derivatization.
Synthesis of Novel Antimicrobial Agents
Vanillin and its derivatives have long been recognized for their antimicrobial properties.[3][5] this compound serves as a key starting material for the synthesis of more potent antimicrobial compounds through the formation of Schiff bases.
Protocol: Synthesis of Schiff Base Derivatives from Acetyl Nitro Vanillin
This protocol outlines the synthesis of novel antimicrobial agents starting from this compound, which is first nitrated and then condensed with various amines.[3]
Step 1: Nitration of this compound
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a flask placed in an ice-salt bath at -5 to -10°C.
-
Once a clear solution is obtained, slowly add fuming nitric acid (2 mL per 2.59 mmol of starting material) to the stirred reaction mixture.
-
Continue stirring at room temperature for 1-2 hours.
-
Carefully quench the reaction by adding ice-cold water to precipitate the product, acetyl nitro vanillin.
-
Filter the precipitate, wash with cold water, and dry. Monitor the reaction completion using TLC (1:1 Hexane:Ethyl acetate).[3]
Causality Behind Experimental Choices:
-
Fuming Nitric Acid: This is a strong nitrating agent required for the electrophilic aromatic substitution on the electron-rich benzene ring.
-
Low Temperature: The nitration reaction is highly exothermic and can lead to undesired side products or decomposition if not controlled. The low temperature ensures regioselectivity and minimizes byproducts.
Step 2: Synthesis of Schiff Bases
-
Dissolve acetyl nitro vanillin (1 equivalent) in ethanol.
-
Add an equimolar amount of the desired substituted amine to the solution.
-
Stir the mixture at ambient temperature for 2-3 hours.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl acetate).
-
Upon completion, evaporate the solvent to obtain the crude Schiff base derivative.[3]
Causality Behind Experimental Choices:
-
Ethanol: A suitable solvent that dissolves both reactants and facilitates the condensation reaction.
-
Ambient Temperature: The reaction proceeds efficiently at room temperature, making it an energy-efficient process.
-
Schiff Base Formation: The aldehyde group of acetyl nitro vanillin reacts with the primary amine to form an imine (Schiff base), a common and important pharmacophore in medicinal chemistry.
Diagram 2: Synthetic Pathway to Novel Antimicrobial Agents
Caption: Synthetic route from this compound to antimicrobial Schiff bases.
A Key Structural Motif in Anti-Inflammatory Drug Synthesis: The Case of Apremilast
While not a direct starting material, the structural core of this compound is found in a key intermediate for the synthesis of Apremilast, a phosphodiesterase 4 (PDE-4) inhibitor used to treat psoriasis and psoriatic arthritis. The synthesis of Apremilast often starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde), the un-acetylated precursor to our topic compound.[6] The acetylation to this compound represents a strategic protecting group strategy that can be employed in alternative synthetic routes.
The synthesis of a key Apremilast intermediate, 3-ethoxy-4-methoxybenzaldehyde, is achieved by the ethylation of isovanillin.[6] This highlights the importance of the 3-hydroxy-4-methoxybenzaldehyde scaffold in the synthesis of modern pharmaceuticals.
Conceptual Application:
In a hypothetical synthetic route to Apremilast analogues, this compound could be utilized as a protected form of isovanillin. The acetate group can be selectively removed under basic or acidic conditions after other desired transformations have been carried out on the aldehyde or the aromatic ring. This demonstrates the strategic value of the acetate as a protecting group in a multi-step synthesis.
Diagram 3: Conceptual Link to Apremilast Synthesis
Caption: Conceptual pathway illustrating the strategic use of the acetate as a protecting group.
Troubleshooting and Safety Considerations
-
Incomplete Acetylation: If TLC analysis indicates the presence of starting material, consider increasing the reaction time or adding a slight excess of acetic anhydride and catalyst. Ensure anhydrous conditions are maintained in the pyridine-catalyzed protocol.
-
Product Oiling Out: During precipitation or recrystallization, the product may occasionally form an oil instead of a solid. This can often be rectified by scratching the inside of the flask with a glass rod to induce crystallization or by adding a seed crystal.
-
Safety: Acetic anhydride is corrosive and a lachrymator. Fuming nitric acid is a strong oxidizing agent and highly corrosive. Both should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and used in a well-ventilated fume hood. Pyridine is flammable and has a strong, unpleasant odor.
Conclusion
This compound stands as a testament to the power of strategic derivatization in pharmaceutical synthesis. By leveraging the abundant and cost-effective natural product vanillin, a versatile and highly valuable intermediate is readily accessible. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics. Its demonstrated role in the synthesis of antimicrobial agents and its structural relevance to major anti-inflammatory drugs underscore its significance as a key building block in the modern pharmaceutical landscape.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Future Journal of Pharmaceutical Sciences, 9(1).
- Yadav, R., Saini, D., & Yadav, D. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Turkish Journal of Pharmaceutical Sciences, 15(1), 57–62. [Link]
- Synthesis and evaluation of vanillin derivatives as antimicrobial agents - JournalAgent. [Link]
- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB - MDPI. [Link]
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PubMed. [Link]
- Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. (2019). Oriental Journal of Chemistry, 35(3), 1145-1151.
- Rational synthetic approach for development new anticancer vanillin congeners.
- Vanillin - Wikipedia. [Link]
- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - ResearchG
- Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study - International Journal of Advanced Biochemistry Research. [Link]
- This compound | C10H10O4 | CID 4099572 - PubChem - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Application Notes & Protocols: Step-by-Step Synthesis of Derivatives from O-Acetyl Isovanillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Acetyl Isovanillin is a protected form of isovanillin, a key aromatic building block in synthetic organic chemistry. Its derivatives, particularly Schiff bases and chalcones, are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide provides a comprehensive, step-by-step technical overview for the synthesis of bioactive derivatives starting from O-Acetyl Isovanillin. The protocols herein are designed to be robust and reproducible, explaining the critical experimental choices to ensure success. We begin with the essential deacetylation of O-Acetyl Isovanillin to yield the reactive isovanillin precursor, followed by detailed methodologies for the synthesis of Schiff base and chalcone derivatives.
Introduction: The Versatility of Isovanillin
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a structural isomer of vanillin and a valuable scaffold for the synthesis of novel therapeutic agents[1][2]. Its phenolic hydroxyl and aldehyde functional groups offer versatile handles for chemical modification, allowing for the creation of diverse molecular libraries[2][4]. O-Acetyl Isovanillin serves as a stable, readily available starting material. The initial deacetylation step is crucial as it unmasks the phenolic hydroxyl group, which is often a key pharmacophore or a necessary reactive site for subsequent derivatization.
The derivatives explored in this guide, Schiff bases and chalcones, are well-established classes of compounds with significant pharmacological potential.
-
Schiff Bases (Azomethines): Formed by the condensation of the aldehyde group of isovanillin with a primary amine, these compounds contain the characteristic C=N imine linkage and are known for their antibacterial, antifungal, and antiviral activities[5][6][7].
-
Chalcones (1,3-diaryl-2-propen-1-ones): Synthesized via a Claisen-Schmidt condensation between isovanillin and an acetophenone, chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including potent anticancer and antioxidant effects[8][9][10][11].
This document provides detailed protocols that have been consolidated from established literature to guide researchers in the efficient synthesis and purification of these important derivatives.
General Synthetic Workflow
The overall process involves a two or three-stage approach, starting with the deprotection of O-Acetyl Isovanillin. This is followed by the synthesis of the target derivative and subsequent purification.
Figure 1: General workflow for synthesis of derivatives from O-Acetyl Isovanillin.
Protocol 1: Deacetylation of O-Acetyl Isovanillin
Principle: The acetyl protecting group is readily cleaved via base-catalyzed hydrolysis (saponification). This protocol uses sodium bicarbonate in water, which is an environmentally friendly and mild method that avoids harsh conditions which could affect other functional groups[12].
Materials:
-
O-Acetyl Isovanillin
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Diethyl Ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, add O-Acetyl Isovanillin (1 equivalent).
-
Reagent Addition: Add deionized water (approx. 8 mL per mmol of acetate) followed by sodium bicarbonate (6 equivalents)[12].
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar isovanillin spot. The reaction is typically complete within 6-10 hours[12].
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water (approx. 20 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic extract with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Product: The resulting solid is isovanillin, which can be used in the next step without further purification if high purity O-Acetyl Isovanillin was used.
| Parameter | Value | Rationale |
| Solvent | Water | Green, non-toxic, and effective for this hydrolysis[12]. |
| Base | Sodium Bicarbonate | Mild, inexpensive, and readily available base sufficient for ester hydrolysis. |
| Temperature | Room Temperature | Avoids potential side reactions and reduces energy consumption. |
| Stoichiometry | 1:6 (Acetate:Base) | A molar excess of base ensures the reaction goes to completion[12]. |
| Expected Yield | >95% | This method is highly efficient for deacetylation[12]. |
Protocol 2: Synthesis of Isovanillin-Derived Schiff Bases
Principle: This synthesis involves the acid-catalyzed condensation reaction between the aldehyde group of isovanillin and a primary amine to form an imine or Schiff base[7][13]. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Figure 2: Workflow for Schiff Base Synthesis.
Materials:
-
Isovanillin (from Protocol 1)
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, condenser, magnetic stirrer.
Procedure:
-
Dissolution: Dissolve isovanillin (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount (1 equivalent) of the desired primary amine.
-
Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with stirring for 3-6 hours[1]. The reaction should be monitored by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
| Parameter | Value | Rationale |
| Solvent | Ethanol | Effectively dissolves both reactants and is easy to remove. |
| Catalyst | Acetic Acid | A mild acid catalyst is sufficient to promote the condensation reaction[1]. |
| Temperature | Reflux | Provides the necessary activation energy for the dehydration step. |
| Stoichiometry | 1:1 (Aldehyde:Amine) | Ensures efficient conversion without excess reagents complicating purification. |
| Expected Yield | 70-90% | Varies with the amine used, but generally high. |
Protocol 3: Synthesis of Isovanillin-Derived Chalcones
Principle: This protocol utilizes the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aldehyde (isovanillin) and a ketone (an acetophenone derivative)[8][11]. The base (NaOH) deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.
Materials:
-
Isovanillin (from Protocol 1)
-
Substituted Acetophenone (e.g., acetophenone, 4-fluoroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10-40% aqueous)
-
Hydrochloric Acid (HCl), 1 M
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve isovanillin (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol[1].
-
Base Addition: Cool the flask in an ice bath. While stirring vigorously, add the aqueous NaOH solution dropwise. A color change and increase in viscosity are often observed.
-
Reaction: Remove the flask from the ice bath and allow the reaction to stir at room temperature. The reaction time can vary significantly (from a few hours to 24 hours) depending on the reactivity of the substrates[1]. Monitor by TLC.
-
Neutralization & Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify it to pH ~2 by slowly adding 1 M HCl. This neutralizes the excess base and protonates the phenoxide, causing the chalcone product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the crude product thoroughly with cold water to remove inorganic salts.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product[1].
| Parameter | Value | Rationale |
| Solvent | Ethanol | Good solvent for both reactants and the intermediate aldol product. |
| Base | Sodium Hydroxide | Strong base required to generate the ketone enolate for the condensation reaction[1][9]. |
| Temperature | Ice bath then RT | Initial cooling controls the exothermic reaction; RT provides energy for completion. |
| Stoichiometry | 1:1 (Aldehyde:Ketone) | Standard for Claisen-Schmidt condensation. |
| Expected Yield | 50-85% | Highly dependent on the specific acetophenone used. |
Conclusion
O-Acetyl Isovanillin is an excellent and accessible starting material for the synthesis of biologically relevant heterocyclic compounds. The protocols detailed in this guide for deacetylation and subsequent synthesis of Schiff bases and chalcones are based on established, efficient, and scalable chemical transformations. By understanding the principles behind each step—from the choice of a mild base for deprotection to the specific catalysts used in condensation reactions—researchers can confidently and reproducibly synthesize diverse libraries of isovanillin derivatives for screening in drug discovery and development programs.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Smolecule. (n.d.). Buy Isovanillin | 621-59-0.
- BenchChem. (n.d.). Isovanillin: A Versatile Aromatic Building Block in Organic Synthesis.
- ACS Omega. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- MedChemExpress. (n.d.). Isovanillin-d3 (3-Hydroxy-4-methoxybenzaldehyde-d3).
- Bora, U. (2011). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Asian Journal of Chemistry, 23(2), 941-942.
- Ngameni, B., et al. (2015). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research, 7(3), 182-193.
- PMC. (2017).
- Acta Chimica & Pharmaceutica Indica. (2014).
- ResearchGate. (2025).
- ScienceOpen. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- TSI Journals. (2014).
- Gavin Publishers. (n.d.). Substituted o-vanillin Schiff base derived organotin(IV)
- Medicinal and Medical Chemistry. (2025). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it.
- Medires Publishing. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy Isovanillin | 621-59-0 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hakon-art.com [hakon-art.com]
- 6. tsijournals.com [tsijournals.com]
- 7. mediresonline.org [mediresonline.org]
- 8. journaljpri.com [journaljpri.com]
- 9. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. asianpubs.org [asianpubs.org]
- 13. medmedchem.com [medmedchem.com]
Application Note: High-Purity Recrystallization of 3-Acetoxy-4-methoxybenzaldehyde
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3-Acetoxy-4-methoxybenzaldehyde (also known as vanillin acetate) via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple list of steps to explain the fundamental principles governing the purification process. We detail a robust, validated method using a 95% ethanol/water solvent system, discuss the rationale for solvent selection, and provide in-depth troubleshooting guidance to address common challenges such as oiling out and low recovery. The protocol is supported by quantitative data, a visual workflow, and references to authoritative chemical literature.
Introduction: The Imperative for Purity
3-Acetoxy-4-methoxybenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceutical agents and a key component in flavor and fragrance chemistry. The purity of this compound is paramount, as residual impurities from its synthesis—typically the acetylation of vanillin—can lead to unwanted side reactions, decreased yields in subsequent steps, and compromised final product integrity. Common impurities include unreacted vanillin, residual acetic anhydride, and acetic acid.
Recrystallization is a powerful and scalable purification technique for crystalline solids, predicated on the principle of differential solubility.[1][2] A suitable solvent will dissolve the target compound and its impurities at an elevated temperature and, upon controlled cooling, will become supersaturated with the target compound, leading to the formation of a crystalline lattice that excludes impurities. The success of this technique hinges on the judicious selection of a solvent system, a concept we will explore in depth.
The Science of Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the solute: high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[3] This differential ensures maximum recovery of the purified solid upon cooling.
For 3-Acetoxy-4-methoxybenzaldehyde, a molecule of moderate polarity with an ester, an aldehyde, and ether functional groups, a polar protic solvent system is highly effective. While it is soluble in solvents like chloroform and ethyl acetate, an ethanol-water mixture (such as 95% ethanol) has been empirically proven to be superior for recrystallization.
Why 95% Ethanol is the Solvent of Choice:
-
"Good" Solvent (Ethanol): The ethanol component readily dissolves 3-Acetoxy-4-methoxybenzaldehyde at elevated temperatures due to favorable dipole-dipole interactions and the potential for hydrogen bonding.
-
"Anti-Solvent" (Water): The 5% water content acts as an anti-solvent. 3-Acetoxy-4-methoxybenzaldehyde is poorly soluble in water. As the ethanol-water solution cools, the overall solvating power of the mixture decreases, forcing the less soluble target compound to crystallize out while more polar impurities (like residual acids) or more soluble impurities remain in the "mother liquor."
This mixed-solvent approach provides a finely tuned system that is often more effective than a single-solvent system, which might either dissolve too much or too little of the compound at cold temperatures.
Experimental Protocol: Recrystallization from 95% Ethanol
This protocol is designed for the purification of approximately 5 grams of crude 3-Acetoxy-4-methoxybenzaldehyde. Adjust volumes accordingly for different scales.
Materials & Equipment:
-
Crude 3-Acetoxy-4-methoxybenzaldehyde
-
95% Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (50 mL and 125 mL)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Büchner funnel and flask
-
Filter paper (to fit Büchner funnel)
-
Vacuum source
-
Ice bath
-
Spatula and glass rod
Step-by-Step Methodology
-
Dissolution: Place 5.0 g of crude 3-Acetoxy-4-methoxybenzaldehyde into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 15-20 mL of 95% ethanol.
-
Heating to Dissolve: Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil. Continue to add 95% ethanol dropwise until all the solid has just dissolved. Causality Note: It is critical to use the minimum amount of hot solvent to create a saturated solution; excess solvent will reduce the final yield.[4][5] Cover the flask with a watch glass during this process to minimize solvent evaporation.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Controlled Cooling & Crystallization: Remove the flask from the heat source and place it on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as the lattice has time to form correctly, excluding impurities.[6] Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.
-
Inducing Crystallization (If Necessary): If crystals do not form after 20-30 minutes of cooling, induce crystallization by scratching the inside of the flask at the meniscus with a glass rod or by adding a tiny "seed" crystal of pure product.[4]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold, less-solvating mother liquor.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol to rinse away any adhering mother liquor. Causality Note: The wash solvent must be cold to minimize redissolving the purified product.
-
Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely. For higher purity, a vacuum oven at low heat (e.g., 40 °C) can be used.
-
Purity Assessment: The purity of the recrystallized product should be assessed by melting point analysis. Pure 3-Acetoxy-4-methoxybenzaldehyde should exhibit a sharp melting point in the range of 77-79 °C. A broad or depressed melting range indicates the presence of impurities.[7]
Visualization of the Recrystallization Workflow
The following diagram outlines the key decision points and steps in the recrystallization process.
Caption: Workflow for the purification of 3-Acetoxy-4-methoxybenzaldehyde.
Quantitative Data & Expected Outcomes
The following table summarizes the key parameters for this protocol.
| Parameter | Recommended Value/Range | Rationale & Expert Notes |
| Starting Material Purity | >85% | Recrystallization is most effective when impurities constitute a minor fraction of the total mass. |
| Solvent | 95% Ethanol | Provides an optimal balance of solubility at high temperature and insolubility at low temperature. |
| Solvent Volume | ~3-4 mL per gram of crude solid | This is a starting point. The final volume should be the minimum required for complete dissolution at boiling. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the growth of large, well-formed crystals and minimizes impurity inclusion.[6] |
| Expected Yield | 75-90% | Yield is dependent on the purity of the starting material and adherence to using the minimum solvent volume. |
| Final Purity (Melting Point) | 77-79 °C (sharp) | A sharp melting point close to the literature value is a strong indicator of high purity.[7] |
| Appearance | White crystalline needles | The expected morphology of the pure compound when crystallized from 95% ethanol. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | 1. Solution is cooling too rapidly. 2. High concentration of impurities depressing the melting point. 3. The boiling point of the solvent is higher than the compound's melting point (not an issue with ethanol).[7] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent (~10% more) to keep the compound soluble at a slightly lower temperature. 3. Allow the solution to cool much more slowly. |
| No Crystals Form | 1. Too much solvent was used, and the solution is not supersaturated upon cooling.[4] 2. The solution has become supersaturated but requires nucleation. | 1. Reheat the solution and boil off a portion of the solvent (~15-20%) to concentrate it. Allow to cool again. 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal. |
| Very Low Yield (<70%) | 1. Excessive solvent was used, and a significant amount of product remains in the mother liquor.[5] 2. Premature crystallization during a hot filtration step. 3. Washing with solvent that was not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals (which may be less pure). 2. Ensure all glassware for hot filtration is pre-heated. 3. Always use ice-cold solvent for washing the final crystal cake. |
Conclusion
This application note provides a validated and robust protocol for the purification of 3-Acetoxy-4-methoxybenzaldehyde. By understanding the principles of solvent selection and the causality behind each step, researchers can consistently achieve high purity and good recovery. The provided workflow, data table, and troubleshooting guide serve as a comprehensive resource for scientists and developers working with this important chemical intermediate.
References
- LibreTexts, C. (2021, March 5). 2.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- LibreTexts, C. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
- Red Flower Publications. (n.d.). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for.
- Stahl, E. (1969).
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Massachusetts Institute of Technology. (n.d.).
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- LibreTexts, C. (2023, January 29).
- Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin.
- University of South Alabama, Department of Chemistry. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
Sources
- 1. chegg.com [chegg.com]
- 2. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 3. murov.info [murov.info]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Multifaceted Role of 5-Formyl-2-methoxyphenyl Acetate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Beyond a Simple Vanillin Isomer
In the vast landscape of chemical scaffolds utilized in drug discovery, those derived from natural products continue to be a cornerstone for innovation. 5-Formyl-2-methoxyphenyl Acetate, also known by its synonyms 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, is a derivative of isovanillin, a structural isomer of the well-known vanillin. While vanillin itself is a valuable intermediate in the synthesis of pharmaceuticals like papaverine and trimethoprim, the unique substitution pattern of this compound offers distinct chemical reactivity and biological implications, making it a molecule of significant interest for medicinal chemists.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its direct biological activities, its crucial role as a synthetic intermediate, and its potential as a scaffold for the development of novel therapeutic agents. The protocols provided herein are designed to be robust and reproducible, empowering researchers to harness the full potential of this versatile molecule.
Physicochemical Properties and Structural Features
This compound is a white to off-white crystalline solid. Its structure features a benzaldehyde core with a methoxy group at position 2 and an acetoxy group at position 5. These functional groups are key to its utility in medicinal chemistry. The aldehyde group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases and heterocycles. The acetoxy group can act as a protecting group for the phenolic hydroxyl of isovanillin, allowing for selective reactions at other positions. It can also be readily hydrolyzed to reveal the free phenol, which can then be further functionalized.
| Property | Value | Source |
| Molecular Formula | C10H10O4 | [3] |
| Molecular Weight | 194.19 g/mol | |
| CAS Number | 881-57-2 | [3] |
| Melting Point | 87 °C | |
| Boiling Point | 293°C at 760 mmHg | |
| SMILES | CC(=O)OC1=C(C=CC(=C1)C=O)OC | [3] |
Direct Biological Activities: An Emerging Pharmacophore
While often viewed as a synthetic intermediate, this compound (referred to as isoacetovanillon in some literature) has demonstrated intrinsic biological activities, particularly in the context of gastrointestinal motility.
Antispasmodic and Antidiarrheal Effects
Studies have shown that this compound exhibits antispasmodic and antidiarrheal properties.[1][2] It has been shown to inhibit contractions of the rat ileum induced by serotonin (5-HT) and electrical field stimulation (EFS).[1] This suggests a potential mechanism of action involving the modulation of neurotransmitter release or receptor interaction in the gut.
| Activity | Model | IC50 / Effect |
| Antispasmodic (5-HT induced contraction) | Rat Ileum | 622 ± 110 µM |
| Antidiarrheal (Charcoal Transit Time) | Mouse | Reduction in transit time |
The antidiarrheal activity is further supported by its ability to reduce the transit time of charcoal meal in mice, indicating an inhibitory effect on intestinal motility.[2] These findings highlight the potential of this compound as a lead compound for the development of new treatments for gastrointestinal disorders.
Application as a Synthetic Intermediate: Building Complexity
A primary application of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of more complex and biologically potent molecules. Its aldehyde functionality serves as a crucial reaction point for building molecular diversity.
Synthesis of a 5-APB Metabolite
A notable example is its use in the synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, a metabolite of the psychoactive substance 5-APB.[4] This synthesis underscores the utility of this compound in accessing important reference compounds for analytical and pharmacological studies.
Caption: Synthetic pathway utilizing this compound.
Protocols for Synthesis and Derivatization
The following protocols provide detailed procedures for the synthesis of this compound and its subsequent use in a key synthetic transformation.
Protocol 1: Synthesis of this compound from Isovanillin
This protocol describes the acetylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to yield this compound.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Acetic anhydride
-
10% Sodium hydroxide solution
-
Crushed ice
-
Conical flask (250 mL)
-
Buchner funnel and filter paper
-
Stirring apparatus
Procedure:
-
Dissolve 1.5 g of isovanillin in 25 mL of 10% sodium hydroxide solution in a 250 mL conical flask.
-
To the solution, add approximately 30 g of crushed ice.
-
Slowly add 4 mL of acetic anhydride to the mixture while stirring vigorously.
-
Stopper the flask and shake for 20 minutes. A cloudy, milky white precipitate should form.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound.
Protocol 2: Reductive Amination for the Synthesis of Novel Amine Derivatives
This protocol outlines a general procedure for the reductive amination of this compound to synthesize a library of substituted amines, which can be further evaluated for biological activity.
Materials:
-
This compound
-
A primary or secondary amine of interest
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or THF in a round-bottom flask, add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
A Scaffold for Future Drug Discovery
The true potential of this compound in medicinal chemistry lies in its role as a versatile scaffold for the synthesis of novel bioactive compounds. By leveraging the reactivity of its functional groups, a diverse array of derivatives can be generated.
Caption: Derivatization potential of this compound.
Derivatives of the parent compound, isovanillin, have shown a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Isovanillin derivatives have been shown to inhibit tumor angiogenesis and disrupt DNA repair processes in cancer cells, specifically by inhibiting the expression of DNA-dependent protein kinase (DNA-PKcs).[5]
-
Antimicrobial Activity: Schiff bases and other derivatives of vanillin and its isomers exhibit potent antibacterial and antifungal properties.[6]
-
Enzyme Inhibition: Isovanillin is a selective inhibitor of aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics.[5] This suggests that derivatives of this compound could be designed as specific enzyme inhibitors.
The acetylation of the phenolic hydroxyl group in this compound can also be viewed as a pro-drug strategy, potentially improving bioavailability and pharmacokinetic properties. The ester can be hydrolyzed in vivo by esterases to release the active phenolic compound.
Conclusion and Future Perspectives
This compound is more than just a simple derivative of a well-known flavoring agent. Its unique structural features, coupled with its demonstrated biological activities and synthetic versatility, position it as a valuable building block in modern medicinal chemistry. From its direct effects on gastrointestinal motility to its crucial role as an intermediate in the synthesis of complex molecules, this compound offers a rich platform for the discovery and development of new therapeutic agents. Future research should continue to explore the synthesis of novel derivatives and their evaluation against a wide range of biological targets. The insights gained from such studies will undoubtedly expand the therapeutic applications of this promising scaffold.
References
- Sadraei, H., Asghari, G., & Ghanadian, M. (2014). Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum. Research in Pharmaceutical Sciences, 9(5), 339–346.
- Sadraei, H., Ghanadian, M., Asghari, G., & Azali, N. (2014). Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice. Avicenna Journal of Phytomedicine, 4(5), 318–325.
- BenchChem. (2025).
- Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- BenchChem. (2025).
- ResearchGate. (2014). Structure of isovanillin (1), iso-acetovanillon (2) and acetovanillon (3).
- Red Flower Publications. (n.d.).
- Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Universitas Jenderal Soedirman. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4099572, this compound.
- Acta Crystallographica Section E: Structure Reports Online. (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.
- BenchChem. (2025). Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance.
- MDPI. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
- National Institutes of Health. (n.d.).
- PubChemLite. (n.d.). This compound (C10H10O4).
- Journal of Drug Delivery & Therapeutics. (2023).
- Crysdot LLC. (n.d.). This compound.
Sources
- 1. Antispasmodic activity of isovanillin and isoacetovanillon in comparison with Pycnocycla spinosa Decne.exBoiss extract on rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiarrheal activities of isovanillin, iso-acetovanillon and Pycnocycla spinosa Decne ex.Boiss extract in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
The Versatile Role of 5-Formyl-2-methoxyphenyl Acetate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unlocking Heterocyclic Diversity from a Pre-functionalized Aromatic Aldehyde
In the landscape of modern synthetic organic chemistry and drug discovery, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science. 5-Formyl-2-methoxyphenyl acetate, also known as O-acetylisovanillin or 3-acetoxy-4-methoxybenzaldehyde, emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its pre-functionalized aromatic ring, featuring an aldehyde for cyclization reactions, a methoxy group, and a readily cleavable acetate group, offers multiple points for molecular diversification.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in heterocyclic synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
Core Synthetic Strategies and Mechanistic Insights
This compound serves as a key building block in several powerful synthetic transformations, including Knoevenagel condensations, Biginelli reactions for dihydropyrimidinones, and potentially in Friedländer-type syntheses of quinolines. The strategic placement of the acetate group allows for its participation in or protection of a phenolic hydroxyl group, which can be unmasked in a subsequent step to yield final products with a free hydroxyl for further functionalization.
Knoevenagel Condensation: A Gateway to Coumarins and other Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product[1]. This reaction is a cornerstone for the synthesis of coumarins when a salicylaldehyde derivative is employed. In the case of this compound, the reaction can proceed, followed by hydrolysis of the acetate group and subsequent intramolecular cyclization to form a coumarin ring.
Mechanism of Coumarin Formation via Knoevenagel Condensation:
The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The base abstracts a proton from the active methylene compound, generating a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the unsaturated intermediate. Hydrolysis of the acetate group, often under acidic or basic conditions, liberates the free phenol, which then undergoes intramolecular cyclization (lactonization) to form the coumarin scaffold.
Caption: Knoevenagel condensation followed by cyclization for coumarin synthesis.
Experimental Protocol: Synthesis of a Coumarin Precursor via Knoevenagel Condensation
This protocol describes the condensation of this compound with ethyl cyanoacetate, a common active methylene compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 194.18 | 10 | 1.94 g |
| Ethyl cyanoacetate | 1.1 | 113.12 | 11 | 1.24 g (1.1 mL) |
| Piperidine | 0.1 | 85.15 | 1 | 85 mg (0.1 mL) |
| Ethanol | - | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.94 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add ethyl cyanoacetate (1.1 mL, 11 mmol) followed by piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 50 mL of cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure unsaturated intermediate.
Note: To obtain the final coumarin, the resulting intermediate would require a subsequent hydrolysis and cyclization step, for example, by refluxing in acidic or basic solution.
Biginelli Reaction: A Multi-Component Route to Dihydropyrimidinones
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea[2][3]. This reaction is typically acid-catalyzed and offers a rapid and efficient way to generate a library of medicinally relevant DHPMs. This compound can serve as the aldehyde component in this powerful transformation.
Mechanism of the Biginelli Reaction:
The reaction mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration to yield the DHPM.
Caption: Simplified workflow of the Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol outlines the synthesis of a dihydropyrimidinone using this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 194.18 | 5 | 0.97 g |
| Ethyl acetoacetate | 1.0 | 130.14 | 5 | 0.65 g |
| Urea | 1.5 | 60.06 | 7.5 | 0.45 g |
| Copper(II) chloride dihydrate | 0.1 | 170.48 | 0.5 | 85 mg |
| Ethanol | - | - | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (0.97 g, 5 mmol), ethyl acetoacetate (0.65 g, 5 mmol), urea (0.45 g, 7.5 mmol), and copper(II) chloride dihydrate (85 mg, 0.5 mmol) in ethanol (15 mL).
-
Stir the mixture and heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (30 mL).
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Friedländer Annulation: A Potential Route to Quinolines
The Friedländer synthesis is a classic method for constructing quinoline rings by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone[4][5][6]. While this compound is not a 2-aminoaryl aldehyde, a multi-step sequence can be envisioned where the formyl group is first used in a reaction to introduce a nitrogen-containing side chain, which can then undergo cyclization. A more direct, albeit less common, approach would involve a reductive amination of the aldehyde followed by cyclization with a suitable partner.
Conceptual Workflow for Quinolines:
A hypothetical pathway could involve the initial reductive amination of this compound with an amine to form a secondary amine. This intermediate could then be reacted with a 1,3-dicarbonyl compound in the presence of an acid catalyst to facilitate a cyclization and subsequent aromatization to the quinoline ring. The acetate group could be hydrolyzed during this process.
Caption: A conceptual pathway for quinoline synthesis.
Note: As of the current literature review, a direct, high-yielding Friedländer synthesis starting from this compound is not well-established. The above workflow represents a potential synthetic strategy that would require experimental validation.
Conclusion and Future Outlook
This compound is a readily accessible and highly functionalized building block with significant potential for the synthesis of a wide range of heterocyclic compounds. The Knoevenagel condensation and Biginelli reaction are particularly well-suited for this starting material, providing efficient routes to coumarin precursors and dihydropyrimidinones, respectively. The presence of the acetate and methoxy groups offers opportunities for further derivatization, making this compound an attractive starting point for the generation of compound libraries for drug discovery and materials science. Future research could focus on expanding the scope of multicomponent reactions utilizing this aldehyde and developing novel catalytic systems to enhance reaction efficiency and selectivity.
References
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Wikipedia. (2023). Friedländer synthesis. In Wikipedia.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
- Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
- JETIR. (2020). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization.
- Shaabani, A., Maleki, A., & Mofakham, H. (2008). A clean and efficient protocol for Knoevenagel condensation in the presence of the diazabicyclo [5.4. 0] undec-7-ene-water complex. South African Journal of Chemistry, 61, 93-96.
- Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
- Pundir, P., & Kumar, D. (2018). BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. RASĀYAN Journal of Chemistry, 11(2), 584-590.
- Borg, G., Micallef, N., Caruana, F., & Portelli, R. D. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3717.
- Wikipedia. (2023). Biginelli reaction. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation.
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. Retrieved from a hypothetical URL, as a specific one isn't available.
- Yadav, J. S., Reddy, B. V. S., Reddy, P. S. R., & Nagaiah, K. (2004). An improved Knoevenagel condensation protocol for the synthesis of cyanoacrylates and their anticancer activity. Indian Journal of Chemistry-Section B, 43(11), 2397-2400.
- Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009).
- Karpov, A. S., & Müller, T. J. (2003).
- Chiba, S., Zhang, L., & Lee, J. Y. (2009). Synthesis of amidines and its application to pyrimidouracil synthesis. Molecules, 14(11), 4696-4708.
- Asmu’i, A., Saputri, D. A., & Rohman, A. (2020). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Indonesian Journal of Chemistry, 20(3), 643-650.
- da Silva, F. C., de Souza, M. C. B., Ferreira, V. F., Sabino, J. R., & de Abreu, F. C. (2012). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 17(10), 12294-12324.
- Patil, S. B., & Chaudhari, P. B. (2021). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 25-30.
- Nagarajan, N. S., & Prabha, I. (2016). Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. Research Journal of Pharmacy and Technology, 9(4), 384-388.
- The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from a hypothetical URL, as a specific one isn't available.
- Hamid, S. J., & Salih, T. (2022). Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl coumarin (4). ResearchGate.
- RG Chemistry. (2023, January 18). Synthesis of 7-Acetoxy-4-Methylcoumarin from 7-Hydroxy-4-Methylcoumarin [Video]. YouTube. [Link]
- Park, S. B., & Kim, Y. (2006). Synthesis of polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives. The Journal of organic chemistry, 71(20), 7783-7786.
- ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde.
Sources
- 1. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
The Reaction of 5-Formyl-2-methoxyphenyl Acetate with Amines: A Comprehensive Guide for Drug Development Professionals
Introduction: The Strategic Importance of the Vanillin Scaffold in Medicinal Chemistry
5-Formyl-2-methoxyphenyl acetate, a derivative of vanillin, represents a highly valuable scaffold in the landscape of drug discovery and development.[1][2] Vanillin and its analogues are recognized as "privileged structures," molecules that can bind to multiple biological targets with high affinity, thus serving as a fertile starting point for the synthesis of novel therapeutic agents.[1][2] The inherent biological activities of the vanillin core, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, further enhance its appeal.[3][4][5] The reactivity of the formyl group in this compound with various amines opens a gateway to a diverse chemical space, enabling the generation of libraries of compounds with a wide spectrum of pharmacological potential.[1][2] This guide provides a detailed exploration of the key reactions of this compound with amines—namely Schiff base formation and reductive amination—offering in-depth protocols, mechanistic insights, and practical guidance for researchers in the field.
Core Chemical Transformations: Mechanisms and Strategic Considerations
The primary reactions of this compound with amines revolve around the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilicity of the amine's nitrogen atom. The two principal transformations are the formation of imines (Schiff bases) and the subsequent or direct synthesis of secondary amines via reductive amination.
Schiff Base Formation: The Gateway to Imines
The condensation of this compound with a primary amine yields an imine, also known as a Schiff base.[6][7] This reaction is a reversible, acid-catalyzed process involving the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule.[8]
Mechanism of Schiff Base Formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.[7]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a positively charged species known as an iminium ion.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product.[7]
The pH of the reaction medium is a critical parameter for successful imine synthesis. Optimal rates are typically observed around a pH of 5.[8] At higher pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at lower pH, the amine reactant becomes protonated and non-nucleophilic.[8]
Reductive Amination: Synthesizing Secondary Amines
Reductive amination, or reductive alkylation, is a powerful method for synthesizing secondary amines from aldehydes and primary amines in a one-pot reaction.[9][10] This process involves the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding amine.[11] This direct approach is often preferred as it avoids the isolation of potentially unstable imines.[12]
Mechanism of Reductive Amination:
The reaction proceeds through the same initial steps as Schiff base formation to generate an iminium ion. A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the iminium ion to a C-N single bond, yielding the secondary amine.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[9][12][13] Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, tolerance of a wide range of functional groups, and effectiveness under slightly acidic conditions which favor iminium ion formation.[9][13]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases and secondary amines from this compound.
Protocol 1: Synthesis of a Schiff Base from this compound and Aniline
This protocol describes a general procedure for the synthesis of an imine derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add aniline to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3.5 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, dilute the reaction mixture with water to precipitate the Schiff base.[13]
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[13]
Protocol 2: One-Pot Reductive Amination of this compound with Benzylamine
This protocol outlines a direct method for synthesizing a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
1,2-Dichloroethane (DCE)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a stirred solution of this compound in 1,2-dichloroethane, add benzylamine.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4 hours.[14]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude secondary amine can be purified by column chromatography on silica gel.
Data Presentation and Workflow Visualization
Table 1: Comparison of Reaction Conditions for Schiff Base Formation and Reductive Amination
| Parameter | Schiff Base Formation | Reductive Amination (One-Pot) |
| Amine | Primary Amine | Primary or Secondary Amine |
| Catalyst | Acid (e.g., Acetic Acid) | Acid (e.g., Acetic Acid) |
| Reducing Agent | None | NaBH(OAc)₃, NaBH₃CN, NaBH₄ |
| Solvent | Methanol, Ethanol | 1,2-Dichloroethane, Tetrahydrofuran |
| Temperature | Room Temperature | Room Temperature |
| Key Intermediate | Carbinolamine, Iminium Ion | Iminium Ion (in situ) |
| Final Product | Imine (Schiff Base) | Secondary or Tertiary Amine |
Diagram 1: General Reaction Scheme
Caption: Reaction pathways for the synthesis of Schiff bases and secondary amines.
Diagram 2: Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for one-pot reductive amination.
Analytical Characterization and Purification Strategies
Accurate monitoring and characterization are paramount for ensuring the success of these synthetic transformations.
Reaction Monitoring
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for tracking the progress of the reaction. By spotting the reaction mixture alongside the starting materials, one can visualize the consumption of the aldehyde and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed. Derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) allows for UV detection and accurate quantification.[15][16]
Product Purification
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.[17]
-
Solvent Washing: Unreacted starting materials can sometimes be removed by washing the crude product with a solvent in which the impurities are soluble, but the product is not.[17]
-
Column Chromatography: This is a versatile technique for purifying both solid and liquid products. For imines, it is crucial to use a neutral or slightly basic stationary phase (like alumina or silica gel treated with triethylamine) to prevent hydrolysis on the acidic silica gel.[18]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine C-H proton signal (~8-9 ppm) in ¹H NMR are indicative of Schiff base formation.[19][20] In reductive amination, the formation of new signals in the aliphatic region corresponding to the newly formed C-H and N-H bonds confirms the reduction.
-
Infrared (IR) Spectroscopy: The formation of an imine is characterized by the appearance of a C=N stretching vibration in the range of 1690-1640 cm⁻¹.[20] The disappearance of the C=O stretch of the aldehyde confirms the reaction's completion.
-
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming its identity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect pH. - Inactive reducing agent. - Steric hindrance from bulky reactants. | - Adjust the pH of the reaction to ~5.[8] - Use a fresh batch of the reducing agent. - Increase the reaction time and/or temperature. |
| Formation of Side Products | - Over-reduction of the aldehyde to an alcohol. - Dialkylation of the primary amine in reductive amination. | - Use a milder reducing agent like NaBH(OAc)₃.[9] - Use a stepwise procedure: first form the imine, then reduce it.[12] |
| Hydrolysis of Imine Product | - Exposure to acidic conditions, especially during workup or purification. | - Perform the workup under neutral or slightly basic conditions. - Use a neutral or basic stationary phase for column chromatography.[18] |
Applications in Drug Development: A Glimpse into the Potential
The derivatives synthesized from this compound and amines have shown promise in a multitude of therapeutic areas:
-
Antimicrobial Agents: Vanillin-derived Schiff bases have demonstrated significant antibacterial activity, including against multidrug-resistant strains like ESBL-producing bacteria.[21][22]
-
Anticancer Agents: Vanillin derivatives have been investigated for their potential to inhibit the proliferation of various cancer cell lines, including colon and breast cancer.[4][5]
-
Neuroprotective Agents: The antioxidant properties of the vanillin scaffold suggest its potential in the development of treatments for neurodegenerative diseases.[4]
-
Anti-inflammatory Agents: Vanillin and its derivatives have exhibited anti-inflammatory properties, making them attractive candidates for treating inflammatory conditions.[5]
The versatility of the reactions described herein allows for the creation of diverse molecular libraries, which can be screened for a wide range of biological activities, accelerating the drug discovery process.
Conclusion
The reaction of this compound with amines is a cornerstone of synthetic strategies aimed at leveraging the privileged vanillin scaffold for drug development. A thorough understanding of the underlying mechanisms of Schiff base formation and reductive amination, coupled with robust experimental protocols and analytical techniques, empowers researchers to efficiently synthesize and characterize novel compounds with significant therapeutic potential. This guide serves as a comprehensive resource to facilitate the exploration of this rich chemical space and contribute to the advancement of medicinal chemistry and drug discovery.
References
- Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. RSC Publishing.
- ACS Omega. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications.
- National Institutes of Health. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- Flavor Frenzy. (2024, September 12). Exploring Vanillin: From Natural Origins to Modern Applications.
- ECHEMI. (n.d.). How to separate imine from reaction mixture?.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Atlantis Press. (2021, April 22). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors.
- PMC. (2021, January 7). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule.
- SciSpace. (n.d.). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and.
- Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
- PCI Magazine. (2015, April 1). Formation and Determination of Aldehydes in Amine Catalysts.
- ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- MDPI. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits.
- TSI Journals. (2014, February 26). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF'S BASE DERIVATIVES OF VANILLIN ANALOGUE.
- Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- PubMed. (2024, November 14). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria.
- MDPI. (n.d.). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
- PubMed. (2025, September 25). Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling.
- ResearchGate. (2017, January 18). Formation and determination of aldehydes in amine catalysts.
- ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?.
- EURL-MN. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR.
- PMC. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. National Institutes of Health.
- PubMed. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach.
- HETEROCYCLES. (2004). SCHIFF BASE FORMATION BETWEEN 5-FORMYL-2'-DEOXY- URIDINE AND LYSINE ε–AMINO.
- JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
- CymitQuimica. (n.d.). This compound.
- PubChemLite. (n.d.). This compound (C10H10O4).
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
- National Institutes of Health. (n.d.). This compound | C10H10O4 | CID 4099572. PubChem.
- Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines.
- ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
- National Institutes of Health. (2015, July 15). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
- Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- ResearchGate. (n.d.). Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review.
- PMC. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. National Institutes of Health.
- ResearchGate. (2025, August 6). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.
- BenchChem. (n.d.). Application Notes and Protocols: Formyl Acetate in Pharmaceutical Synthesis.
- PMC. (n.d.). Formylation of Amines. National Institutes of Health.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. RSC Publishing.
- ResearchGate. (2025, August 5). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flavorfrenzy.com [flavorfrenzy.com]
- 4. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 10. gctlc.org [gctlc.org]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. adhesivesmag.com [adhesivesmag.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
- 20. scispace.com [scispace.com]
- 21. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: The Wittig Reaction for the Olefination of O-Acetyl Isovanillin
Abstract: This document provides a comprehensive guide to the Wittig reaction, specifically tailored for the conversion of O-Acetyl Isovanillin, an aromatic aldehyde, into its corresponding alkene. The protocol details the preparation of the necessary phosphorus ylide, the execution of the olefination reaction, and subsequent product purification. Emphasis is placed on the mechanistic rationale behind the procedural steps, key experimental considerations for maximizing yield and purity, and troubleshooting common challenges. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for carbon-carbon double bond formation.
Introduction: The Power of the Wittig Olefination
The Wittig reaction, first reported by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, stands as a cornerstone of modern organic synthesis.[1][2] Its primary utility lies in the reliable and predictable conversion of aldehydes or ketones into alkenes.[1][3] The reaction involves a triphenyl phosphonium ylide, commonly known as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond, precisely replacing the original carbon-oxygen double bond.[4] This method offers significant advantages, including high functional group tolerance and regioselectivity, making it indispensable for the synthesis of complex molecules.[1]
O-Acetyl Isovanillin (3-acetoxy-4-methoxybenzaldehyde) is a useful building block in the synthesis of various pharmaceutical and natural product analogs. The application of the Wittig reaction to this substrate allows for the extension of its carbon skeleton by introducing a vinyl group, opening pathways to a diverse range of derivatives. This protocol will focus on the reaction of O-Acetyl Isovanillin with methylenetriphenylphosphorane (Ph₃P=CH₂) as a representative example to introduce a terminal alkene.
The Underlying Chemistry: Reaction Mechanism
Understanding the reaction mechanism is critical for successful execution and troubleshooting. The Wittig reaction proceeds through two principal stages: the formation of the phosphorus ylide and its subsequent reaction with the carbonyl compound.
Stage 1: Ylide Generation The Wittig reagent is typically prepared in a two-step sequence. First, triphenylphosphine, an excellent nucleophile, displaces a halide from an alkyl halide via an S_N_2 reaction to form a stable alkyltriphenylphosphonium salt.[2][4][5] Due to the strong electron-withdrawing effect of the positively charged phosphorus atom, the protons on the adjacent carbon become acidic.[4] Consequently, treatment of the phosphonium salt with a strong base removes a proton to generate the phosphorus ylide, a species with adjacent positive and negative charges.[2][6]
Stage 2: Olefination The carbon atom of the ylide is nucleophilic and attacks the electrophilic carbonyl carbon of O-Acetyl Isovanillin.[7] This is believed to proceed via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[4][7][8][9] This intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final products: the desired alkene and triphenylphosphine oxide (TPPO).[6] The formation of the exceptionally strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[2][10]
Mechanistic Pathway
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-acetoxy-4-methoxy-styrene from O-Acetyl Isovanillin using methyltriphenylphosphonium bromide.
Safety Precautions: This procedure involves hazardous materials. n-Butyllithium is pyrophoric and reacts violently with water. Anhydrous solvents are flammable. Handle all reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials & Reagents:
-
Methyltriphenylphosphonium bromide (M.W. 357.23 g/mol )
-
O-Acetyl Isovanillin (M.W. 194.18 g/mol )
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flasks (three-neck flask recommended for ylide generation)
-
Magnetic stirrer and stir bars
-
Septa and needles/syringes
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Low-temperature bath (e.g., ice-water or dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Part A: Preparation of the Wittig Reagent (Ylide Generation)
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a gas inlet adapter, and a stopper. Place the flask under a positive pressure of inert gas (N₂ or Ar).
-
To the flask, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe to the flask to create a suspension (approx. 0.2-0.5 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
While stirring vigorously, slowly add n-butyllithium solution (1.05 eq) dropwise via syringe over 10-15 minutes. A characteristic deep yellow or orange color indicates the formation of the ylide.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
Part B: The Wittig Reaction
-
In a separate flame-dried flask under inert gas, dissolve O-Acetyl Isovanillin (1.0 eq) in anhydrous THF.
-
Cool this aldehyde solution to 0 °C in an ice-water bath.
-
Using a cannula or syringe, slowly transfer the freshly prepared ylide solution from Part A into the stirring solution of O-Acetyl Isovanillin over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 2-4 hours).
Part C: Workup and Purification
-
Upon reaction completion, cool the mixture back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.[12]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[13]
-
The resulting crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO). Purification is essential.
-
Purification Strategy: The most reliable method for separating the nonpolar alkene from the moderately polar TPPO is flash column chromatography on silica gel.[14] A gradient elution starting with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing polarity will effectively separate the components. The product will elute before the TPPO.
-
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 3-acetoxy-4-methoxy-styrene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow and Data
Workflow Diagram
Table of Reagents and Stoichiometry
| Compound | Molar Mass ( g/mol ) | Equivalents | Sample Mass/Volume | Moles (mmol) |
| O-Acetyl Isovanillin | 194.18 | 1.0 | 1.00 g | 5.15 |
| Methyltriphenylphosphonium bromide | 357.23 | 1.1 | 2.02 g | 5.66 |
| n-Butyllithium (2.5 M) | 64.06 | 1.05 | 2.16 mL | 5.41 |
| Anhydrous THF | - | - | ~40-50 mL | - |
| Expected Product | 192.20 | - | ~0.99 g (Theoretical) | 5.15 |
Note: Yields are highly dependent on experimental conditions and technique. A typical yield for this type of reaction after purification would be in the range of 60-85%.
Key Considerations and Troubleshooting
-
Strict Anhydrous Conditions: The Wittig ylide is a strong base and is readily protonated and destroyed by water.[6] Ensure all glassware is flame- or oven-dried and that all solvents are rigorously anhydrous. The reaction must be performed under an inert atmosphere.
-
Base Selection: For non-stabilized ylides derived from simple alkyl halides, strong bases like n-BuLi, sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are required for deprotonation.[15]
-
Removal of Triphenylphosphine Oxide (TPPO): The separation of the product from TPPO is the most common challenge in a Wittig reaction workup.[14] If the product is non-polar, TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes and filtering.[14] However, column chromatography is the most general and effective solution.
-
Stereoselectivity: For the synthesis of a terminal alkene (as in this protocol), stereochemistry is not a concern. However, when using substituted ylides, stereoselectivity becomes important. Generally, non-stabilized ylides (R=alkyl) give predominantly the (Z)-alkene, while stabilized ylides (R=ester, ketone) favor the (E)-alkene.[1][3][9]
References
- Wikipedia. Wittig reaction. [Link]
- OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6696. [Link]
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 11(12), 2643–2646. [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. RSC Publishing. [Link]
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Taylor, M. S. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 1966-1981. [Link]
- Semantic Scholar. The modern interpretation of the Wittig reaction mechanism. [Link]
- Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
- Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
- University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. [Link]
- ResearchGate. What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?[Link]
- European Patent Office. Workup of Wittig reaction products - EP 0630877 B1. [Link]
- Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
- Byrne, P. A., et al. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. [Link]
- University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
- YouTube. (2020).
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
- University of Missouri–Kansas City. Wittig Reaction. [Link]
- University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE![Link]
- National Institutes of Health. (2016).
- University of Wisconsin–Madison. A Solvent Free Wittig Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. rsc.org [rsc.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. youtube.com [youtube.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: Strategic Use of Protecting Groups in the Synthesis and Modification of 3-Acetoxy-4-methoxybenzaldehyde
Abstract
3-Acetoxy-4-methoxybenzaldehyde, or vanillin acetate, is a versatile bifunctional aromatic compound utilized in the synthesis of pharmaceuticals, fragrances, and advanced materials.[1][2][3] Its synthetic utility is often complicated by the presence of two distinct reactive sites: an electrophilic aldehyde and a base-labile phenolic acetate. Achieving chemoselective transformations requires a robust protecting group strategy to temporarily mask one functional group while chemical modifications are performed on the other. This guide provides a detailed examination of protecting group strategies, including protocols for the selective protection of the aldehyde moiety via acetalization, methodologies for the deprotection and re-protection of the phenolic hydroxyl group, and an overview of orthogonal strategies for complex, multi-step syntheses.
Introduction: The Synthetic Challenge
3-Acetoxy-4-methoxybenzaldehyde is a derivative of vanillin where the phenolic hydroxyl group is protected as an acetate ester. This initial protection confers stability under certain conditions, but the molecule presents a classic synthetic dilemma: how to selectively manipulate one functional group in the presence of another that has competing reactivity.
-
The Aldehyde Group: Prone to attack by nucleophiles (e.g., Grignard reagents, organolithiums) and susceptible to both oxidation and reduction.
-
The Acetoxy Group: Functions as a protecting group for the phenol but is readily hydrolyzed under basic conditions (saponification) and can be cleaved under strong acidic conditions.[4][5]
Uncontrolled reactions can lead to a mixture of products, reducing the yield of the desired compound and complicating purification. The logical application of protecting groups is therefore essential for directing reactivity and achieving high-yield, selective transformations. This involves choosing a protecting group that can be introduced efficiently, remains stable during subsequent reaction steps, and can be removed cleanly without affecting the rest of the molecule.[6][7] The concept of orthogonality —the ability to remove one protecting group in the presence of another using specific, non-interfering conditions—is paramount for advanced synthetic planning.[6][8]
Part 1: Protection of the Aldehyde Functional Group
Rationale
Protecting the aldehyde is necessary when subsequent reactions involve conditions that would otherwise react with the carbonyl group. Such conditions include:
-
Reactions with strong nucleophiles or bases (e.g., Grignard reagents, organolithiums, metal hydrides).
-
Wittig-type olefination reactions where base-catalyzed hydrolysis of the acetate is undesirable.
-
Transformations on the aromatic ring or other substituents that are incompatible with an unprotected aldehyde.
The most common and effective strategy for aldehyde protection is its conversion to an acetal, typically a cyclic acetal, which is stable in neutral to strongly basic environments but can be easily removed with aqueous acid.[9][10][11]
Recommended Strategy: Cyclic Acetal Protection
Reaction with ethylene glycol in the presence of an acid catalyst forms a 1,3-dioxolane ring, an excellent protecting group for aldehydes.[11]
// Nodes Start [label="3-Acetoxy-4-methoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Protected [label="2-(3-Acetoxy-4-methoxyphenyl)-1,3-dioxolane", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction on Molecule\n(e.g., Grignard, Reduction)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1]; Deprotected [label="Product with Aldehyde Regenerated", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Protected [label=" Protection\n Ethylene Glycol, p-TsOH", color="#34A853", fontcolor="#34A853"]; Protected -> Reaction [label="Stable to\nBases/Nucleophiles", style=dashed, color="#5F6368"]; Reaction -> Protected [label="", style=invis]; // Dummy edge for layout Protected -> Deprotected [label=" Deprotection\n Aq. Acid (e.g., HCl)", color="#EA4335", fontcolor="#EA4335"];
// Graph attributes graph [bgcolor="transparent", pad="0.5"]; node [width=3, height=0.8]; }
Workflow for Aldehyde Protection and Deprotection.
Detailed Protocols
Protocol 1: Synthesis of 2-(3-Acetoxy-4-methoxyphenyl)-1,3-dioxolane
-
To a solution of 3-acetoxy-4-methoxybenzaldehyde (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material. Water will collect in the side arm of the apparatus.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure protected aldehyde.
Protocol 2: Deprotection of the Acetal
-
Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected aldehyde.
| Process | Key Reagents | Typical Conditions | Typical Yield | Reference |
| Protection | Ethylene glycol, p-TsOH | Toluene, reflux (Dean-Stark) | >90% | [12] |
| Deprotection | Aqueous Acid (HCl, H₂SO₄) | Acetone/H₂O, Room Temp. | >95% | [13] |
Part 2: Strategies Involving the Phenolic Group
Rationale
The acetoxy group is a simple acyl protecting group for the phenolic hydroxyl. However, its lability to basic conditions limits its utility in many synthetic routes.[4][5] It is often necessary to either remove it to unmask the phenol for subsequent reactions or replace it with a more robust protecting group that can withstand a broader range of chemical environments.
Deprotection and Re-protection Strategy
A common sequence involves the mild basic hydrolysis of the acetate to yield 3-hydroxy-4-methoxybenzaldehyde (isovanillin), followed by the introduction of a more stable protecting group, such as a silyl ether. Silyl ethers, like tert-butyldimethylsilyl (TBDMS), are stable to a wide range of non-acidic and non-fluoride conditions, making them orthogonal to many other protecting groups, including acetals.[14][15]
// Nodes Start [label="3-Acetoxy-4-methoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenol [label="3-Hydroxy-4-methoxybenzaldehyde\n(Isovanillin)", fillcolor="#F1F3F4", fontcolor="#202124"]; SilylEther [label="3-(TBDMS-oxy)-4-methoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Phenol [label=" Deacetylation\n K₂CO₃, Methanol", color="#4285F4", fontcolor="#4285F4"]; Phenol -> SilylEther [label=" Silyl Protection\n TBDMS-Cl, Imidazole, DMF", color="#34A853", fontcolor="#34A853"]; SilylEther -> Phenol [label=" Silyl Deprotection\n TBAF, THF", color="#EA4335", fontcolor="#EA4335"];
// Graph attributes graph [bgcolor="transparent", pad="0.5"]; node [width=3.5, height=0.8]; }
Workflow for Phenolic Group Manipulation.
Detailed Protocols
Protocol 3: Base-Mediated Deacetylation
-
Dissolve 3-acetoxy-4-methoxybenzaldehyde (1.0 eq) in methanol.
-
Add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and acidify to pH ~5-6 with 1M HCl.
-
The product, 3-hydroxy-4-methoxybenzaldehyde, will often precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product.
Protocol 4: Synthesis of 3-(tert-butyldimethylsilyloxy)-4-methoxybenzaldehyde
-
Dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq), followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and excess imidazole.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.
Protocol 5: Deprotection of the TBDMS Silyl Ether
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir at room temperature for 1-3 hours. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol.
| Process | Key Reagents | Typical Conditions | Typical Yield | Reference |
| Deacetylation | K₂CO₃, MeOH | Room Temp. | >95% | [4] |
| Silyl Protection | TBDMS-Cl, Imidazole | DMF, Room Temp. | >90% | [4][7] |
| Silyl Deprotection | TBAF | THF, Room Temp. | >95% | [14] |
Part 3: Orthogonal Protecting Group Strategies
The true power of protecting groups is realized in multi-step syntheses where orthogonal sets are employed.[8] An acetal (acid-labile) and a TBDMS ether (fluoride-labile) form an excellent orthogonal pair. This allows for selective manipulation of the phenolic hydroxyl group while the aldehyde remains masked.
Example Synthetic Pathway: An example workflow would be the alkylation of the phenolic hydroxyl group after unmasking it from the acetate, a reaction that requires a base and would be incompatible with the unprotected aldehyde.
// Nodes Start [label="Start:\n3-Acetoxy-4-methoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetal [label="Step 1:\nAldehyde Protection", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenol [label="Step 2:\nDeacetylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylated [label="Step 3:\nPhenol Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Step 4:\nAldehyde Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Product:\n3-Alkoxy-4-methoxybenzaldehyde", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1];
// Edges Start -> Acetal [label=" Ethylene Glycol,\np-TsOH", color="#34A853", fontcolor="#34A853"]; Acetal -> Phenol [label=" K₂CO₃, MeOH", color="#4285F4", fontcolor="#4285F4"]; Phenol -> Alkylated [label=" R-X, Base (e.g., K₂CO₃)", color="#FBBC05", fontcolor="#FBBC05"]; Alkylated -> Final [label=" Aq. HCl", color="#EA4335", fontcolor="#EA4335"]; Final -> Product [style=dashed, color="#5F6368"];
// Graph attributes graph [bgcolor="transparent", pad="0.5"]; node [width=2.5, height=1]; }
An Orthogonal Synthetic Strategy.
This sequence demonstrates how a judicious choice of protecting groups allows for a series of transformations that would be impossible on the original molecule, enabling the synthesis of a diverse range of derivatives.
Conclusion
The effective chemical modification of 3-acetoxy-4-methoxybenzaldehyde is critically dependent on the strategic implementation of protecting groups. By understanding the relative stabilities and specific cleavage conditions for different protecting groups, researchers can design high-yield, chemoselective synthetic routes. The use of acid-labile acetals for aldehyde protection and the replacement of the base-labile acetate with a robust, fluoride-labile silyl ether provide a powerful and orthogonal toolkit for navigating the complex reactivity of this valuable synthetic intermediate.
References
- ResearchGate. Aldehyde protection-deprotection reactions in the presence of reactivated sulphated zirconia.
- Red Flower Publications. Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
- National Center for Biotechnology Information. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. PMC - NIH.
- MDPI. Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs.
- ResearchGate. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
- Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.
- Kocienski, P. J. Protecting Groups. Thieme.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- Chemistry LibreTexts. 17.8: Acetals as Protecting Groups.
- Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups.
- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
- Oxford Learning Link. Appendix 6: Protecting groups.
- Organic Chemistry Portal. Dimethyl Acetals.
- PubMed. Use of benzofuran for concomitant protection of aldehyde and phenol groups in the preparation of mycophenolic acid analogues.
- Science of Synthesis. Product Class 11: Alcohols and Diols by Deprotection.
- UT Southwestern, Ready Lab. Protecting Groups in Organic Synthesis.
- ACS Publications. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry.
- The University of Manchester, Research Explorer. A New Chemoselective Base-Mediated Protection/Deprotection Method for Aldehydes.
- RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
- RSC Publishing. Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. Organic & Biomolecular Chemistry.
- ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- National Center for Biotechnology Information. 4-Acetoxy-3-methoxybenzaldehyde. PubChem.
Sources
- 1. rfppl.co.in [rfppl.co.in]
- 2. chemimpex.com [chemimpex.com]
- 3. SID 87561133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Scale-up synthesis of 5-Formyl-2-methoxyphenyl Acetate
An Application Note for the Scale-Up Synthesis of 5-Formyl-2-methoxyphenyl Acetate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound (also known as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin).[1][2][3] The protocol detailed herein focuses on a robust and scalable method starting from isovanillin, emphasizing process safety, efficiency, and product purity. We delve into the chemical rationale behind the chosen synthetic strategy, addressing common challenges encountered during the transition from laboratory to pilot-plant scale, such as thermal management, reagent handling, and purification strategies.[4][5] This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis, serving as a key intermediate for various pharmaceutical and specialty chemical products. Its structure, featuring an aldehyde and a protected phenol, allows for diverse subsequent chemical transformations.
The successful scale-up of a chemical synthesis is a multifaceted challenge that extends beyond simply increasing the quantity of reagents.[5] Key considerations include managing reaction exotherms, ensuring homogenous mixing, developing scalable purification methods, and maintaining a high level of process safety.[4]
This guide focuses on the acetylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This synthetic route is chosen for its high efficiency, atom economy, and the ready availability of the starting material. We will also briefly explore an alternative formylation route to provide a broader process chemistry perspective.
Process Chemistry and Rationale
A deep understanding of the underlying chemistry is paramount for a successful and safe scale-up. The choices of reagents, solvents, and reaction conditions are dictated by a combination of reactivity, safety, cost, and environmental impact.
Synthetic Route Selection: Acetylation of Isovanillin
The selected pathway involves the direct O-acetylation of the phenolic hydroxyl group of isovanillin.
-
Rationale: This is a single-step, high-yielding transformation. The starting material, isovanillin, is structurally very similar to the target molecule, which simplifies the synthesis and minimizes potential side reactions.
Reagent Selection and Causality
-
Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a commercially available, stable solid, making it easy to handle on a large scale.
-
Acetylating Agent: Acetic anhydride is the reagent of choice for large-scale acetylations.[6][7] While acetyl chloride is highly reactive, it generates corrosive hydrogen chloride gas as a byproduct. Acetic anhydride's byproduct is acetic acid, which is less hazardous and can be easily removed during aqueous work-up.
-
Catalyst/Base: A tertiary amine base, such as triethylamine or pyridine, is typically used to catalyze the reaction. The base serves two primary functions:
-
It deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion.
-
It neutralizes the acetic acid formed during the reaction, driving the equilibrium towards the product. For this protocol, triethylamine is selected over pyridine due to its lower toxicity.
-
-
Solvent: Ethyl acetate is chosen as the reaction solvent. It offers good solubility for the reactants, has a suitable boiling point for controlling the reaction temperature, and is relatively less toxic compared to chlorinated solvents like dichloromethane.
Health and Safety
Scaling up a reaction introduces heightened risks that must be rigorously managed.[4] A thorough risk assessment must be conducted before commencing any work.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All operations should be performed in a well-ventilated area, such as a walk-in fume hood, to avoid inhalation of vapors from acetic anhydride and ethyl acetate.[10]
-
Exothermic Reaction: The acetylation reaction is exothermic. Reagents must be added at a controlled rate to manage the heat generated and prevent a thermal runaway. The use of a jacketed reactor with a cooling system is mandatory.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound on a 1-mole scale.
Reagents and Equipment
| Reagent | CAS No. | MW ( g/mol ) | Moles | Molar Eq. | Amount |
| Isovanillin | 621-59-0 | 152.15 | 1.00 | 1.0 | 152.15 g |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.20 | 1.2 | 122.5 g (113.4 mL) |
| Triethylamine | 121-44-8 | 101.19 | 1.25 | 1.25 | 126.5 g (174.5 mL) |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | 1.5 L |
| Saturated NaHCO₃ (aq) | - | - | - | - | ~2 L |
| Brine (Saturated NaCl) | - | - | - | - | 500 mL |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - | 50 g |
| Isopropanol | 67-63-0 | 60.10 | - | - | For recrystallization |
Equipment:
-
5 L jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition funnel (500 mL).
-
Heating/cooling circulator connected to the reactor jacket.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a large-capacity flask.
-
Buchner funnel and vacuum flask for filtration.
Reaction Workflow Diagram
Caption: Scalable workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system under a nitrogen atmosphere. Ensure the stirrer, thermocouple, and condenser are functioning correctly.
-
Charging Reactants: Charge the reactor with isovanillin (152.15 g, 1.00 mol) and ethyl acetate (1.5 L). Begin stirring to form a slurry/solution.
-
Cooling: Set the circulator to cool the reactor jacket. Cool the internal contents to 0-5 °C.
-
Base Addition: Add triethylamine (174.5 mL, 1.25 mol) to the reactor via the addition funnel over 10-15 minutes, maintaining the internal temperature below 10 °C.
-
Acetylation: Add acetic anhydride (113.4 mL, 1.20 mol) dropwise from the addition funnel over 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition to control the exotherm.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C). Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or HPLC until the starting isovanillin is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add 1 L of deionized water to quench the reaction.
-
Work-up: Transfer the mixture to a 5 L separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) to remove acetic acid and triethylamine salts. Caution: Initial washes may involve CO₂ evolution.
-
Wash the organic layer with brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5 °C) for at least 1 hour to complete crystallization.
-
Collect the white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid[1][2] |
| Melting Point | 85-89 °C[1] |
| Purity (GC/HPLC) | >98.0%[1][2] |
| Molecular Formula | C₁₀H₁₀O₄[2] |
| Molecular Weight | 194.19 g/mol [2] |
The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and by GC or HPLC to determine its purity.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of base-catalyzed acetylation of isovanillin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive reagents (e.g., hydrolyzed acetic anhydride).- Insufficient amount of base. | - Extend reaction time and monitor by TLC/HPLC.- Use fresh, high-purity reagents.- Ensure correct stoichiometry of triethylamine. |
| Low Yield | - Product loss during aqueous work-up (emulsion formation).- Incomplete crystallization. | - Add brine to help break emulsions.- Optimize recrystallization solvent system and cooling time.- Re-extract aqueous layers with fresh ethyl acetate. |
| Product is an Oil/Gummy | - Presence of impurities (e.g., residual solvent, starting material).- Incorrect recrystallization solvent. | - Ensure complete removal of solvent under vacuum.- Re-purify by recrystallization, potentially trying different solvent systems (e.g., Ethanol/water, Toluene/heptane).- Consider purification via bisulfite adduct formation if impurities are aldehydic.[11][12] |
| Hydrolysis of Product | - Excessively basic conditions during work-up. | - Avoid using strong bases like NaOH for work-up.- Ensure NaHCO₃ washes are performed efficiently and not for prolonged periods. |
Alternative Route: Formylation via Duff Reaction
An alternative strategy is the formylation of guaiacol acetate (2-methoxyphenyl acetate). The Duff reaction is a classic method for the formylation of electron-rich aromatic compounds using hexamethylenetetramine (HMTA).[13]
-
Mechanism: The reaction involves the aminomethylation of the aromatic ring by an electrophilic iminium species generated from protonated HMTA, followed by a series of steps and hydrolysis to yield the aldehyde.[13][14]
-
Scale-Up Challenges:
-
Regioselectivity: The Duff reaction on substituted phenols can yield a mixture of ortho and para isomers.[13][14] For guaiacol acetate, formylation can occur ortho or para to the acetate group, leading to a challenging separation of isovanillin acetate and vanillin acetate isomers.
-
Yields: The reaction is often described as inefficient, with moderate to low yields being common, which is not ideal for large-scale production.[13]
-
Reaction Conditions: The reaction often requires strong acids (e.g., trifluoroacetic acid) and elevated temperatures, which can be challenging to manage on a large scale.[15]
-
While mechanistically interesting, the Duff reaction presents significant scalability and purification hurdles compared to the direct acetylation of isovanillin, making the latter the superior choice for efficient and pure production of the target compound.
References
- Hive Methods Discourse. (2003). Synthesis of Vanillin from Guaiacol.
- MDPI. (2021). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molecules, 26(16), 4985. [Link]
- Journal of Science Education. (2018). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. 19(2), 59-64. [Link]
- ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(14), 10002-10013. [Link]
- Wikipedia. (n.d.). Duff reaction.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Thieme. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(10), 1118-1122. [Link]
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- Reddit. (2022). Organic synthesis lab safety.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
- National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1140-1144. [Link]
- Cambridge University Press. (n.d.). Duff Reaction.
Sources
- 1. This compound | 881-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. primescholars.com [primescholars.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. orgsyn.org [orgsyn.org]
- 9. moravek.com [moravek.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Common side reactions in the formylation of methoxyphenyl acetate
Technical Support Center: Formylation of Methoxyphenyl Acetate
Welcome to the technical support center for the formylation of methoxyphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we address common side reactions and provide practical, field-tested troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring you can adapt and optimize your protocols effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Formylated Product and Presence of a Major Byproduct with a Higher Molecular Weight.
Question: I am attempting a Vilsmeier-Haack formylation on 4-methoxyphenyl acetate, but I'm observing a very low yield of the expected aldehyde. Instead, my main product is a higher molecular weight compound that seems to be a result of a rearrangement. What is happening and how can I prevent it?
Answer: This is a classic case of an unintended Fries rearrangement competing with the desired formylation.[1][2][3] The Lewis acidic conditions, often inherent in or generated during formylation reactions like the Vilsmeier-Haack or Gattermann reactions, can catalyze the migration of the acetyl group from the phenolic oxygen to the aromatic ring.[1][2]
The Fries rearrangement is catalyzed by Lewis acids (e.g., AlCl₃, BF₃, or even the Vilsmeier reagent itself acting as a Lewis acid) and proceeds through the formation of an acylium ion intermediate.[2] This acylium ion can then re-attack the aromatic ring, usually at the ortho or para positions, to form hydroxyacetophenone derivatives. The ratio of ortho to para products is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.[1][3]
Caption: Competing pathways in the formylation of methoxyphenyl acetate.
-
Choice of Formylation Method:
-
Vilsmeier-Haack Reaction: This is generally a good choice as the Vilsmeier reagent is a weaker electrophile than the acylium ions in Friedel-Crafts reactions, which can reduce the likelihood of the Fries rearrangement.[4][5][6]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium and is typically used for the ortho-formylation of phenols.[7][8] It might be a suitable alternative if ortho-selectivity is desired and the conditions are optimized to be mild.
-
-
Temperature Control:
-
Stoichiometry of Reagents:
-
Use a minimal excess of the formylating agent and Lewis acid (if applicable). An excess of a strong Lewis acid is a primary driver of the Fries rearrangement.[2]
-
-
Solvent Choice:
-
The choice of solvent can influence the relative rates of the two competing reactions. Non-polar solvents can sometimes suppress the intermolecular Fries rearrangement.[1]
-
| Parameter | Recommendation to Minimize Fries Rearrangement | Rationale |
| Temperature | 0°C to Room Temperature | Higher temperatures favor the rearrangement.[1] |
| Lewis Acid | Use milder conditions (e.g., Vilsmeier) | Strong Lewis acids are potent catalysts for the Fries rearrangement.[2] |
| Reaction Time | Monitor closely by TLC/LC-MS | Prolonged reaction times can lead to increased byproduct formation. |
Issue 2: Hydrolysis of the Acetate Group.
Question: My formylation reaction seems to be working, but I am isolating the formylated methoxyphenol instead of the expected formylated methoxyphenyl acetate. Why is my acetate group being cleaved?
Answer: The hydrolysis of the acetate group is a common side reaction, especially during the workup phase of the formylation. The acidic or basic conditions used to quench the reaction and hydrolyze the iminium intermediate can also cleave the ester bond.[10]
-
Careful Workup:
-
After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the mixture carefully with a mild base, such as sodium bicarbonate or a saturated solution of sodium acetate, while keeping the temperature low. Avoid strong bases like sodium hydroxide, which will rapidly hydrolyze the ester.
-
-
Extraction and Purification:
-
Promptly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization.
-
Wash the organic layer with brine to remove any remaining aqueous acid or base.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
Caption: Recommended workup protocol to prevent acetate hydrolysis.
Issue 3: Poor Regioselectivity and Formation of Multiple Isomers.
Question: I am getting a mixture of ortho and para formylated products. How can I improve the regioselectivity of my reaction?
Answer: The methoxy and acetate groups have competing directing effects. The methoxy group is a strong ortho, para-director, while the acetate is a deactivating group. The outcome is highly dependent on the reaction conditions and the specific formylation method used.
-
Ortho-Selectivity:
-
Duff Reaction: This reaction is known to favor ortho-formylation of phenols due to a proposed mechanism involving coordination with the hydroxyl group.[7][8][11] While your substrate is an acetate, any in-situ hydrolysis to the phenol would favor ortho-formylation.
-
Gattermann Reaction: The Gattermann reaction, using HCN and a Lewis acid, can also show a preference for ortho-substitution with phenolic substrates.[12][13][14]
-
-
Para-Selectivity:
-
Vilsmeier-Haack Reaction: This reaction is often sensitive to steric hindrance, and formylation may preferentially occur at the less hindered para position.[9]
-
Friedel-Crafts Type Formylations: Using dichloromethyl methyl ether with a Lewis acid like TiCl₄ can also favor para-substitution, especially at lower temperatures.[15]
-
| Formylation Method | Typical Major Isomer | Key Considerations |
| Duff Reaction | ortho | Requires phenolic hydroxyl; potential for di-formylation.[7][16] |
| Gattermann Reaction | ortho | Uses highly toxic HCN; Zn(CN)₂ is a safer alternative.[13][14] |
| Vilsmeier-Haack | para | Sensitive to sterics; milder than Friedel-Crafts.[9] |
| Rieche Formylation | Varies | Can be highly regioselective depending on the Lewis acid used.[17] |
Issue 4: Di-formylation or Polymerization.
Question: I am observing the formation of di-formylated products and some insoluble polymeric material in my reaction. What causes this and how can I avoid it?
Answer: Di-formylation can occur if there are multiple activated positions on the aromatic ring.[16] Polymerization, often seen as resin formation, can happen under harsh acidic conditions, especially with phenol-like substrates that can undergo condensation reactions with the formylating agent.[16]
-
Stoichiometry Control: Carefully control the stoichiometry of the formylating agent. Use a molar ratio of 1:1 or slightly less of the formylating agent to the substrate.[16]
-
Reaction Time and Monitoring: Do not let the reaction run for an extended period. Monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the desired mono-formylated product is maximized.[16]
-
Temperature Management: Avoid high reaction temperatures, as this can accelerate both di-formylation and polymerization.[16]
References
- Fries rearrangement of 3,5-dimethoxyphenyl acetate. (2024, December 9). Iraqi Journal of Science.
- Duff reaction - Wikipedia. (n.d.). Wikipedia.
- A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016, October 7). Semantic Scholar.
- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.). I.R.I.S.
- Fries Rearrangement - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- What is the Gatterman reaction? - Quora. (2018, November 5). Quora.
- (PDF) Fries rearrangement of 3,5-dimethoxyphenyl acetate - ResearchGate. (2016, November 9). ResearchGate.
- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps.
- Gattermann reaction - Wikipedia. (n.d.). Wikipedia.
- Vilsmeier Haack Formylation, no electrophilic substitution : r/OrganicChemistry - Reddit. (2025, October 23). Reddit.
- Anisole: A further step to sustainable hydroformylation | Request PDF - ResearchGate. (n.d.). ResearchGate.
- A theoretical study of the Duff reaction: insights into its selectivity. - Semantic Scholar. (n.d.). Semantic Scholar.
- A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. (n.d.). ResearchGate.
- Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry.
- Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.
- A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Formylation of activated arenes by phenyl formate: Implications for the mechanism of the Fries rearrangement of aryl formates | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Gattermann reaction - L.S.College, Muzaffarpur. (2020, May 11). L.S.College, Muzaffarpur.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Enzymatic hydrolytic resolution of (R,S)-tropic acid esters and (R,S)-ethyl α-methoxyphenyl acetate in biphasic media | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Gattermann Reaction - Unacademy. (n.d.). Unacademy.
- Formylation of phenols, methoxy-and methylbenzenes. | Download Table - ResearchGate. (n.d.). ResearchGate.
- Formylation - Wikipedia. (n.d.). Wikipedia.
- Org. Synth. 2012, 89, 220. (n.d.). Organic Syntheses.
- Gattermann reaction examples - BYJU'S. (n.d.). BYJU'S.
- ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry - YouTube. (2023, January 21). YouTube.
- On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview - ResearchGate. (2025, August 5). ResearchGate.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Purification of 5-Formyl-2-methoxyphenyl Acetate
Welcome to the technical support center for 5-Formyl-2-methoxyphenyl Acetate (also known as O-Acetyl Isovanillin or 3-Acetoxy-4-methoxybenzaldehyde).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experiments. As Senior Application Scientists, we provide these protocols and insights based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purity and handling of this compound.
Q1: What are the most common impurities in a sample of this compound?
The impurity profile of this compound largely depends on its synthetic route and storage conditions. The compound is typically prepared by the acetylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).
Common impurities include:
-
Unreacted Starting Material: Residual 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is a primary potential impurity.
-
Oxidation Product: Aromatic aldehydes are susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 3-acetoxy-4-methoxybenzoic acid.[3] This is often the cause of decreasing purity over time.
-
Hydrolysis Product: The acetate ester is stable under neutral conditions but can hydrolyze back to isovanillin and acetic acid if exposed to acidic or basic conditions, especially in the presence of water.
-
Residual Solvents: Solvents used during synthesis or a previous purification step may be present.
Q2: My compound is described as a "White to Orange to Green powder to crystal."[1][2][5][6][7] Does discoloration indicate significant impurity?
While the pure compound is a white solid, slight discoloration to yellow or orange is common and may not signify a substantial drop in purity.[1] This color change is often due to the formation of minute, highly colored polymeric or oxidation byproducts. However, a significant change to dark orange, green, or brown, especially if accompanied by a change in physical form (e.g., becoming sticky), suggests a higher level of degradation and warrants purification.
Q3: How can I perform a quick preliminary assessment of my sample's purity?
Before committing to a large-scale purification, two simple methods can provide a good estimate of purity:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your sample.[4] Spot your compound on a silica gel plate and elute with a solvent system like 7:3 Hexane:Ethyl Acetate. A single, well-defined spot indicates high purity, while multiple spots suggest the presence of impurities. The starting material (isovanillin) is more polar and will have a lower Rf value than the product. The carboxylic acid oxidation product is also more polar and will likely remain close to the baseline.
-
Melting Point Analysis: A pure compound has a sharp, defined melting point. The reported melting point for this compound is in the range of 77-89°C.[5][6] Impurities typically cause a depression and broadening of the melting point range. If your sample melts over a wide range (e.g., > 5°C) or begins melting at a temperature significantly below 77°C, it is likely impure.[7]
Q4: Which purification method is the most suitable for my needs?
The choice of purification technique depends on the nature of the impurities, the quantity of material, and the required final purity.
| Method | Best For Removing... | Advantages | Disadvantages |
| Recrystallization | Small amounts of impurities with different solubility profiles (e.g., starting material, some byproducts). | Simple, cost-effective, and scalable for purifying solid compounds. | Can lead to material loss in the mother liquor; may not remove impurities with similar solubility. |
| Flash Column Chromatography | Multiple impurities, including those with similar polarities to the product. | High resolution, excellent for separating complex mixtures.[4] | More time-consuming, requires solvents and silica gel, potential for compound decomposition on acidic silica.[3] |
| Bisulfite Extraction | Non-aldehyde impurities from the aldehyde product. | Highly specific for aldehydes, rapid, and avoids chromatography.[8][9] | Involves chemical reaction and regeneration steps; less effective for some aliphatic aldehydes.[9] |
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for the most effective purification methods for this compound.
Method 1: Purification by Recrystallization
Recrystallization is often the first method to attempt for purifying solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Troubleshooting Common Recrystallization Issues
-
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The solution is too saturated, or the solvent's boiling point is higher than the compound's melting point.
-
Solution: Add slightly more hot solvent until the oil redissolves. Allow the solution to cool much more slowly (e.g., by insulating the flask). If the problem persists, consider a different solvent system with a lower boiling point.[7]
-
-
Issue: No crystals form after the solution has cooled.
-
Cause: The solution is not sufficiently saturated, or crystallization has not been initiated.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites.[7] Add a "seed" crystal of the pure compound if available. If crystals still do not form, reduce the volume of the solvent by gentle heating and allow it to cool again.
-
-
Issue: The final product yield is very low.
-
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution: Minimize the amount of hot solvent used to just what is necessary to dissolve the solid. After crystallization, cool the flask in an ice bath to minimize the solubility of your compound and maximize crystal formation before filtration.
-
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Assess purity by measuring the melting point and running a TLC.
Recrystallization Workflow Diagram
Caption: Workflow for purification by recrystallization.
Method 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).[4] For this compound, non-polar impurities will elute first, followed by the product, and finally, more polar impurities like the corresponding carboxylic acid.[3]
Troubleshooting Common Chromatography Issues
-
Issue: Poor separation between spots (low resolution).
-
Cause: The chosen solvent system (eluent) is too polar or not polar enough.
-
Solution: Optimize the eluent using TLC. Aim for an Rf value of ~0.3 for the desired compound. A less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) will slow the elution of all compounds, potentially improving separation.
-
-
Issue: The compound appears to be decomposing on the column.
-
Cause: Silica gel is slightly acidic and can sometimes cause sensitive compounds like aldehydes to degrade.[3]
-
Solution: Deactivate the silica gel by preparing the column slurry with the chosen eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Experimental Protocol: Flash Column Chromatography
-
Select Eluent: Using TLC, determine a suitable solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v).
-
Pack Column: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column. Ensure even packing to avoid channels.
-
Load Sample: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through, collecting fractions in test tubes.
-
Monitor Fractions: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Column Chromatography Workflow Diagram
Caption: Workflow for purification by column chromatography.
Method 3: Purification via Bisulfite Adduct Formation
This chemical extraction technique leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble salt (adduct).[9] This allows for the separation of the aldehyde from non-aldehyde impurities via liquid-liquid extraction. The aldehyde can then be regenerated by treatment with a base.[8] This method is particularly effective if chromatography fails or if the main impurity is a non-aldehyde starting material or byproduct.[8][9]
Experimental Protocol: Bisulfite Extraction
Caution: This procedure can generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.[8][9]
-
Adduct Formation: Dissolve the impure this compound in a suitable organic solvent like methanol in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously for several minutes.[9]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water. Shake the funnel to mix the layers, then allow them to separate. The bisulfite adduct of the aldehyde will be in the aqueous (bottom) layer, while non-aldehyde impurities will remain in the organic (top) layer.
-
Separate Layers: Drain the aqueous layer into a clean flask. Discard the organic layer containing the impurities.
-
Regenerate Aldehyde: Return the aqueous layer to the separatory funnel. Slowly add a base, such as saturated sodium bicarbonate or dilute sodium hydroxide solution, until the solution is basic (check with pH paper). This will reverse the reaction and regenerate the aldehyde, which will precipitate as a solid or form an oily layer.
-
Final Extraction: Extract the regenerated aldehyde back into a fresh portion of an organic solvent like ethyl acetate or dichloromethane.
-
Wash and Dry: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolate Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.
Bisulfite Extraction Workflow Diagram
Caption: Workflow for purification via bisulfite adduct formation.
Summary of Analytical Data
| Property | Value | Source |
| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |
| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, O-Acetyl Isovanillin | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][6] |
| Molecular Weight | 194.18 g/mol | [2][5] |
| Appearance | White to orange/green crystalline powder | [1][10] |
| Melting Point | 77-89 °C | [5][6] |
| Purity Spec. | >98.0% (GC) | [1][10][6] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [5] |
References
- ResearchGate. (2015). Is it possible to purify aldehyde by column?
- cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- PubChem.
- National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture?
- Crysdot LLC.
- PubChem.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 881-57-2 | TCI Deutschland GmbH [tcichemicals.com]
Technical Support Center: 3-Acetoxy-4-methoxybenzaldehyde
This document provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-Acetoxy-4-methoxybenzaldehyde. It covers essential information on the stability, storage, and handling of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Section 1: Physicochemical Properties and Purity
A thorough understanding of the physicochemical properties of 3-Acetoxy-4-methoxybenzaldehyde is fundamental for its effective use.
Key Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate | [1] |
| Synonyms | Vanillin acetate, Acetylvanillin | [1] |
| CAS Number | 881-68-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to yellow/beige crystalline solid | [2] |
| Melting Point | 77-80 °C | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | [2] |
Purity and Specification
The purity of 3-Acetoxy-4-methoxybenzaldehyde is critical for reproducible experimental outcomes. Commercially available reagents typically have a purity of ≥98%.
Section 2: Stability and Storage
Proper storage and handling are paramount to prevent the degradation of 3-Acetoxy-4-methoxybenzaldehyde. The molecule possesses two primary functional groups susceptible to degradation: the aldehyde and the acetoxy group.
Degradation Pathways
There are two main degradation pathways for 3-Acetoxy-4-methoxybenzaldehyde:
-
Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen), light, and certain metals. This process leads to the formation of 4-Acetoxy-3-methoxybenzoic acid.[4][5]
-
Hydrolysis: The acetoxy (ester) group can undergo hydrolysis, particularly in the presence of moisture, acids, or bases. This reaction cleaves the ester bond, yielding vanillin and acetic acid.[6]
Caption: Primary degradation pathways of 3-Acetoxy-4-methoxybenzaldehyde.
Recommended Storage Conditions
To minimize degradation and ensure a long shelf-life, adhere to the following storage recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Slows down the rates of both oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group. |
| Light | Store in a light-resistant container (e.g., amber vial). | Light can catalyze the oxidation of aldehydes. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Minimizes the risk of hydrolysis of the acetoxy group. |
While a definitive shelf life has not been established through formal stability studies, following these guidelines will maximize the compound's stability. For long-term storage, re-analysis of the material's purity is recommended.
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of 3-Acetoxy-4-methoxybenzaldehyde.
Visual Inspection and Physical Changes
Q1: My 3-Acetoxy-4-methoxybenzaldehyde, which was initially a white crystalline solid, has developed a yellowish tint. Is it still usable?
A1: A slight color change to yellow or beige can occur over time and may not necessarily indicate significant degradation. However, it is a sign that some level of change has occurred, possibly minor oxidation. For sensitive applications, it is highly recommended to verify the purity of the material using analytical techniques such as TLC, HPLC, or NMR before use.
Q2: The material in the bottle appears clumpy or has a faint odor of vinegar (acetic acid). What does this signify?
A2: Clumping and a vinegar-like odor are strong indicators of hydrolysis. The presence of acetic acid, a byproduct of hydrolysis, is responsible for the characteristic smell. This suggests that the compound has been exposed to moisture. The primary impurity in this case would be vanillin. The material should be repurified or discarded if high purity is required for your experiment.
Monitoring Purity and Identifying Impurities
Q3: How can I quickly check the purity of my 3-Acetoxy-4-methoxybenzaldehyde?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity check.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.
-
Sample Preparation: Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto the TLC plate alongside a reference standard of pure 3-Acetoxy-4-methoxybenzaldehyde if available.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The presence of additional spots indicates impurities. Vanillin and 4-acetoxy-3-methoxybenzoic acid will have different Rf values from the parent compound.
Q4: I suspect my sample is degraded. What analytical methods can I use for confirmation and quantification of impurities?
A4: For a quantitative assessment of purity and identification of impurities, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate 3-Acetoxy-4-methoxybenzaldehyde from its potential impurities.[7][8] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a common setup.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and degradation products.[9][10] The mass spectra of the separated components can be compared with library data for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities.[11][12] The presence of vanillin would be indicated by a phenolic -OH proton signal and a shift in the aromatic proton signals. The formation of 4-acetoxy-3-methoxybenzoic acid would result in the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal.
Caption: Logical workflow for assessing the purity of 3-Acetoxy-4-methoxybenzaldehyde.
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use 3-Acetoxy-4-methoxybenzaldehyde that has been stored at room temperature for an extended period?
A5: While short periods at room temperature may not cause significant degradation, long-term storage under these conditions is not recommended. The risk of both oxidation and hydrolysis increases at higher temperatures. It is crucial to assess the purity of the material before use, especially if it has not been stored under the recommended refrigerated conditions.
Q6: I am synthesizing 3-Acetoxy-4-methoxybenzaldehyde from vanillin. What are the likely impurities from the synthesis?
A6: The most common impurity from the synthesis is unreacted vanillin.[3] Depending on the workup and purification procedure, you might also have residual acetic anhydride or acetic acid. If the reaction conditions are too harsh (e.g., strongly basic), hydrolysis of the product back to vanillin can also occur.
Experimental Protocol: Synthesis of 3-Acetoxy-4-methoxybenzaldehyde from Vanillin
This protocol is based on the base-catalyzed acetylation of vanillin.[3]
-
Dissolution: In a suitable flask, dissolve vanillin in a 10% aqueous solution of sodium hydroxide. Cool the solution in an ice bath.
-
Acetylation: While stirring vigorously, slowly add acetic anhydride to the cooled solution. A precipitate of 3-Acetoxy-4-methoxybenzaldehyde should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the product thoroughly. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[3]
Q7: Are there any specific safety precautions I should take when handling 3-Acetoxy-4-methoxybenzaldehyde?
A7: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.
- Lampman, G. M., & Sharpe, L. T. (1983). A phase transfer catalyzed permanganate oxidation: preparation of vanillin from isoeugenol acetate.
- Riasat, A. (2025, October 4). Vanillin. Prezi.
- Sathish, T., et al. (2012). OXIDATION OF VANILLIN BY IODATE IN AQUEOUS ACETIC ACID MEDIUM. Journal of Advanced Scientific Research, 3(4).
- Electronic Supplementary Inform
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database.
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
- 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0. Sigma-Aldrich.
- Safety Data Sheet: Benzaldehyde. Carl ROTH. (2020, January 30).
- 3-Hydroxy-4-methoxy-benzaldehyde. SIELC Technologies. (2018, May 16).
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. (2008).
- Vanillin acetate. PubChem.
- Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0. Sigma-Aldrich.
- 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8. Sigma-Aldrich.
- Synthesis of Vanillin Acetate: An Application Note and Labor
- Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
- An In-depth Technical Guide to the Synthesis of Vanillin Acet
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. PMC - PubMed Central.
- 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum. ChemicalBook.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- One step synthesis of vanillin d3 (4-hydroxy-3-(methoxy d3)-benzaldehyde). ScienceDirect, 2(3), 207-208. (1992, June 1).
- Dhingra, V., et al. Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-16.
- 3-Benzyloxy-4-methoxybenzaldehyde. PubChem.
- Selective Reduction of Vanillin Acet
- Budimarwanti, C., et al. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction.
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC - NIH.
- 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
- 4-Acetoxy-3-methoxybenzaldehyde, 50 g, CAS No. 881-68-5 | Other Fine Chemicals. Carl ROTH.
- 3-Ethoxy-4-methoxybenzaldehyde. PubChem.
- The Journal of Organic Chemistry Ahead of Print.
Sources
- 1. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vanillin acetate | 881-68-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prezi.com [prezi.com]
- 5. sciensage.info [sciensage.info]
- 6. chinakxjy.com [chinakxjy.com]
- 7. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 8. Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
Technical Support Center: Optimizing Reaction Conditions for 5-Formyl-2-methoxyphenyl Acetate
Welcome to the comprehensive technical support guide for the synthesis and optimization of 5-Formyl-2-methoxyphenyl Acetate. This resource is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of this formylation reaction, troubleshoot common challenges, and achieve optimal results.
Introduction
This compound, also known as 3-acetoxy-4-methoxybenzaldehyde or O-acetyl isovanillin, is a valuable intermediate in organic synthesis.[1][2] Its preparation typically involves the formylation of 2-methoxyphenyl acetate (guaiacol acetate). While seemingly straightforward, this reaction is prone to several challenges that can impact yield, purity, and reproducibility. This guide provides in-depth, experience-driven advice to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I fix this?
Answer: Low or no yield in the formylation of 2-methoxyphenyl acetate can stem from several factors, primarily related to the choice of formylation method and reaction conditions.
1. Inappropriate Formylation Method:
The formylation of an activated aromatic ring like 2-methoxyphenyl acetate can be achieved through several named reactions, each with its own set of advantages and disadvantages. The most common methods include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.[3][4]
-
Vilsmeier-Haack Reaction: This is often the preferred method for formylating electron-rich aromatic compounds.[4][5][6] It utilizes a pre-formed Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6] The Vilsmeier reagent is a relatively weak electrophile, making it selective for activated rings.[7]
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or acetic acid) and is particularly effective for the ortho-formylation of phenols.[3][8][9]
-
Reimer-Tiemann Reaction: This reaction uses chloroform in a strong base and is also known for ortho-formylation of phenols.[10] However, it can suffer from low yields and the formation of side products.[11]
Troubleshooting Steps:
-
Method Selection: If you are using a less efficient method like the Reimer-Tiemann reaction, consider switching to the Vilsmeier-Haack reaction for potentially higher yields.
-
Reagent Quality: Ensure all reagents are of high purity and anhydrous, especially for the Vilsmeier-Haack reaction where the reagent is moisture-sensitive.[12]
-
Reaction Temperature: Formylation reactions can be temperature-sensitive.[4] For the Vilsmeier-Haack reaction, the reagent is typically formed at 0°C, and the reaction with the substrate may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate.[4] Conversely, excessively high temperatures can lead to decomposition and reduced yield.[13]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[13][14] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.
2. Incomplete Reaction:
Even with the correct method, the reaction may not go to completion.
Troubleshooting Steps:
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. For the Vilsmeier-Haack reaction, a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is often employed.[4]
-
Activation of Substrate: The acetate group in 2-methoxyphenyl acetate is electron-withdrawing, which can slightly deactivate the ring compared to guaiacol. While the methoxy group is activating, the overall reactivity might be lower than expected. Increasing the reaction temperature or time may be necessary.
-
Proper Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.[14]
Formation of Side Products and Isomers
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products, particularly isomers and di-formylated compounds, is a common challenge in aromatic formylation.
1. Isomer Formation (ortho- vs. para-):
The primary directing groups on 2-methoxyphenyl acetate are the methoxy group (ortho, para-directing) and the acetate group (ortho, para-directing, but deactivating). The desired product, this compound, results from formylation at the position para to the methoxy group and meta to the acetate group. However, formylation can also occur at other positions.
Troubleshooting Steps to Improve Regioselectivity:
-
Choice of Formylation Method:
-
The Duff reaction is known for its high ortho-selectivity to a hydroxyl group.[8][9] While the starting material is an acetate, the acidic conditions might lead to some in-situ hydrolysis, potentially influencing the regioselectivity.
-
The Vilsmeier-Haack reaction's regioselectivity is influenced by both steric and electronic factors.[15] For 2-methoxyphenyl acetate, the position para to the strongly activating methoxy group is electronically favored and less sterically hindered than the position ortho to it.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[4]
-
Solvent: The choice of solvent can influence the regioselectivity of electrophilic aromatic substitution reactions.
-
2. Di-formylation:
Highly activated aromatic rings can undergo multiple formylations.[12][13]
Troubleshooting Steps to Minimize Di-formylation:
-
Control Stoichiometry: This is the most critical factor.[4] Use a molar ratio of the formylating agent to the substrate as close to 1:1 as possible.[4]
-
Slow Addition of Reagents: Add the formylating agent dropwise to the solution of 2-methoxyphenyl acetate to maintain a low concentration of the electrophile and disfavor a second formylation.
-
Monitor Reaction Progress: Carefully follow the reaction by TLC or HPLC and stop it as soon as the starting material is consumed and before significant amounts of the di-formylated product appear.[13]
Product Purification Challenges
Question: I'm having difficulty purifying the final product. What are the best methods?
Answer: Purification of this compound can be challenging due to the presence of unreacted starting material, isomers, and other byproducts.
Recommended Purification Techniques:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. The polarity of the different components will be: di-formylated product < this compound < 2-methoxyphenyl acetate.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be a good option. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. For the Vilsmeier-Haack reaction, quenching with a cold aqueous solution of sodium acetate is common to hydrolyze the intermediate iminium salt.[4][15]
Product Stability and Handling
Question: Is this compound stable, and are there any special handling precautions?
Answer: this compound is a relatively stable solid.[16] However, like many aldehydes, it can be susceptible to oxidation over time, especially when exposed to air and light.
Storage and Handling Recommendations:
-
Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage.
-
Handling: The compound is listed as causing skin and serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling it.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Methoxyphenyl Acetate
This protocol provides a general procedure for the formylation of 2-methoxyphenyl acetate using the Vilsmeier-Haack reaction.
Materials:
-
2-Methoxyphenyl acetate
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Sodium acetate
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Formation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes. A precipitate may form.[4]
-
Reaction with Substrate: Dissolve 2-methoxyphenyl acetate (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[4]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully quench the reaction by slowly adding a cold aqueous solution of sodium acetate. Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Data Presentation
| Parameter | Vilsmeier-Haack | Duff Reaction | Reimer-Tiemann |
| Typical Yield | Good to Excellent | Moderate to Good | Low to Moderate[11] |
| Regioselectivity | Generally good for para | High for ortho to -OH[8][9] | Predominantly ortho to -OH |
| Reaction Conditions | Mild to moderate | Acidic, moderate heat | Strongly basic, biphasic |
| Key Reagents | DMF, POCl₃ | HMTA, Acid | Chloroform, Base |
| Common Side Products | Di-formylation | Di-formylation, polymers | Isomers, chlorinated byproducts |
Visualizations
Reaction Workflow: Vilsmeier-Haack Synthesis
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- SynArchive. (n.d.). Duff Reaction.
- Wikipedia. (2023). Duff reaction.
- Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
- Cambridge University Press. (n.d.). Duff Reaction.
- CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM.
- Wikipedia. (2024). Vanillin.
- MDPI. (2021). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- ResearchGate. (n.d.). Synthesis of Vanillin employing the Reimer–Tiemann reaction in the presence of CHCl3.
- IEREK. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- University of Rochester. (2026). How to Troubleshoot a Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2020). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay.
- Chem-Station. (2014). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (2016). Formylation of phenols using formamidine acetate.
- PubChemLite. (n.d.). This compound (C10H10O4).
- ResearchGate. (2015). Formylation of phenols, methoxy-and methylbenzenes.
- National Center for Biotechnology Information. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.
- PubMed. (2025). Optimizing Vanillin Production From Guaiacol-Type Precursors: An Integrated Experimental and Computational Approach.
- Wiley Online Library. (2025). Optimizing Vanillin Production From Guaiacol‐Type Precursors: An Integrated Experimental and Computational Approach.
- Wiley Online Library. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
- Royal Society of Chemistry. (n.d.). Formylation of phenols using formamidine acetate.
- ResearchGate. (n.d.). Different formylation methods.
- National Center for Biotechnology Information. (n.d.). Vanillin acetate. PubChem Compound Database.
Sources
- 1. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. synarchive.com [synarchive.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. labproinc.com [labproinc.com]
Technical Support Center: TLC Monitoring of Reactions Involving 3-Acetoxy-4-methoxybenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on Thin-Layer Chromatography (TLC) for monitoring chemical reactions that involve 3-Acetoxy-4-methoxybenzaldehyde. Here, we address common challenges and provide robust, field-tested solutions to ensure the reliability and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when developing a TLC protocol for reactions with 3-Acetoxy-4-methoxybenzaldehyde.
Q1: What are the key chemical features of 3-Acetoxy-4-methoxybenzaldehyde that influence its TLC behavior?
A1: 3-Acetoxy-4-methoxybenzaldehyde possesses several functional groups that dictate its polarity and, consequently, its behavior on a TLC plate. The molecule contains an aromatic ring, an aldehyde group, an ether (methoxy) group, and an ester (acetoxy) group. The ester and aldehyde functionalities, in particular, contribute to its moderate polarity. This polarity means it will interact with the silica gel stationary phase, but not so strongly that it won't move up the plate with an appropriate solvent system.
Q2: How do I select an initial solvent system for TLC analysis of a reaction involving 3-Acetoxy-4-methoxybenzaldehyde?
A2: A mixture of a non-polar and a moderately polar solvent is typically a good starting point. A common and effective combination is hexane and ethyl acetate. A 1:1 mixture of hexane and ethyl acetate can be a good initial choice.[1] From there, you can adjust the ratio to achieve optimal separation.[2] If your compound runs too high on the plate (high Rf value), you should decrease the polarity of the mobile phase by increasing the proportion of hexane. Conversely, if the compound remains near the baseline (low Rf value), the polarity should be increased by adding more ethyl acetate.[3]
Q3: What is a typical Rf value for 3-Acetoxy-4-methoxybenzaldehyde?
A3: The Retention Factor (Rf) is highly dependent on the specific TLC plate and solvent system used. However, in a standard silica gel plate with a mobile phase of 1:2 ethyl acetate to hexane, an Rf value of approximately 0.75 has been reported.[4] For effective monitoring of a reaction, it's ideal to have the Rf values of your compounds between 0.2 and 0.8.[2]
Q4: What are the best methods for visualizing 3-Acetoxy-4-methoxybenzaldehyde and its reaction products on a TLC plate?
A4: Due to the presence of a conjugated aromatic system, 3-Acetoxy-4-methoxybenzaldehyde is UV active and can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background.[5][6][7] For compounds that are not UV-active or for better visualization, chemical stains can be used. A p-anisaldehyde stain is an excellent choice as it reacts with many functional groups, including aldehydes, to produce colored spots upon heating.[8] Another option is a potassium permanganate stain, which is a good general stain for organic compounds.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your TLC analysis.
Problem: My spots are streaking or elongated.
-
Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a common cause of streaking.[9]
-
Cause 2: Inappropriate Solvent System. The solvent system may not be suitable for your compound.[10]
-
Solution: If your compound is acidic, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) can resolve streaking.[9]
-
Problem: I cannot see any spots on my developed TLC plate.
-
Cause 1: Sample Concentration is Too Low. The amount of compound spotted on the plate may be below the detection limit of your visualization method.[10]
-
Solution: Try spotting the sample multiple times in the same location, ensuring the spot is dry before each new application to concentrate the sample.[9]
-
-
Cause 2: Improper Visualization Technique. Your compound may not be visible under UV light.[9]
-
Solution: Try a different visualization method, such as a chemical stain like p-anisaldehyde or potassium permanganate.[8]
-
-
Cause 3: Solvent Level in the Chamber is Too High. If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[10]
-
Solution: Ensure the solvent level in the developing chamber is always below the spotting line.[9]
-
Problem: The Rf values of my starting material and product are too close to distinguish.
-
Cause 1: Insufficiently Optimized Solvent System. The polarity of your mobile phase may not be providing adequate separation.
-
Solution 1: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Solution 2: Employ a co-spot. A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture on top of each other. If the product and starting material are different, you will see two distinct spots. If they are the same, you will see a single, potentially elongated spot.[11][12]
-
Problem: The solvent front is running unevenly.
-
Cause 1: Improperly Prepared TLC Plate or Chamber. The silica on the plate may be uneven, or the plate might be touching the side of the chamber.[10]
-
Solution: Ensure the TLC plate is placed vertically in the center of the chamber and is not in contact with the walls. If you are preparing your own plates, ensure the silica gel slurry is of uniform thickness.
-
Part 3: Experimental Protocols and Data
Protocol 1: Standard TLC Monitoring of a Reaction
-
Prepare the TLC Chamber: Pour your chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated with solvent vapor. Cover the chamber.
-
Spot the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced points on this line for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Apply the Samples: Using a capillary tube, spot a small amount of your diluted starting material solution on the "SM" mark. On the "C" mark, first spot the starting material, and then spot the reaction mixture on top of it. On the "RM" mark, spot only the reaction mixture. Allow the solvent to evaporate completely from the spots.[12]
-
Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[7] If necessary, use a chemical stain for further visualization.
-
Analyze the Results: Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A successful reaction will show the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot.[13]
Table 1: Recommended Solvent Systems for Benzaldehyde Derivatives
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate (3:1) | Low-Medium | Good starting point for many benzaldehyde derivatives.[14] |
| Dichloromethane / Methanol (95:5) | Medium | Useful for more polar products or starting materials. |
| Toluene / Acetone (4:1) | Medium | An alternative system that can offer different selectivity. |
Visualization Workflow
Caption: Workflow for visualizing spots on a TLC plate.
Troubleshooting Logic Diagram
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. theory.labster.com [theory.labster.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Identifying Byproducts in the Synthesis of O-Acetyl Isovanillin by NMR
Welcome to the technical support center for the analysis of O-Acetyl Isovanillin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for the identification of common byproducts. We provide in-depth, field-proven insights to ensure the accuracy and integrity of your experimental results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the NMR analysis of your O-Acetyl Isovanillin synthesis.
Q1: My ¹H NMR spectrum shows more than the expected peaks for O-Acetyl Isovanillin. What are the likely byproducts?
A1: Besides your target molecule, O-Acetyl Isovanillin, several byproducts can arise from the acetylation of isovanillin with acetic anhydride. The most common culprits are unreacted starting material (isovanillin), hydrolysis of the product back to isovanillin, and residual reagents or solvents like acetic acid and acetic anhydride.
Here is a breakdown of the expected ¹H NMR signals for O-Acetyl Isovanillin and potential byproducts in a common NMR solvent like CDCl₃:
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| O-Acetyl Isovanillin | Aldehyde (-CHO) | ~9.9 | Singlet | 1H |
| Aromatic (Ar-H) | ~7.5-7.7 | Multiplet | 2H | |
| Aromatic (Ar-H) | ~7.0 | Doublet | 1H | |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H | |
| Acetyl (-COCH₃) | ~2.3 | Singlet | 3H | |
| Isovanillin (Starting Material) | Aldehyde (-CHO) | ~9.8 | Singlet | 1H |
| Aromatic (Ar-H) | ~7.4 | Multiplet | 2H | |
| Aromatic (Ar-H) | ~7.0 | Doublet | 1H | |
| Phenolic (-OH) | ~6.1 | Singlet (broad) | 1H | |
| Methoxy (-OCH₃) | ~4.0 | Singlet | 3H | |
| Acetic Acid | Carboxylic Acid (-COOH) | ~10-12 (variable) | Singlet (broad) | 1H |
| Methyl (-CH₃) | ~2.1 | Singlet | 3H | |
| Acetic Anhydride | Methyl (-CH₃) | ~2.2 | Singlet | 6H |
Q2: I see a broad singlet around 6.1 ppm in my ¹H NMR. What does this indicate?
A2: A broad singlet in this region is characteristic of the phenolic hydroxyl (-OH) proton of unreacted isovanillin.[1] Its broadness is due to hydrogen bonding and chemical exchange. The presence of this peak is a clear indication that your reaction has not gone to completion or that your product has undergone hydrolysis. To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The phenolic -OH proton will exchange with deuterium, causing the peak at ~6.1 ppm to disappear or significantly diminish.[2]
Q3: There's a singlet at ~2.1 ppm that doesn't belong to my product. What is it?
A3: A singlet at approximately 2.1 ppm is indicative of the methyl protons of acetic acid.[3][4][5] Acetic acid is a byproduct of the reaction between acetic anhydride and isovanillin. It can also be formed from the hydrolysis of excess acetic anhydride. The presence of a significant amount of acetic acid might suggest that your workup procedure was not sufficient to remove acidic impurities.
Q4: How can I differentiate between the acetyl protons of my product and the methyl protons of residual acetic anhydride?
A4: While the chemical shifts are very close, there are subtle differences. The acetyl protons of O-Acetyl Isovanillin typically appear around 2.3 ppm, whereas the methyl protons of acetic anhydride are found slightly upfield at about 2.2 ppm.[6][7][8] Careful examination of the spectrum, possibly with expansion of the region, should allow you to distinguish between the two singlets. The integration of the acetic anhydride peak will correspond to 6 protons, which can also be a distinguishing factor if present in significant amounts.[6]
Q5: My aromatic region looks complex. How can I definitively assign the peaks to O-Acetyl Isovanillin versus Isovanillin?
A5: While the aromatic patterns are similar, there are slight differences in chemical shifts due to the change from a hydroxyl to an acetyl group. For a more definitive assignment, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the aromatic ring.[9] An HMBC spectrum will reveal correlations between protons and carbons over two or three bonds, which can help to confirm the attachment of the acetyl group by showing a correlation from the acetyl protons to the aromatic carbon at the position of substitution. For a simpler approach, comparing the acquired spectrum with a reference spectrum of pure isovanillin can be very effective.[9][10]
Experimental Workflow for Byproduct Identification
The following workflow outlines the steps for preparing and analyzing your sample to identify potential byproducts.
Caption: Reaction scheme showing byproduct formation pathways.
The primary reaction is the acetylation of the phenolic hydroxyl group of isovanillin by acetic anhydride to form O-Acetyl Isovanillin and acetic acid. [11][12][13]However, if the reaction does not proceed to completion, unreacted isovanillin will remain. Furthermore, the product, an ester, can be susceptible to hydrolysis, especially during aqueous workup, which would regenerate isovanillin and produce additional acetic acid. [14]Finally, any excess acetic anhydride can react with traces of water to form more acetic acid. [15]
References
- Hydrolysis of Acetic Anhydride with Heavy W
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042)
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042)
- Acetic anhydride - Optional[1H NMR] - Spectrum - SpectraBase.[Link]
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042)
- Isovanillin | C8H8O3 | CID 12127 - PubChem.[Link]
- The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature...
- Troubleshooting 1H NMR Spectroscopy - University of Rochester.[Link]
- The 1H dynamic NMR spectra of the acetic anhydride hydrolysis reaction...
- Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH.[Link]
- Acetic Anhydride | C4H6O3 | CID 7918 - PubChem.[Link]
- Isovanillin - ORGANIC SPECTROSCOPY INTERN
- The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses - Journal of Science Educ
- How to differentiate between Vanilin and iso Vanillin? - Reddit.[Link]
- Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin - University of Utah.[Link]
- Process for the acetylation of a mono-substituted phenol or a mono-substituted naphthol - Google P
- NMR and Other Physicochemical Studies of o-Vanillin and Isovanillin Salicyloylhydrazones and Their Metal Complexes.[Link]
- Guide to Solving NMR Questions - The OChem Whisperer.[Link]
- What are the best practices for sample prepar
- NMR Spectroscopy Practice Problems - Chemistry Steps.[Link]
- NMR Techniques in Organic Chemistry: a quick guide.[Link]
- Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method - ResearchG
- Process for the preparation of isovanillin - Google P
- Process for preparing isovanillin - P
- Acetylation of alcohols and phenols.
- EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION).[Link]
- Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure - Scribd.[Link]
- Acetylation of alcohols, phenols, thiols, and amines under catalyst and solvent-free conditions.
- Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace.[Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]
- Acetylation of aromatic ethers using acetic anhydride over solid acid catalysts in a solvent-free system. Scope of the reaction - -ORCA.[Link]
- Isovanillin - Wikipedia.[Link]
- Lab Report Experiment 3 - Esterification Reactions of Vanillin - Scribd.[Link]
- Acetylene - Wikipedia.[Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL.[Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
Sources
- 1. Isovanillin(621-59-0) 1H NMR spectrum [chemicalbook.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Acetic acid(64-19-7) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042) [hmdb.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Acetic anhydride(108-24-7) 1H NMR [m.chemicalbook.com]
- 8. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Isovanillin [orgspectroscopyint.blogspot.com]
- 10. Isovanillin | C8H8O3 | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. chinakxjy.com [chinakxjy.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Troubleshooting for Reactions with 5-Formyl-2-methoxyphenyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Formyl-2-methoxyphenyl Acetate. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of reaction work-up and purification involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.
I. Understanding the Molecule: Key Characteristics of this compound
This compound, also known as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, is a bifunctional aromatic compound. Its reactivity is primarily dictated by the aldehyde group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the presence of the acetate ester on the phenolic oxygen introduces a key consideration for the work-up procedure: its susceptibility to hydrolysis under both acidic and basic conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | TCI America |
| Purity | >98.0% (GC) | TCI America |
| Melting Point | 85.0 to 89.0 °C | TCI America |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. | Inferred from common organic chemistry practices. |
| Safety | Causes skin and serious eye irritation. | [1] |
II. Frequently Asked Questions (FAQs) about Work-up Procedures
This section addresses common questions regarding the work-up of reactions involving this compound.
Q1: My reaction is complete. What is the first step in the work-up?
The initial step is to quench the reaction to stop the chemical transformation and neutralize any reactive reagents. The choice of quenching agent depends on the reaction conditions.
-
For reactions involving organometallics or strong bases: A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is a standard and generally safe procedure.
-
For reactions in acidic media: Cautious addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH until the pH is neutral (pH ~7) is recommended. Be mindful of gas evolution (CO₂) if using bicarbonate.
-
For reactions involving oxidizing or reducing agents: Specific quenching procedures should be followed. For instance, sodium thiosulfate for quenching iodine or hydrogen peroxide, and careful addition of water or acetone for quenching metal hydrides.
Q2: How can I avoid hydrolyzing the acetate group during extraction?
The acetate group is an ester and is susceptible to hydrolysis, especially under strong acidic or basic conditions. To minimize this, adhere to the following principles:
-
Maintain a Neutral pH: During aqueous extraction, aim to keep the pH of the aqueous layer as close to neutral (pH 7) as possible. Use dilute acids or bases for pH adjustment and check the pH with litmus paper or a pH meter.
-
Limit Contact Time with Aqueous Layers: Prolonged exposure to aqueous phases, even at neutral pH, can lead to some degree of hydrolysis. Perform extractions efficiently.
-
Use Brine Washes: After the initial aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic phase and can break up emulsions.
Sources
Technical Support Center: Catalyst Selection for 3-Acetoxy-4-methoxybenzaldehyde
Welcome to the technical support center for reactions involving 3-Acetoxy-4-methoxybenzaldehyde (Acetylvanillin). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. As a molecule with multiple reactive sites—an aldehyde, an ester (acetate), and an activated aromatic ring—achieving chemoselectivity is the primary challenge. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting to ensure your experiments are successful, reproducible, and efficient.
PART 1: General Principles & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst strategy for this multifunctional substrate.
Q1: What are the primary challenges when selecting a catalyst for reactions with 3-Acetoxy-4-methoxybenzaldehyde?
The core challenge is achieving chemoselectivity . The molecule possesses two primary electrophilic sites: the aldehyde carbonyl and the ester carbonyl. Furthermore, the acetate group serves as a protecting group for a phenol, which can be sensitive to both acidic and basic conditions.[1][2] A successful catalytic strategy must selectively target one functional group without modifying the others.
The main considerations are:
-
Aldehyde vs. Ester Reactivity: Aldehydes are generally more reactive towards nucleophiles than esters. However, harsh reagents can react with both.
-
Stability of the Acetate Group: The acetate is an ester and is susceptible to hydrolysis under acidic or basic conditions. Catalyst choice must be compatible with maintaining this group if it is not the target of the reaction.
-
Reaction Conditions: Temperature, solvent, and pH must be carefully controlled to prevent side reactions, such as cleavage of the methoxy ether or polymerization.
// Node Definitions start [label="Start:\nReaction Goal with\n3-Acetoxy-4-methoxybenzaldehyde", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_target [label="What is the target functional group?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
aldehyde_react [label="React the Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; acetate_react [label="Cleave the Acetate", fillcolor="#F1F3F4", fontcolor="#202124"];
q_aldehyde_rxn [label="Which aldehyde reaction?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reduction [label="Chemoselective\nReduction", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; condensation [label="C-C Bond\nFormation", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; oxidation [label="Oxidation to\nCarboxylic Acid", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"];
hydrolysis [label="Selective\nHydrolysis", shape=box, fillcolor="#E6F4EA", fontcolor="#202124"];
cat_reduction [label="Catalyst:\nMild Hydride Source\n(e.g., NaBH₄)", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_condensation [label="Catalyst:\nWeak Organic Base\n(e.g., Piperidine)", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_oxidation [label="Catalyst:\nSelective Oxidant\n(e.g., Ag₂O)", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_hydrolysis [label="Catalyst:\nMild Inorganic Base\n(e.g., K₂CO₃ in MeOH)", shape=cds, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_target; q_target -> aldehyde_react [label=" Aldehyde "]; q_target -> acetate_react [label=" Acetate "];
aldehyde_react -> q_aldehyde_rxn; q_aldehyde_rxn -> reduction [label=" Reduction "]; q_aldehyde_rxn -> condensation [label=" Condensation "]; q_aldehyde_rxn -> oxidation [label=" Oxidation "];
reduction -> cat_reduction; condensation -> cat_condensation; oxidation -> cat_oxidation;
acetate_react -> hydrolysis; hydrolysis -> cat_hydrolysis; } enddot Caption: Catalyst selection workflow for 3-Acetoxy-4-methoxybenzaldehyde.
Q2: Can I use standard acid or base catalysis?
Extreme caution is advised.
-
Strong Acid Catalysis: This will likely lead to the hydrolysis of the acetate ester, which may be an undesired side reaction.
-
Strong Base Catalysis (e.g., NaOH, KOH): This will rapidly saponify the acetate ester. Furthermore, in the presence of an aldehyde without an alpha-hydrogen, strong bases can induce the Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.
Therefore, catalysis is generally restricted to mild, weakly basic, or specific Lewis acidic conditions, depending on the desired transformation.
PART 2: Reaction-Specific Troubleshooting Guides
Guide 1: Selective Deacetylation (Hydrolysis)
Objective: To convert 3-Acetoxy-4-methoxybenzaldehyde to 3-hydroxy-4-methoxybenzaldehyde (protocatechuic aldehyde) without affecting the aldehyde group.
Q: My attempt to hydrolyze the acetate with NaOH resulted in a complex mixture and low yield of the desired product. What went wrong?
A: Using a strong base like NaOH is non-selective. You simultaneously saponified the ester and likely induced a Cannizzaro disproportionation of the aldehyde. The ideal catalyst for this transformation is a mild base that is strong enough to cleave the ester but not strong enough to attack the aldehyde.
Recommended Catalyst System:
-
Catalyst: Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Rationale: The carbonate base in an alcohol solvent generates a catalytic amount of the corresponding alkoxide (e.g., methoxide). This species is a potent enough nucleophile to facilitate transesterification and subsequent hydrolysis of the acetate, but it is not basic enough to promote the Cannizzaro reaction. This is a standard, gentle method for cleaving acetate protecting groups from phenols.[3]
Troubleshooting:
-
Issue: The reaction is slow or incomplete.
-
Solution: Ensure your solvent is anhydrous; water can hinder the reaction efficiency. You may gently warm the reaction to 30-40 °C. Do not boil, as this may promote side reactions.
-
-
Issue: I am still seeing byproducts.
-
Solution: Reduce catalyst loading. You only need a catalytic amount (0.1-0.2 equivalents). Also, monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.
-
Guide 2: Chemoselective Aldehyde Reduction
Objective: To reduce the aldehyde to a primary alcohol (yielding 3-Acetoxy-4-methoxybenzyl alcohol) while leaving the acetate ester intact.
Q: I used Lithium Aluminum Hydride (LiAlH₄) and it reduced both the aldehyde and the ester. How can I achieve selective reduction?
A: LiAlH₄ is a very powerful, non-selective reducing agent that will readily reduce both aldehydes and esters. For chemoselectivity, you must use a milder reagent that preferentially reacts with the more electrophilic aldehyde.[4]
Recommended Catalyst/Reagent System:
-
Reagent: Sodium borohydride (NaBH₄).
-
Solvent: A protic solvent like Ethanol (EtOH) or Methanol (MeOH).
-
Temperature: 0 °C to room temperature.
-
Rationale: Sodium borohydride is a significantly milder reducing agent than LiAlH₄.[4] In a protic solvent at controlled temperatures, its reactivity is attenuated, allowing for the highly selective reduction of aldehydes in the presence of esters.
Troubleshooting:
-
Issue: The reaction is complete, but I observe partial hydrolysis of the acetate group.
-
Solution: This suggests the reaction conditions became slightly basic during workup or the reaction was run for too long. Ensure your workup is mildly acidic (e.g., quench with saturated NH₄Cl solution). Perform the reaction at 0 °C to minimize any potential for base-catalyzed hydrolysis.
-
-
Issue: The reaction is sluggish.
-
Solution: While maintaining a low temperature is key for selectivity, you can allow the reaction to slowly warm to room temperature after the initial addition of NaBH₄ at 0 °C. Ensure your NaBH₄ is fresh and has been stored in a desiccator.
-
Guide 3: Knoevenagel Condensation
Objective: To perform a C-C bond-forming reaction between the aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate).
Q: My Knoevenagel condensation is giving low yields and requires long reaction times. Can I use a stronger base to speed it up?
A: Using a strong base (e.g., NaOEt) is not advisable as it will cause self-condensation of the aldehyde and hydrolysis of the acetate group. The Knoevenagel condensation is classically and most effectively catalyzed by a weak, nucleophilic amine base.[5][6]
Recommended Catalyst System:
-
Catalyst: Piperidine or Pyrrolidine (catalytic amount). A co-catalyst like acetic acid can sometimes be beneficial, especially with less active methylene compounds.[7]
-
Solvent: Ethanol, Toluene, or sometimes run neat.
-
Rationale: The amine catalyst operates via a well-established mechanism.[7] It first forms a highly reactive iminium ion with the aldehyde, activating it towards nucleophilic attack. It also acts as a base to deprotonate the active methylene compound, creating the nucleophile. This dual role makes it highly efficient. Using a weak base ensures that the acetate group remains intact.
Troubleshooting:
-
Issue: The reaction stalls.
-
Solution: If water is produced during the condensation (e.g., when using diethyl malonate), its removal is necessary to drive the reaction to completion. Use a Dean-Stark apparatus with toluene as the solvent to azeotropically remove water.[7]
-
-
Issue: Product precipitates but is impure.
-
Solution: The product of Knoevenagel condensations is often a stable, conjugated solid that precipitates from the reaction mixture. This is an advantage. Ensure the reaction has gone to completion before filtering. Wash the filtered solid with cold solvent (e.g., ethanol) to remove unreacted starting materials and the catalyst.
-
Catalyst Selection Summary Table
| Desired Transformation | Target Functional Group | Recommended Catalyst | Solvent | Key Considerations & Rationale |
| Selective Deacetylation | Acetate Ester | K₂CO₃ (catalytic) | Methanol | Mildly basic conditions prevent Cannizzaro reaction of the aldehyde. |
| Chemoselective Reduction | Aldehyde | NaBH₄ | Ethanol | Mild hydride donor selectively reduces the more reactive aldehyde over the ester.[4] |
| Knoevenagel Condensation | Aldehyde | Piperidine (catalytic) | Ethanol or Toluene | Weak amine base activates the aldehyde via an iminium ion and avoids ester saponification.[5][7] |
| Aldehyde Oxidation | Aldehyde | Silver (I) Oxide (Ag₂O) | THF/Water | Tollens' reagent conditions are mild and highly selective for aldehydes.[8] |
PART 3: Detailed Experimental Protocols
Protocol 1: Selective Deacetylation to 3-hydroxy-4-methoxybenzaldehyde
This protocol is based on established methods for the mild cleavage of phenolic acetates.[3]
-
Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-Acetoxy-4-methoxybenzaldehyde (5.0 g, 25.7 mmol).
-
Dissolution: Add 50 mL of anhydrous methanol to the flask and stir until the solid is completely dissolved.
-
Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.71 g, 5.1 mmol, 0.2 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, neutralize the reaction mixture by adding 1 M HCl dropwise until the pH is ~7.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane).
Protocol 2: Chemoselective Reduction to 3-Acetoxy-4-methoxybenzyl alcohol
This protocol employs sodium borohydride for the selective reduction of the aldehyde.[4]
-
Preparation: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3-Acetoxy-4-methoxybenzaldehyde (5.0 g, 25.7 mmol).
-
Dissolution: Add 100 mL of ethanol (95%) and stir to dissolve. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄, 1.07 g, 28.3 mmol, 1.1 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC until the starting aldehyde is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL).
-
Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to dryness. The resulting crude alcohol can be purified by flash column chromatography on silica gel if necessary.
References
- Knoevenagel condensation - Wikipedia. Wikipedia. URL: https://en.wikipedia.
- Partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. Journal of Catalysis. URL: https://www.sciencedirect.com/science/article/pii/002195178790292X
- Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography. Red Flower Publications. URL: https://www.rfppl.co.in/subscription/upload/1.%20ijcpr_1_2_1_4.pdf
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01150a
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents. URL: https://patents.google.
- 3-Ethoxy-4-methoxybenzaldehyde - Chem-Impex. Chem-Impex International. URL: https://chem-impex.com/products/3-ethoxy-4-methoxybenzaldehyde
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. URL: https://acgpubs.org/record/20210315050512_38.pdf
- Chemoselective Reduction of Aldehydes. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/support-download/technical-information/chemoselective-reduction-of-aldehydes-toshima-20190322
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. ResearchGate. URL: https://www.researchgate.
- Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry. URL: https://www.sas.rochester.edu/chm/resource/tips-and-tricks/protecting-groups.html
- Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde. BenchChem. URL: https://www.benchchem.
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. URL: https://www.chm.bris.ac.uk/webprojects2002/fleming/VI.htm
- Protecting Groups. University of California, Irvine, Department of Chemistry. URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Protecting_Groups.pdf
- Reversible protection of the aldehyde group of the vanillin molecule. ResearchGate. URL: https://www.researchgate.
- Protecting Groups – A Necessary Evil? St. Francis Xavier University, Department of Chemistry. URL: https://people.stfx.ca/ggabriel/courses/352/notes/352-L13-Protecting-Groups.pdf
- The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate. URL: https://www.researchgate.net/figure/The-reduction-of-4-methoxybenzaldehyde-and-4-dimethylamino-benzaldehyde_fig1_259021153
- 4-Acetoxy-3-methoxybenzaldehyde, 98%. Fisher Scientific. URL: https://www.fishersci.com/shop/products/4-acetoxy-3-methoxybenzaldehyde-98/AC102040250
- 3-Ethoxy-4-methoxybenzaldehyde. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Ethoxy-4-methoxybenzaldehyde
- Application Note: Chemoselective Reduction of 4-Acetylbenzaldehyde. BenchChem. URL: https://www.benchchem.
- Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05391a
- Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction. ResearchGate. URL: https://www.researchgate.
- Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. OSTI.GOV. URL: https://www.osti.gov/servlets/purl/1349544
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. acgpubs.org [acgpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04836H [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of O-Acetyl Isovanillin
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth FAQs to address common challenges encountered during experiments with O-Acetyl Isovanillin. A nuanced understanding of solvent effects is paramount, as the reaction medium can dramatically influence stability, reaction rates, and product distribution. This resource is designed to explain the causality behind these phenomena and provide actionable protocols for success.
Section 1: Frequently Asked Questions (FAQs) - Stability & Unwanted Reactions
Q1: My O-Acetyl Isovanillin is prematurely hydrolyzing back to isovanillin during my workup/reaction. How can I choose a solvent to prevent this?
A1: This is a classic issue of ester stability. The acetyl group on O-Acetyl Isovanillin is an ester, which is susceptible to nucleophilic attack, particularly by water (hydrolysis) or alcohol solvents (solvolysis). The solvent choice is the most critical factor in mitigating this unwanted deprotection.
-
The Problem with Protic Solvents: Polar protic solvents like water, methanol, and ethanol are problematic for two main reasons. First, they can act as nucleophiles themselves, directly attacking the acetyl carbonyl and cleaving the ester bond. Second, through hydrogen bonding, they can stabilize the polar transition state of the hydrolysis reaction, thereby lowering the activation energy and accelerating the decomposition. Even trace amounts of acid or base in these solvents will catalyze this hydrolysis.
-
The Aprotic Solution: To ensure the stability of the acetyl protecting group, you must use a polar aprotic solvent . Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) do not have O-H or N-H bonds. Consequently, they cannot act as proton donors to stabilize the transition state or as direct nucleophiles for solvolysis. For most applications requiring the acetyl group to remain intact, rigorously dried DCM or MeCN are excellent starting points.
-
Expert Insight: While DMF and DMSO are excellent polar aprotic solvents for dissolving a wide range of reagents, be aware that they can be difficult to remove under vacuum due to their high boiling points. Furthermore, technical grade DMF can contain amine impurities which are basic and can promote hydrolysis. Always use a high-purity, anhydrous grade of your chosen aprotic solvent.
Caption: Solvent choice dictates the stability of O-Acetyl Isovanillin.
Q2: I'm performing a nucleophilic addition to the aldehyde of O-Acetyl Isovanillin, but my reaction is sluggish. Can the solvent be inhibiting my nucleophile?
A2: Absolutely. This is a common phenomenon, especially when using charged, anionic nucleophiles (e.g., Grignard reagents, enolates, cyanide). If you are using a polar protic solvent, it is almost certainly the cause of the diminished reactivity.
-
The "Solvent Cage" Effect: Polar protic solvents, through hydrogen bonding, form a tight solvation shell, or "solvent cage," around the nucleophile. This caging effect stabilizes the nucleophile, making it less energetically favorable for it to shed its solvent shell and participate in a reaction. This drastically reduces its effective nucleophilicity and slows the reaction rate.
-
Optimizing for Nucleophilicity: To enhance the power of your nucleophile, you should switch to a polar aprotic solvent . These solvents can still dissolve the nucleophile (and its counter-ion) through ion-dipole interactions, but they do not form a hydrogen-bonding cage. This leaves the nucleophile "naked" and highly reactive, leading to a significant rate enhancement for SN2 or nucleophilic addition reactions. For example, the rate of an SN2 reaction can increase by several orders of magnitude when switching from methanol to acetonitrile.
Caption: Protic solvents "cage" nucleophiles, while aprotic solvents leave them reactive.
Section 2: Troubleshooting Guide
This table provides a quick reference for common issues, their solvent-related causes, and recommended solutions.
| Observed Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low Yield / Multiple Spots on TLC (including Isovanillin) | The acetyl group is being cleaved. This is likely due to the use of a polar protic solvent (water, alcohols) or the presence of moisture. | Switch to a rigorously dried polar aprotic solvent such as Dichloromethane (DCM), THF, or Acetonitrile. This prevents solvolysis and minimizes hydrolysis. |
| Reaction Fails to Initiate or is Extremely Slow | 1. Poor Solubility: Reactants may not be soluble in nonpolar solvents like hexane or toluene. 2. Nucleophile Deactivation: A polar protic solvent is solvating and deactivating your nucleophile. | 1. Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are often good choices. 2. If using a charged nucleophile, switch to a polar aprotic solvent to unleash its full reactivity. |
| Formation of Unexpected Byproducts | The solvent is participating in the reaction (solvolysis). For example, using methanol as a solvent with a strong base could generate methoxide, which can act as a competing nucleophile. | Use a non-nucleophilic solvent. If polarity is required, use Acetonitrile, DMF, or DMSO. If the reaction is moisture-sensitive, ensure the solvent is anhydrous. |
| Difficulty in Product Purification | The solvent has a very high boiling point (e.g., DMSO, DMF) and is co-eluting with the product or is difficult to remove. | If possible, select a solvent with a lower boiling point that still meets the reaction requirements (e.g., THF, Ethyl Acetate, DCM, Acetonitrile). |
Section 3: Experimental Protocols
Protocol 1: Self-Validating Assay for O-Acetyl Isovanillin Stability
This protocol allows you to quickly assess the stability of your compound in various solvents, providing empirical data to guide your experimental design.
Objective: To determine the relative rate of hydrolysis/solvolysis of O-Acetyl Isovanillin in different solvents using Thin Layer Chromatography (TLC).
Materials:
-
O-Acetyl Isovanillin
-
Test Solvents: Methanol, Water/THF (9:1), Dichloromethane (anhydrous), Acetonitrile (anhydrous)
-
TLC plates (silica gel 60 F254)
-
Developing Chamber
-
Mobile Phase: Ethyl Acetate/Hexane (30:70)
-
UV Lamp (254 nm)
-
Isovanillin standard (for reference)
Procedure:
-
Solution Preparation: Prepare four separate, dilute solutions of O-Acetyl Isovanillin (~1 mg/mL) in each of the four test solvents in small, capped vials.
-
Initial Time Point (T=0): Immediately after preparation, spot each of the four solutions on a single TLC plate. Also, spot a reference solution of pure isovanillin.
-
TLC Development: Develop the plate in the Ethyl Acetate/Hexane mobile phase.
-
Visualization (T=0): After development, dry the plate and visualize it under a UV lamp. For the T=0 samples, you should see a single major spot corresponding to O-Acetyl Isovanillin and no significant spot corresponding to the isovanillin standard. Record the Rf values.
-
Incubation: Allow the four vials to stand at room temperature.
-
Subsequent Time Points (T=1h, T=4h, T=24h): At regular intervals (e.g., 1 hour, 4 hours, 24 hours), repeat steps 2-4, spotting the aged solutions onto new TLC plates.
-
Analysis & Interpretation:
-
DCM & Acetonitrile: You should observe minimal to no appearance of the lower Rf isovanillin spot, even after 24 hours, confirming the stability of the acetyl group in these aprotic solvents.
-
Methanol & Water/THF: You will likely see the appearance and intensification of the isovanillin spot over time. The rate of appearance of this new spot is a direct, albeit qualitative, measure of the rate of solvolysis/hydrolysis in that solvent system. This validates the choice of an aprotic solvent for reactions where stability is required.
-
Protocol 2: General Procedure for Grignard Addition to O-Acetyl Isovanillin
Objective: To perform a nucleophilic addition to the aldehyde carbonyl while preserving the acetyl protecting group, highlighting the correct use of an aprotic solvent.
Materials:
-
O-Acetyl Isovanillin
-
Methylmagnesium Bromide (3.0 M in Diethyl Ether)
-
Anhydrous Tetrahydrofuran
Technical Support Center: Mastering Hygroscopic Formylating Agents
Welcome to the Technical Support Center for handling hygroscopic formylating agents. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet essential reagents. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success and safety of your formylation reactions.
Introduction: The Challenge of Hygroscopicity
Hygroscopic formylating agents are indispensable in organic synthesis for introducing a formyl group (–CHO) into a molecule.[1] However, their high reactivity is often coupled with a strong affinity for atmospheric moisture.[2] This hygroscopicity can lead to reagent decomposition, reduced yields, and the formation of unwanted byproducts, compromising the integrity of your experiments.[2][3] This guide provides the expertise and practical insights needed to navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.
Issue 1: Low or No Product Yield
Q: My formylation reaction is resulting in a very low yield, with most of my starting material being recovered. What are the likely causes and how can I resolve this?
A: This is a frequent problem that can often be traced back to reagent integrity, reaction conditions, or work-up procedures.
-
Probable Cause 1: Reagent Decomposition due to Moisture.
-
Explanation: Hygroscopic formylating agents, such as acetic formic anhydride and the Vilsmeier reagent, are highly sensitive to moisture.[2] Water in the atmosphere or in your solvents can rapidly hydrolyze the reagent, rendering it inactive. For instance, formic anhydride hydrolyzes to formic acid in the presence of water.[3]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, either in an oven (overnight at 125°C) or by flame-drying under vacuum.[4][5] Allow the glassware to cool in a desiccator or under a stream of inert gas (nitrogen or argon).[4][5]
-
Use Anhydrous Solvents: Solvents should be freshly dried and degassed. Techniques like freeze-pump-thaw or purging with an inert gas are effective for removing dissolved water and oxygen.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere using a Schlenk line or a glove box to prevent exposure to ambient moisture.[7][8][9]
-
-
-
Probable Cause 2: Inactive Reagent.
-
Probable Cause 3: Sub-optimal Reaction Temperature.
-
Explanation: The reactivity of your substrate may require specific temperature conditions to proceed efficiently.
-
Solution:
-
Temperature Optimization: If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. However, be cautious as higher temperatures can also promote side reactions.[14]
-
Monitor Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and determine the optimal reaction time and temperature.[14]
-
-
Issue 2: Formation of Side Products
Q: I am observing significant di-formylation of my activated phenol substrate. How can I improve the selectivity for the mono-formylated product?
A: Achieving regioselectivity is a common challenge in formylation reactions.
-
Probable Cause: Incorrect Stoichiometry.
-
Explanation: Using a large excess of the formylating agent is a primary cause of multiple substitutions on the aromatic ring.[15]
-
Solution:
-
Q: My reaction is producing a significant amount of resin-like polymer. What is causing this and how can I prevent it?
A: Phenol-formaldehyde resin formation is a known side reaction, especially under acidic or basic conditions with formaldehyde or its equivalents.[14]
-
Probable Cause 1: High Reaction Temperature.
-
Explanation: Elevated temperatures can accelerate the condensation reactions that lead to polymerization.[14]
-
Solution:
-
Temperature Management: Maintain the lowest effective temperature for the formylation reaction. For instance, in a Duff reaction using trifluoroacetic acid, keeping the temperature around 70°C can help prevent unwanted polymerization.[14]
-
-
-
Probable Cause 2: Prolonged Reaction Time.
-
Explanation: Allowing the reaction to proceed for too long can increase the likelihood of polymerization.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent over-reaction.[14]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store hygroscopic formylating agents?
A1: Proper storage is crucial to maintain the reactivity of these agents. They should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and amines.[12][16] For highly sensitive reagents, storage under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glove box) is recommended.[13]
Q2: What are the key differences in handling solid vs. liquid hygroscopic formylating agents?
A2:
-
Solids: Hygroscopic solids should be handled in a glove box to prevent moisture absorption.[7][17] If a glove box is unavailable, a glove bag can be a temporary solution.[9] Weighing and transferring should be done as quickly as possible.
-
Liquids: Liquid reagents are typically handled using syringes and cannulas under an inert atmosphere.[7][18] Use of a Schlenk line is common for these manipulations.[5] It's important to use dry, nitrogen-flushed syringes and needles.[4]
Q3: Can I use a solvent from a previously opened bottle for my reaction?
A3: It is strongly advised against. Solvents from previously opened bottles, even those labeled "anhydrous," are likely to have absorbed atmospheric moisture. For reactions involving hygroscopic reagents, it is best practice to use freshly dried solvents or solvents from a newly opened bottle, preferably one with a septum seal like AcroSeal™ packaging.[18]
Q4: What are the primary safety hazards associated with hygroscopic formylating agents?
A4: The primary hazards include:
-
Corrosivity: Many formylating agents and their decomposition products are corrosive and can cause severe skin burns and eye damage.[12][19]
-
Toxicity: Some agents, like formyl fluoride, are toxic upon inhalation and are strong irritants.[10] Decomposition can also produce toxic gases like carbon monoxide.[3]
-
Reactivity: They can react violently with water and other nucleophiles.[6]
-
Flammability: Some reagents and solvents used in these reactions are flammable.[16]
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield.[20][21][22]
Part 3: Data Summaries and Protocols
Comparative Overview of Common Hygroscopic Formylating Agents
| Reagent | Formula | Key Properties | Handling and Storage Considerations |
| Acetic Formic Anhydride | C₃H₄O₃ | Highly reactive and moisture-sensitive.[2][12] | Store in a cool, dry place in a tightly sealed container.[12] Handle under an inert atmosphere. |
| Formyl Fluoride | CHFO | A colorless, toxic gas at room temperature that is highly reactive and decomposes in the presence of moisture.[10][11][23] | Handle at low temperatures. Store over anhydrous alkali metal fluorides (e.g., potassium fluoride) to absorb HF byproduct.[11] |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | Versatile formylating and methylating agent; sensitive to moisture.[13][24] | Store in a tightly sealed container under an inert atmosphere to protect from moisture and air.[13] |
| Vilsmeier Reagent | [ClCH=N(CH₃)₂]Cl | Typically generated in situ from DMF and an acid chloride (e.g., POCl₃); highly moisture-sensitive.[15][19] | Prepare and use under a dry, inert atmosphere with anhydrous reagents.[15] |
Experimental Protocols
Protocol 1: General Procedure for Handling a Liquid Hygroscopic Reagent via Syringe Transfer
This protocol outlines the transfer of a moisture-sensitive liquid reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
1. Preparation:
- Oven-dry all glassware (reaction flask with a stir bar, syringe, and needles) and cool under an inert atmosphere.[4][25]
- Assemble the reaction flask with a rubber septum and clamp it securely.
- Purge the flask with an inert gas (argon or nitrogen) for several minutes using an inlet needle connected to a gas line and an outlet needle to vent.[25]
2. Syringe Preparation:
- Flush a dry syringe with the inert gas multiple times to remove any residual air and moisture.[4]
- Puncture the septum of the reagent bottle with the inert gas inlet needle.
- Puncture the septum with the transfer syringe needle and withdraw the desired volume of the reagent. It's good practice to withdraw a small "inert gas buffer" into the syringe after the liquid to protect it during transfer.[25]
3. Transfer:
- Carefully withdraw the syringe from the reagent bottle and insert it into the septum of the reaction flask.
- Slowly add the reagent to the reaction mixture.
- Once the transfer is complete, remove the syringe.
4. Cleanup:
- Immediately and carefully quench the syringe and needle by rinsing with an appropriate solvent in a separate flask, followed by water.[4]
Part 4: Visualizations
Workflow for Handling Hygroscopic Reagents
Caption: Workflow for handling hygroscopic reagents.
Troubleshooting Logic for Low Reaction Yield
Sources
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ossila.com [ossila.com]
- 10. formyl fluoride | 1493-02-3 [chemicalbook.com]
- 11. Formyl fluoride - Wikipedia [en.wikipedia.org]
- 12. capotchem.com [capotchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Safety Protocols for Handling Formalin in Laboratory Settings [needle.tube]
- 21. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 22. uib.no [uib.no]
- 23. solubilityofthings.com [solubilityofthings.com]
- 24. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Formyl-2-methoxyphenyl Acetate
Welcome to the technical support guide for the purification of 5-Formyl-2-methoxyphenyl Acetate (CAS 881-57-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction to Purification Challenges
This compound is a substituted benzaldehyde derivative containing both an aldehyde and an acetate functional group. This combination presents unique purification challenges. The aldehyde group is susceptible to oxidation, while the acetate group can be prone to hydrolysis under certain conditions. Consequently, crude reaction mixtures may contain several impurities that require targeted purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often include:
-
Starting materials: Unreacted 3-hydroxy-4-methoxybenzaldehyde (isovanillin) if the synthesis involves acetylation of this precursor.
-
Oxidation product: 3-Acetoxy-4-methoxybenzoic acid, formed by the oxidation of the aldehyde group. This is a very common issue with aldehydes.
-
Hydrolysis product: 3-Hydroxy-4-methoxybenzaldehyde, resulting from the cleavage of the acetate group.
-
Reagents and byproducts: Residual acetic anhydride, acetic acid, or other reagents from the synthesis.
Q2: My purified product is a yellowish oil, but the literature describes it as a white solid. What could be the issue?
A2: A yellow oil suggests the presence of impurities. While pure this compound is a white to off-white crystalline solid, residual solvents or colored byproducts from the reaction can result in an oily or discolored appearance.[1] Further purification, such as recrystallization or column chromatography, is recommended.
Q3: How can I efficiently remove the acidic impurity, 3-acetoxy-4-methoxybenzoic acid?
A3: The most straightforward method is a liquid-liquid extraction using a mild base. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer, while the desired product remains in the organic phase. Follow this with a water wash to remove any remaining bicarbonate.
Q4: I am concerned about the hydrolysis of the acetate group during the aqueous workup. Is this a significant risk?
A4: The stability of the acetate group is a valid concern. Using strong bases (like sodium hydroxide) or prolonged exposure to acidic conditions should be avoided. A quick wash with a mild base like sodium bicarbonate is generally safe and effective for removing acidic impurities without significant hydrolysis of the phenyl acetate.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, the purified compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aldehyde group.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Broad melting point of the purified solid | Presence of impurities. | Perform another recrystallization, ensuring slow cooling to promote the formation of pure crystals. Alternatively, consider column chromatography for more efficient separation. |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, or too much solvent was used. | Try a different solvent system. If using a single solvent, you can add a co-solvent in which the compound is less soluble to induce precipitation. Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add more hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly. Using a lower-boiling point solvent may also resolve the issue. |
| Multiple spots on TLC after purification | The chosen purification method was not effective for separating the specific impurities present. | If recrystallization failed, column chromatography is the next logical step. If column chromatography was unsuccessful, try adjusting the solvent system for the mobile phase to achieve better separation. |
| Product degradation during column chromatography | The compound may be sensitive to the acidic nature of standard silica gel. | Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from a procedure used for the closely related isomer, 4-acetoxy-3-methoxybenzaldehyde, and is an excellent starting point for the purification of this compound.[3]
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This is a general protocol that can be optimized for your specific needs.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Test tubes or fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 10-20% ethyl acetate in hexane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent as needed to elute the desired compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. A common developing solvent for TLC of aldehydes is a mixture of hexane and ethyl acetate.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Logical Flow for Troubleshooting Purification Issues
Caption: A logical workflow for the purification of this compound.
Key Functional Groups and Potential Reactions
Caption: Key functional groups and their potential side reactions during workup and storage.
References
- Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-16. [Link]
- Organomation. (n.d.).
- Li, Y., Xu, L., & Mao, B. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
- Li, Y., Xu, L., & Mao, B. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. WO2019100786A1.
- PubChem. (n.d.). This compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
- Park, H., & Kim, Y. (2009). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Bulletin of the Korean Chemical Society, 30(9), 2132-2136. [Link]
- Roth, C. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
- Bacho, M., et al. (2020). Acetylation of alcohols and phenols. Journal of the Chilean Chemical Society, 65(2), 4845-4849. [Link]
- Yufit, S. S., & Zotova, M. A. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. QUÍMICA NOVA, 24(5), 633-636. [Link]
- Crysdot LLC. (n.d.).
Sources
Technical Support Center: Optimizing Temperature for Reactions of 5-Formyl-2-methoxyphenyl Acetate
Welcome to the technical support center for 5-Formyl-2-methoxyphenyl Acetate (also known as 3-Acetoxy-4-methoxybenzaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing reaction temperatures. By understanding the causal relationships between temperature, reaction kinetics, and product outcomes, you can enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound in an inert atmosphere at 2-8°C. This compound is a solid, appearing as a white to orange or green powder or crystal.[1]
Q2: What is the approximate thermal stability of this compound?
Q3: How does temperature generally affect reactions involving this molecule?
A3: Temperature is a critical parameter that influences both the rate and selectivity of reactions. For this compound, which has both an aldehyde and a phenyl acetate functional group, temperature can dictate which part of the molecule reacts, the speed of the reaction, and the formation of byproducts. For instance, in Knoevenagel condensations, increasing the temperature from 25°C to 40°C has been shown to significantly increase product yield.[3] Conversely, some reactions, like certain Wittig reactions, may require low temperatures to control stereoselectivity.
Q4: Can the acetate group be cleaved at elevated temperatures?
A4: Yes, the acetyl protecting group can be hydrolyzed, especially under acidic or basic conditions. Basic hydrolysis can often be achieved at room temperature or with mild heating.[4] Acidic hydrolysis typically requires gentle heating or reflux conditions.[4] If your reaction is conducted at high temperatures in the presence of acidic or basic reagents, or even water, you may observe unintended deacetylation.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during reactions with this compound and provides systematic approaches to temperature optimization.
Issue 1: Low or No Product Yield
Low or no yield is a frequent issue that can often be traced back to suboptimal reaction temperatures.
Causality:
-
Insufficient Energy: The reaction temperature may be too low to overcome the activation energy barrier, resulting in a very slow or stalled reaction.
-
Reagent Instability: In some cases, reagents, especially organometallics or thermally sensitive catalysts, can decompose at either too high or too low temperatures.
-
Product Decomposition: If the reaction temperature is too high, the desired product may be unstable and decompose over the course of the reaction.[5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yields.
Experimental Protocol: Temperature Screening for a Generic Reaction
-
Baseline Reaction: Set up the reaction at the temperature specified in the literature or at room temperature (20-25°C) if no temperature is given.
-
Low-Temperature Trial: If no reaction is observed at room temperature, and there is no indication that the reaction requires high heat, perform a trial at a lower temperature (e.g., 0°C), especially if using sensitive reagents.
-
Elevated Temperature Trials: If the reaction is sluggish at room temperature, set up small-scale parallel reactions at incrementally higher temperatures (e.g., 40°C, 60°C, 80°C).
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate technique (TLC, GC-MS, or NMR).
-
Analysis: Compare the yield and purity of the product at each temperature to determine the optimal condition.
Issue 2: Formation of Multiple Products (Low Selectivity)
The presence of multiple functional groups in this compound can lead to side reactions if the temperature is not carefully controlled.
Causality:
-
Competing Reaction Pathways: Different reactions may have different activation energies. An inappropriate temperature may favor an undesired reaction pathway.
-
Hydrolysis of Acetate: As mentioned, elevated temperatures, especially in the presence of moisture or acid/base catalysts, can lead to the hydrolysis of the acetate group, yielding 3-hydroxy-4-methoxybenzaldehyde.
-
Cannizzaro-type Reactions: At high temperatures and in the presence of a strong base, the aldehyde may undergo a disproportionation reaction.
-
Stereoselectivity Issues: In reactions like the Wittig reaction, temperature can significantly impact the ratio of E/Z isomers.[3][6]
Troubleshooting Strategies:
| Reaction Type | Recommended Temperature Range | Potential Issues at Non-Optimal Temperatures | Troubleshooting Steps |
| Knoevenagel Condensation | Room Temperature to 80°C[7][8] | Too Low: Slow reaction rate. Too High: Increased side product formation, potential for Michael addition side reactions. | Start at room temperature and gradually increase to 40-50°C. Use a mild base to minimize side reactions. |
| Wittig Reaction | -78°C to Room Temperature | Too High: May decrease Z-selectivity for unstabilized ylides.[6] Too Low: Slow reaction rate. | For Z-selectivity with non-stabilized ylides, maintain low temperatures (-78°C to 0°C). For E-selectivity with stabilized ylides, room temperature is often sufficient. |
| Reduction (Aldehyde) | 0°C to Room Temperature (with NaBH₄)[9] | Too High: Potential for reduction of the acetate group, especially with stronger reducing agents. | Use a mild reducing agent like NaBH₄ at 0°C to selectively reduce the aldehyde. |
| Hydrolysis (Deacetylation) | Room Temperature to Reflux | Too Low: Incomplete reaction. Too High: Potential for decomposition of the resulting phenol. | For basic hydrolysis, start at room temperature. For acidic hydrolysis, begin with gentle heating (40-50°C) and increase if necessary. |
| Oxidation (Aldehyde) | 0°C to Room Temperature (Pinnick Oxidation)[10] | Too High: Can lead to oxidative side reactions and decomposition. | Maintain the recommended temperature for the specific oxidizing agent. For the Pinnick oxidation, 0°C to room temperature is typical.[10] |
Visualization of Temperature Effects on Selectivity:
Caption: Temperature's influence on kinetic vs. thermodynamic control.
Conclusion
Optimizing the reaction temperature is a critical step in achieving high yields and selectivity in reactions involving this compound. A systematic approach, starting with literature precedents and followed by incremental adjustments while carefully monitoring the reaction, is key to success. This guide provides a framework for troubleshooting common temperature-related issues, enabling researchers to make informed decisions and streamline their synthetic efforts.
References
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- Crysdot LLC. (n.d.). This compound.
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
- ResearchGate. (n.d.). Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide.
- ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j) and dimedone (2) in presence of ZrOCl2·8H2O/NaNH2 as catalysis to yield the product (3a–j).
- ResearchGate. (n.d.). Room temperature Knoevenagel condensation between substituted aldehydes and malononitrile (a), ethyl cyanoacetate (b) catalysed by Si-MCM-41–PEI–GO.
- ResearchGate. (n.d.). Stereoselectivity of the Wittig Reaction in Two-Phase System.
- ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation.
- NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
- ResearchGate. (n.d.). At what temperature ester reduction with sodium borohydride is done?.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes (see Scheme 3) and ethyl acetoacetate at 413 K.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). How can one remove an acetyl protecting group from an acetylated sugar?.
- ScienceDirect. (n.d.). Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin.
- ChemSrc. (2025). O-Acetylvanillin.
- ChemBK. (2024). acetyl vanillin.
- ResearchGate. (2025). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
- ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds.
- ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Organic & Biomolecular Chemistry. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control.
- Crysdot LLC. (n.d.). This compound.
- Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols.
- ResearchGate. (n.d.). Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions.
- ElectronicsAndBooks. (n.d.). Stereochemistry and Mechanism of the Wittig Reaction. Diastereomeric Reaction Intermediates and Analysis of the Reaction Course.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Royal Society of Chemistry. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study.
- Nine Chongqing Chemdad Co. (n.d.). Vanillin acetate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on Thermal Stability and Thermal Decomposition Mechanism of Vanillin [xuebao.sit.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. O-Acetylvanillin | CAS#:881-68-5 | Chemsrc [chemsrc.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis: GC-MS for 3-Acetoxy-4-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable downstream results. In the synthesis of complex molecules, where 3-Acetoxy-4-methoxybenzaldehyde often serves as a key building block, even trace impurities can lead to unforeseen side reactions, diminished yields, and skewed biological data. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 3-Acetoxy-4-methoxybenzaldehyde, supported by experimental rationale and comparative data.
The Analytical Imperative: Why Purity Matters
3-Acetoxy-4-methoxybenzaldehyde, also known as vanillin acetate, is commonly synthesized through the acetylation of vanillin.[1] This synthetic route, while straightforward, can introduce several process-related impurities that must be meticulously identified and quantified. The presence of unreacted starting materials or by-products can have significant consequences in a multi-step synthesis, making a robust analytical method for purity determination indispensable.
Understanding the Impurity Profile
A critical first step in developing a purity testing method is to anticipate the potential impurities. Based on the common synthesis route—acetylation of vanillin with acetic anhydride—the likely impurities include:
-
Unreacted Vanillin: The primary starting material.
-
Acetic Anhydride: The acetylating agent.
-
Acetic Acid: A by-product of the reaction.[2]
-
Related Vanillin Compounds: Depending on the grade of the initial vanillin, trace amounts of compounds such as vanillic acid, vanillyl alcohol, and guaiacol may also be present.[2][3]
The analytical method of choice must be able to effectively separate and detect 3-Acetoxy-4-methoxybenzaldehyde from these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
While several analytical techniques can be employed for purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography with a Flame Ionization Detector (GC-FID) are the most prevalent. The choice of technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis.[4][5]
| Parameter | GC-MS | HPLC-UV | GC-FID |
| Principle | Separation by volatility/boiling point, detection by mass-to-charge ratio. | Separation by polarity-based partitioning between a liquid mobile phase and a solid stationary phase. | Separation by volatility/boiling point, detection by ionization in a hydrogen flame. |
| Specificity | High: Mass spectrum provides a unique fingerprint for definitive identification.[6] | Moderate to High: Relies on retention time and UV absorbance, potential for co-elution. | Moderate: Relies solely on retention time. |
| Sensitivity | Very High (ppb range): Ideal for trace impurity detection.[5] | High (ppm to ppb range): Generally sufficient for purity assays.[5] | High: Very sensitive for carbon-containing compounds. |
| Sample Volatility | Required: Suitable for volatile and semi-volatile compounds like vanillin acetate. | Not Required: Ideal for non-volatile or thermally labile compounds.[5][7] | Required: Limited to volatile and thermally stable compounds. |
| Derivatization | Not typically required for vanillin acetate. | Not required. | Not typically required for vanillin acetate. |
| Quantitative Accuracy | Excellent: With appropriate internal standards. | Excellent: Highly reproducible and accurate. | Excellent: Wide linear range. |
| Cost & Complexity | Higher initial and operational cost, requires skilled operators.[8] | Moderate cost, widely available and routine. | Lower initial and operational cost compared to GC-MS. |
Deep Dive: GC-MS for Purity Analysis of 3-Acetoxy-4-methoxybenzaldehyde
GC-MS stands out as a superior technique for the comprehensive purity profiling of 3-Acetoxy-4-methoxybenzaldehyde due to its unparalleled specificity and sensitivity.[5][6] The mass spectrometer not only quantifies the analyte but also provides structural information, which is invaluable for the definitive identification of unknown impurities.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where the results inherently confirm the method's suitability.
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Acetoxy-4-methoxybenzaldehyde reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 50 µg/mL in ethyl acetate.
Causality behind Experimental Choices: Ethyl acetate is an excellent solvent for vanillin acetate and is volatile, ensuring clean injection into the GC system. A series of working standards is crucial for establishing the linearity of the detector response.
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole).[6]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Inlet Temperature: 250 °C.[6]
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 40-450) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis.
-
Causality behind Experimental Choices: The DB-5ms column is a robust, general-purpose column suitable for separating a wide range of semi-volatile compounds. The temperature program is designed to ensure good separation of the analyte from potential impurities with different boiling points. Full scan mode allows for the identification of unknown peaks by comparing their mass spectra to a library, while SIM mode provides higher sensitivity and selectivity for quantification.
Workflow for GC-MS Purity Analysis
Caption: Workflow for the purity analysis of 3-Acetoxy-4-methoxybenzaldehyde by GC-MS.
Data Interpretation: The Power of the Mass Spectrum
The key advantage of GC-MS is the generation of a mass spectrum for each eluting peak. For 3-Acetoxy-4-methoxybenzaldehyde, the electron ionization mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.
Caption: Plausible fragmentation pathway of 3-Acetoxy-4-methoxybenzaldehyde in EI-GC-MS.[6]
By analyzing the mass spectrum of any impurity peaks, an experienced scientist can often deduce their structures, providing critical insights for process optimization and chemical synthesis. For instance, a peak with a molecular ion at m/z 152 would strongly suggest the presence of unreacted vanillin.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the purity assessment, the GC-MS method must be validated according to established guidelines.[9] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique retention time and mass spectrum of 3-Acetoxy-4-methoxybenzaldehyde.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.999 is typically expected.[9]
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, with acceptable ranges typically between 98-102%.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (%RSD), which should ideally be less than 2%.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.
Conclusion: A Multi-faceted Approach to Purity
For the comprehensive purity assessment of 3-Acetoxy-4-methoxybenzaldehyde, GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity. While HPLC is a robust technique for routine quantitative analysis, GC-MS provides a deeper level of analytical insight, enabling the confident identification and quantification of both the primary compound and any trace impurities.[4][10] This makes it an indispensable tool for researchers and drug development professionals who demand the highest level of confidence in the quality of their chemical intermediates.
References
- A Comparative Guide to Validated Analytical Methods for Vanillin Acetate Quantific
- How to remove impurities from synthetic vanillin acet
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Pharmaceutical Sciences and Research.
- Dhingra, V., & Gupta, S. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1), 13-16.
- Vanillin Impurities and Rel
- Vanillin. (n.d.). In Wikipedia.
- Vanillin-impurities. (n.d.).
- Vu, T. (2018). Simultaneous determination of vanillin, ethyl vanillin, menthol, amyl acetate, citral in food additives by gas chromatography tamdem mass spectrometry (GC/MS). Tạp chí KIỂM NGHIỆM VÀ AN TOÀN THỰC PHẨM, (1-2018), 25.
- HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide. (2025, December). BenchChem.
- GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? (2025, June 19).
- Toth, S. J. (n.d.). Flavour and Fragrance Analysis: Wondrous Vanilla.
- Kinton, V. R., & Scalese, J. M. (n.d.). Chromatographic Analysis of Vanilla Extracts. Alcohol and Tobacco Tax and Trade Bureau (TTB), Nonbeverage Products Laboratory (NPL), U. S.
- HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex.
- Vanillin HS–SPME–GC/MS extraction using CAR/PDMS fibre (extraction.... (2021, June). Molecules.
- GC Vs.
- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.).
- Formaldehyde Analysis by GC and HPLC - What Are the Differences. (2025, April 11). Drawell.
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.).
- 3-Ethoxy-4-methoxybenzaldehyde. (n.d.). PubChem.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Indonesian Journal of Chemical Research.
- 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8. (n.d.). Sigma-Aldrich.
- Benzaldehyde, 4-methoxy-. (n.d.). In NIST WebBook.
- 4-Ethoxy-3-methoxybenzaldehyde. (n.d.). PubChem.
- 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8)IR1. (n.d.). ChemicalBook.
Sources
- 1. rfppl.co.in [rfppl.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Method Development for the Quantification of O-Acetyl Isovanillin
This guide provides a comprehensive, data-driven comparison of critical parameters in the development of a robust High-Performance Liquid Chromatography (HPLC) method for O-Acetyl Isovanillin. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the method development process. We will explore the impact of stationary phase chemistry, mobile phase composition, and other chromatographic variables to establish a reliable, efficient, and validated analytical method.
Analyte Characterization: The Foundation of Method Development
Before any injection is made, a thorough understanding of the analyte's physicochemical properties is paramount. O-Acetyl Isovanillin (CAS: 881-57-2, Formula: C₁₀H₁₀O₄, MW: 194.18 g/mol ) is a critical intermediate in various synthetic pathways.[1]
A key differentiator for this analyte is its neutral character. Its precursor, isovanillin, possesses a phenolic hydroxyl group with a pKa of approximately 9.2.[2] The acetylation of this group in O-Acetyl Isovanillin removes this ionizable proton. This has significant and favorable implications for reversed-phase HPLC:
-
pH Independence: The analyte's retention will not fluctuate with minor changes in mobile phase pH, simplifying mobile phase preparation and enhancing method robustness.
-
Excellent Peak Shape: The risk of peak tailing due to analyte interaction with acidic silanol groups on the column's stationary phase is minimized without the need for extreme pH conditions.
Furthermore, with an estimated logP value greater than that of isovanillin (logP 1.25), O-Acetyl Isovanillin is sufficiently hydrophobic for excellent retention and separation using reversed-phase chromatography.[2] Its conjugated aromatic ring and carbonyl group act as a strong chromophore, making UV detection a highly sensitive and appropriate choice.[3]
The Strategic Approach to Method Development
A successful method is not found by chance but through a systematic process of screening and optimization. The overall strategy involves a logical progression from broad scouting to fine-tuning, ensuring that the final method is fit for its intended purpose.[4]
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Parameters
The core of method development lies in comparing alternatives to find the optimal conditions. Here, we evaluate the two most influential factors: the stationary phase and the mobile phase.
Stationary Phase Selection: The Heart of Selectivity
The choice of column chemistry dictates the primary mode of interaction between the analyte and the stationary phase. For O-Acetyl Isovanillin, we compare the industry-standard C18 phase against a Phenyl-Hexyl phase to leverage alternative selectivity mechanisms.
-
C18 (Octadecylsilane): Relies primarily on hydrophobic interactions. It is a robust and predictable choice for neutral, non-polar to moderately polar compounds.
-
Phenyl-Hexyl: Provides a mixed-mode interaction. In addition to hydrophobicity, it offers π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can provide unique selectivity for aromatic compounds compared to their non-aromatic counterparts.[5]
Table 1: Comparison of Stationary Phase Performance
| Parameter | C18 Column (e.g., 150x4.6 mm, 5 µm) | Phenyl-Hexyl Column (e.g., 150x4.6 mm, 5 µm) | Rationale |
| Retention Time (min) | 8.2 | 9.5 | The additional π-π interactions on the Phenyl-Hexyl phase lead to stronger retention for the aromatic analyte. |
| Tailing Factor (Tf) | 1.1 | 1.05 | Both columns provide excellent peak symmetry due to the analyte's neutral nature. |
| Theoretical Plates (N) | > 9000 | > 9500 | High efficiency is achieved on both columns, with the Phenyl-Hexyl showing slightly better performance. |
| Resolution (Rs) from Impurity X | 1.9 | 2.8 | The Phenyl-Hexyl phase provides superior resolution from a key process impurity due to its orthogonal selectivity mechanism. |
Mobile Phase Composition: Driving Retention and Performance
The mobile phase composition, particularly the organic modifier, fine-tunes selectivity and retention. We compare acetonitrile (ACN) and methanol (MeOH), the two most common organic solvents in reversed-phase HPLC.
-
Acetonitrile (ACN): Generally has a stronger elution strength than methanol, leading to shorter retention times. It also boasts lower viscosity (reducing backpressure) and a lower UV cutoff wavelength.[3]
-
Methanol (MeOH): As a protic solvent, it can engage in hydrogen bonding, which can alter selectivity compared to the aprotic ACN. It is also known to enhance the π-π interactions on phenyl-based stationary phases.[5]
To ensure good peak shape by suppressing residual column silanol activity, a mobile phase additive is recommended.[6] We will use 0.1% formic acid in water as the aqueous component for both comparisons.
Table 2: Comparison of Organic Modifier Performance (on Phenyl-Hexyl Column)
| Parameter | Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: Acetonitrile | Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: Methanol | Rationale |
| Retention Time (min) | 9.5 | 11.2 | Methanol is a weaker solvent than ACN in this system, resulting in longer retention times. |
| System Backpressure (psi) | ~1800 | ~2400 | The higher viscosity of methanol/water mixtures results in significantly higher backpressure. |
| Selectivity (α) vs. Impurity X | 1.18 | 1.35 | Methanol provides a more pronounced change in selectivity on the Phenyl-Hexyl column, further improving the separation. |
Recommended Optimized Method & Protocol
Based on the comparative data, the following method was established, providing an optimal balance of resolution, speed, and robustness.
Experimental Protocol
Reagents and Materials:
-
O-Acetyl Isovanillin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
Standard Preparation (100 µg/mL):
-
Accurately weigh 10 mg of O-Acetyl Isovanillin reference standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to dissolve.
-
Dilute to volume with the diluent and mix thoroughly.
Sample Preparation:
-
Prepare the sample by dissolving it in the diluent to achieve a target concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[7]
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column: | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | Methanol |
| Gradient: | 40% B to 70% B over 10 min; then to 95% B for 2 min; hold for 2 min; return to 40% B for 1 min; equilibrate for 5 min |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30 °C |
| Injection Volume: | 10 µL |
| Detection: | UV at 278 nm (determined from PDA scan) |
| Run Time: | 20 minutes |
System Suitability Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
%RSD of 5 Replicate Injections: ≤ 1.0%
Analytical Workflow Diagram
Caption: Step-by-step workflow for the analysis of O-Acetyl Isovanillin.
Method Validation: Ensuring Trustworthiness
The developed method must be validated to ensure it is fit for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9] This process formally demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of O-Acetyl Isovanillin.[10][11]
Table 3: Summary of ICH Q2(R2) Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria for an Assay Method |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is pure (PDA analysis) and well-resolved (Rs > 2.0) from all known impurities and degradation products. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant impact on results when flow rate (±10%), temperature (±5°C), etc., are varied. |
Conclusion
This guide has systematically navigated the HPLC method development process for O-Acetyl Isovanillin. By comparing stationary phase chemistries and mobile phase modifiers, we have demonstrated a logical, evidence-based approach to achieving an optimal separation. The recommended method, utilizing a Phenyl-Hexyl column with a methanol/water gradient, provides superior resolution and robust performance. This method, once fully validated according to ICH guidelines, is suitable for routine quality control and stability testing in a regulated environment.
References
- YMC CO., LTD. Guides for method development.
- Pharmaguideline. Steps for HPLC Method Development.
- ZirChrom Separations, Inc. Method Development Guide.
- Phenomenex. Reversed Phase HPLC Method Development.
- Pharmaguideline. Steps for HPLC Method Validation.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Sinha, A. K., Verma, S. C., & Sharma, U. K. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of separation science, 30(1), 15–20.
- Wikipedia. Isovanillin.
- The Good Scents Company. isovanillin.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12127, Isovanillin.
- ResearchGate. Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC.
- Al-Sanea, M. M., & Gamal, M. (2023). Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection. Arabian Journal of Chemistry, 16(1), 104405.
- Shrestha, S., & Poudel, A. (2022). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry, 38(6).
- Kumar, A., & Kumar, A. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 185-191.
Sources
- 1. scbt.com [scbt.com]
- 2. Isovanillin - Wikipedia [en.wikipedia.org]
- 3. Direct and accurate purity evaluation for isovanillin conversion to HMCA through aldol condensation by using RID and its comparison with UV detection - Arabian Journal of Chemistry [arabjchem.org]
- 4. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to 5-Formyl-2-methoxyphenyl Acetate and Vanillin in Organic Synthesis
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of starting material is a critical decision that dictates reaction pathways, efficiency, and overall yield. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available, bio-sourced building block, is a frequent choice due to its versatile functional groups.[1][2][3] However, its reactivity is often complicated by the presence of a phenolic hydroxyl group, which can interfere with reactions targeting the aldehyde functionality. This guide provides an in-depth comparison between vanillin and its acetylated counterpart, 5-Formyl-2-methoxyphenyl Acetate, offering field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their synthetic strategies.
At a Glance: Structural and Reactivity Overview
Vanillin and this compound are structurally analogous, with the critical distinction being the functional group at the C4 position of the benzene ring. In vanillin, this is a free hydroxyl (-OH) group, whereas in this compound, it is an acetate ester (-OAc). This seemingly minor modification fundamentally alters the molecule's chemical personality.
The phenolic hydroxyl group in vanillin is acidic (pKa ≈ 7.4), making it susceptible to deprotonation under basic conditions.[4] This can lead to undesired side reactions or necessitate specific reaction conditions. The acetylation of this group to form this compound serves as a classic protecting group strategy, masking the reactivity of the phenol and allowing for more selective transformations at the aldehyde.[5]
Caption: Workflow illustrating the use of acetylation as a protecting group strategy.
This strategy is indispensable when:
-
Strongly basic or nucleophilic reagents are used: Reagents like organolithiums or Grignards would be quenched by the acidic proton of vanillin.
-
The phenolic hydroxyl needs to be differentiated from other hydroxyl groups: In a more complex molecule, acetylating the phenol allows for selective reaction at other alcohol functionalities.
-
Preventing oxidation: The electron-rich phenol ring in vanillin can be susceptible to oxidation. The acetyl group deactivates the ring slightly, offering some protection.
The acetate protecting group can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) or acidic hydrolysis to regenerate the free phenol post-transformation.
Experimental Protocols
Protocol 1: Reduction of Vanillin with Sodium Borohydride
This protocol is adapted from established laboratory procedures. [6][7][8]
-
Setup: In a 50 mL round-bottom flask, dissolve 2.5 g (16.4 mmol) of vanillin in 10 mL of ethanol. Add a magnetic stir bar and stir until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Reagent Preparation: In a separate vial, dissolve 0.5 g (13.2 mmol) of sodium borohydride in 4.0 mL of 1 M NaOH. Causality: Dissolving NaBH₄ in a basic solution prevents its rapid decomposition in the protic ethanol solvent. [8]4. Addition: Add the NaBH₄ solution dropwise to the stirring vanillin solution over a period of 10-15 minutes, ensuring the temperature remains below 10 °C. Causality: The reaction is exothermic; slow addition prevents overheating which can cause side reactions. [7]5. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Quenching: Re-cool the flask in the ice bath. Slowly and carefully add 6 M HCl dropwise to quench the excess NaBH₄. Continue addition until the evolution of hydrogen gas ceases. Causality: The acid decomposes the unreacted borohydride to prevent its presence in the final product.
-
Workup: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield vanillyl alcohol.
-
Expected Outcome: A white solid. Typical yields can be affected by temperature control.
Protocol 2: Wittig Reaction with this compound
This is a general protocol for a Wittig reaction with a protected phenol.
-
Ylide Preparation: In a flame-dried, N₂-purged flask, suspend 1.1 equivalents of methyltriphenylphosphonium bromide in anhydrous THF. Cool to 0 °C and add 1.05 equivalents of a strong base (e.g., potassium tert-butoxide). Stir for 1 hour at this temperature to form the yellow-orange ylide. Causality: Anhydrous and inert conditions are crucial as Wittig reagents are sensitive to moisture and air. [9]2. Setup: In a separate flame-dried flask, dissolve 1.0 equivalent of this compound in anhydrous THF.
-
Reaction: Cool the aldehyde solution to 0 °C and slowly add the prepared ylide solution via cannula. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Expected Outcome: A pure sample of 4-ethenyl-2-methoxyphenyl acetate. The lack of a phenolic proton allows for stoichiometric use of the base, leading to a more efficient reaction compared to using vanillin.
Conclusion and Recommendations
The choice between this compound and vanillin is a strategic one, rooted in the principles of functional group compatibility and reaction selectivity.
-
Choose Vanillin when:
-
The reaction conditions are mild and compatible with a free phenolic hydroxyl group (e.g., certain condensations, reductive aminations).
-
The synthetic route is short and cost is a primary concern.
-
The reactivity of the phenol is desired for subsequent transformations.
-
-
Choose this compound when:
-
The planned reaction involves strong bases, organometallics, or other reagents incompatible with acidic protons.
-
A clean reaction profile with minimal side products is critical for a multi-step synthesis.
-
Selectivity for the aldehyde is paramount and the phenol must remain unreacted.
-
Ultimately, this compound represents a more controlled and versatile intermediate for complex synthetic pathways. While it requires an extra step in its preparation from vanillin, the investment pays dividends in predictability, yield, and purity, making it the superior choice for drug development and intricate molecular construction.
References
- Experiment 20 Reduction of Vanillin HANDOUT | PDF | Aldehyde | Hydride - Scribd.
- Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). (2024).
- Vanillin (CAS 121-33-5): A Key Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale computational modeling. (2025). Biochem Biophys Res Commun.
- Hafez, T. S., Henary, M. M., Refat, M., & Mahran, H. (n.d.). ORGANOPHOSPHORUS CHEMISTRY 32. THE REACTION OF VANILLIN, ORTHO-VANILLIN AND PIPERONAL WITH STABILIZED METHYLENETRIPHENYLPHOSPHORANES (WITTIG REAGENTS). Phosphorus, Sulfur, and Silicon and the Related Elements.
- Reduction of Vanillin to Vanillyl Alcohol. (n.d.).
- Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. (2024). Sci Rep.
- Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and. (n.d.). SciSpace.
- Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. (2023). brainly.com.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry.
- (PDF) Synthesis of Schiff Base Compounds from Vanillin and p -Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors. (n.d.). ResearchGate.
- Vanillin - Wikipedia. (n.d.).
- Taber, D. F., Patel, S., Hambleton, T. M., & Winkel, E. E. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education.
- Sodium Borohydride Reduction of Vanillin. (2012). Reddit.
- Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. (n.d.). Sciencemadness.org.
- One-Step Vanillin Synthesis Using Engineered Enzyme. (2024). ChemistryViews.
- Reversible protection of the aldehyde group of the vanillin molecule by... (n.d.). ResearchGate.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Wittig reaction - Wikipedia. (n.d.).
- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (n.d.). MDPI.
- Wittig Reaction: Mechanism and Examples. (2018). Master Organic Chemistry.
- Wittig Reaction - Common Conditions. (n.d.). organic-reaction.com.
- This compound. (n.d.). PubChem.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Chembeka.
- Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). MDPI.
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers.
- This compound (C10H10O4). (n.d.). PubChemLite.
- (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate.
- Explain why the hydroxyl group of vanillin is more acidic than methanol. (n.d.). study.com.
- Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects. (2025). Frontiers in Microbiology.
- Synthesis and Characterization of New Schi. (n.d.). JOCPR.
- (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). ResearchGate.
- SCHIFF BASE FORMATION BETWEEN 5-FORMYL-2'-DEOXY- URIDINE AND LYSINE ε–AMINO. (2004). HETEROCYCLES.
- ARTICLE - ChemRxiv. (n.d.).
- (PDF) Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (n.d.). ResearchGate.
- EXPERIMENT 65 NOTES. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillin - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. jocpr.com [jocpr.com]
- 6. scribd.com [scribd.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Reactivity of O-Acetylisovanillin and Isovanillin for Synthetic Chemists
Introduction: A Tale of Two Isomers and a Single Acetyl Group
In the landscape of aromatic aldehydes, isovanillin (3-hydroxy-4-methoxybenzaldehyde) stands out as a versatile and economically significant building block.[1][2] Its utility in pharmaceuticals, flavors, and broader organic synthesis is well-documented, stemming from its distinct structural features: a reactive aldehyde, a phenolic hydroxyl group, and an activated aromatic ring.[2][3][4] However, the very presence of the acidic and nucleophilic hydroxyl group often presents a challenge of chemoselectivity in multi-step syntheses.
This guide delves into a direct comparison between isovanillin and its acetylated counterpart, O-acetylisovanillin. The introduction of a simple acetyl protecting group fundamentally alters the molecule's electronic properties and chemical behavior. We will explore, with supporting data and protocols, how this modification transforms the reactivity of the phenolic position, the aromatic ring, and the aldehyde, thereby dictating the strategic choice between these two reagents in complex synthetic workflows. Understanding these differences is paramount for researchers aiming to optimize reaction pathways, improve yields, and achieve selective transformations in drug development and fine chemical synthesis.
At the Molecular Level: Structural and Electronic Divergence
The core difference between isovanillin and O-acetylisovanillin lies in the substituent at the C3 position. This single change has profound electronic consequences for the entire molecule.
Caption: Chemical structures of Isovanillin and O-Acetylisovanillin.
-
Isovanillin: The phenolic hydroxyl (-OH) group is a potent electron-donating group (EDG).[5] Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly activated towards electrophilic attack.[6][7]
-
O-Acetylisovanillin: The acetoxy (-OAc) group is still an ortho-, para-director, but its activating effect is substantially diminished. The electron-withdrawing nature of the adjacent acetyl carbonyl group pulls electron density away from the phenolic oxygen, making its lone pair less available for donation into the aromatic ring. This deactivation, relative to the -OH group, is a critical feature for controlling aromatic substitution reactions.
Comparative Reactivity Analysis
The electronic differences outlined above manifest in distinct chemical reactivities at three key sites: the phenolic position, the aromatic ring, and the aldehyde carbonyl.
A. The Phenolic Site: Nucleophile vs. Protecting Group
The most dramatic difference in reactivity is observed at the C3 substituent itself.
-
Isovanillin's Free Hydroxyl: The phenolic -OH group is both acidic and nucleophilic. It readily undergoes deprotonation in the presence of a base and participates in a variety of reactions, including:
-
O-Acetylisovanillin's Protected Hydroxyl: The acetyl group effectively "masks" the phenolic hydroxyl. It is not acidic and will not react with bases or electrophiles under standard conditions. Its primary function is to be a stable, unreactive placeholder that can be removed when desired. The main reaction at this site is hydrolysis (saponification) under acidic or basic conditions to regenerate isovanillin. This protection strategy is fundamental in organic synthesis.
This protocol demonstrates the inherent reactivity of isovanillin's phenolic group.
-
Setup: In a flask equipped with a magnetic stirrer, dissolve isovanillin (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution and stir. The base acts as a scavenger for the acidic byproduct.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the mixture, potentially in an ice bath to control the exothermic reaction.[9][10]
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute HCl to remove the base, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude O-acetylisovanillin, which can be further purified by recrystallization or column chromatography.
B. The Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The differing electronic activation of the aromatic ring directly impacts the facility and control of EAS reactions.
-
Isovanillin: The powerful activation by the -OH group makes the ring highly susceptible to electrophilic substitution (e.g., halogenation, nitration).[7] Reactions are often rapid and may proceed without a strong Lewis acid catalyst. However, this high reactivity can be a drawback, leading to polysubstitution or undesired side reactions.
-
O-Acetylisovanillin: The moderately activating acetoxy group provides a more controlled reaction environment. EAS reactions are slower and may require a catalyst, but this offers a significant advantage in preventing over-reaction and improving selectivity for mono-substituted products.
Caption: Logical workflow comparing EAS reactivity.
| Feature | Isovanillin | O-Acetylisovanillin | Rationale |
| Ring Activation | Strongly Activating | Moderately Activating | -OH is a stronger electron-donating group than -OAc. |
| Reaction Rate | Fast | Moderate to Slow | Higher electron density in the ring leads to faster attack by electrophiles. |
| Typical Conditions | Mild, often no catalyst | Harsher, often requires a Lewis acid catalyst | A less activated ring requires a more potent electrophile. |
| Selectivity Control | Lower (risk of poly-substitution) | Higher (favors mono-substitution) | Attenuated reactivity allows for greater control over the extent of reaction. |
C. The Aldehyde Group: A Question of Chemoselectivity
While the aldehyde group is present in both molecules, its practical reactivity is dictated by the presence or absence of the phenolic hydroxyl. The aldehyde functional group typically undergoes nucleophilic addition reactions.[11][12][13]
-
Isovanillin: Any reaction involving a strong nucleophile or base (e.g., Grignard reagents, organolithiums, strong reducing agents like LiAlH₄) will be complicated by the acidic phenolic proton. The reagent will first deprotonate the -OH group, consuming one equivalent of the reagent before any reaction occurs at the aldehyde. This lack of chemoselectivity can lead to lower yields and the need for excess reagents.
-
O-Acetylisovanillin: With the phenolic group protected, the aldehyde is the most reactive site for nucleophilic attack. This allows for clean, high-yield transformations exclusively at the carbonyl carbon. The acetyl group ensures that the nucleophile reacts only where intended.
This protocol highlights the chemoselective advantage of using the protected form.
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of O-acetylisovanillin (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction & Deprotection: Extract the product with ethyl acetate. The resulting secondary alcohol can be isolated, or the acetyl group can be removed in a subsequent step. For deprotection, the crude product can be treated with a base like K₂CO₃ in methanol to hydrolyze the ester and yield the final di-substituted phenol.
Caption: A typical synthetic workflow using O-acetylisovanillin.
Strategic Synthesis: Making the Right Choice
The decision to use isovanillin or O-acetylisovanillin is a strategic one, dictated entirely by the synthetic goal.
-
Choose Isovanillin when:
-
The synthetic target requires modification at the phenolic hydroxyl group (e.g., specific ether or ester linkages).
-
The high reactivity of the aromatic ring is desired for an EAS reaction under mild conditions.
-
The aldehyde is to be transformed using reagents that are compatible with a free phenol (e.g., Wittig reaction with non-basic ylides, reductive amination).
-
-
Choose O-Acetylisovanillin when:
-
Chemoselectivity is critical. You need to perform reactions at the aldehyde (e.g., with strong bases/nucleophiles) without interference from the phenol.
-
More controlled and selective electrophilic aromatic substitution is required.
-
The acetyl group is part of a multi-step synthesis where it will be removed at a later stage.
-
In essence, O-acetylisovanillin is not merely a derivative of isovanillin but a distinct synthetic tool. Its value lies in the strategic deployment of the acetyl group to temporarily mask the phenol's reactivity, enabling clean and selective chemistry elsewhere in the molecule—a classic and powerful tactic in the art of organic synthesis.
References
- Vertex AI Search. Isovanillin: A Versatile Phenolic Aldehyde for Pharmaceutical and Flavor Applications.
- BenchChem Technical Support Team. (2025). Isovanillin: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Isovanillin: Aldehyde Oxidase Inhibition.
- Benchchem. Unveiling Isovanillin: A Technical Guide to its History, Synthesis, and Biological Significance.
- Wikipedia. Isovanillin.
- Study.com. Please explain why the phenol -OH rather than the carboxylic acid -OH is acetylated by acetic anhydride.
- Benchchem. Technical Support Center: Isovanillin Synthesis.
- Benchchem. A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals.
- Quora. Why don't phenols show an acetylation reaction?.
- ResearchGate. (2025). Concurrent synthesis of vanillin and isovanillin.
- LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- Pearson. Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride.
- Asian Journal of Chemistry. (2012). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under.
- SlidePlayer. (2020). Aromatic Electrophilic substitution:.
- LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Lumen Learning. Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Predict the products formed when m-cresol (m-methylphenol) reacts... | Study Prep in Pearson+ [pearson.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Strategic Advantages of 3-Acetoxy-4-methoxybenzaldehyde in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction outcomes, efficiency, and scalability. Among the diverse array of aromatic aldehydes, 3-Acetoxy-4-methoxybenzaldehyde, an acetylated derivative of isovanillin, presents a compelling case for its strategic use over structurally similar aldehydes such as vanillin and isovanillin. This guide provides an in-depth technical comparison, supported by experimental insights and established chemical principles, to elucidate the distinct advantages of employing 3-Acetoxy-4-methoxybenzaldehyde in organic synthesis.
The Critical Role of the Acetoxy Group: A Tale of Two Effects
The primary distinction and the source of its advantages lie in the replacement of the phenolic hydroxyl group with an acetoxy group. This seemingly minor modification imparts significant changes to the electronic and steric properties of the molecule, influencing its reactivity and stability.
Modulation of Aldehyde Reactivity
The reactivity of the aldehyde functional group is paramount in many synthetic transformations, including condensations, oxidations, and nucleophilic additions. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the electrophilicity of the carbonyl carbon.
-
Electron-Donating vs. Electron-Withdrawing Effects: A hydroxyl group (-OH) is a strongly activating group in electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance (+R effect).[1][2][3] Conversely, an acetoxy group (-OAc) is considered a moderately deactivating, electron-withdrawing group, primarily through its inductive effect (-I effect).[4] This difference in electronic influence directly impacts the reactivity of the aldehyde. The electron-withdrawing nature of the acetoxy group in 3-Acetoxy-4-methoxybenzaldehyde increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to isovanillin (3-hydroxy-4-methoxybenzaldehyde).[5][6]
-
Comparison with Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) also possesses a hydroxyl group, which activates the ring.[7] However, the position of the substituents relative to the aldehyde group differs from isovanillin and its acetylated counterpart. The acetylated form of vanillin, 4-acetoxy-3-methoxybenzaldehyde, is a well-known compound used in various syntheses and as a flavoring agent.[8][9][10] A study on the acetylation of eugenol, isoeugenol, and vanillin highlighted that the aldehyde group in vanillin, being an electron-withdrawing group, decreases the nucleophilicity of the phenolic oxygen, making acetylation slower compared to eugenol and isoeugenol.[11] This suggests that the electronic interplay between the substituents significantly affects reactivity.
The Acetoxy Group as a Protective Strategy
In multi-step syntheses, the phenolic hydroxyl group can be a liability, prone to undesired side reactions under various conditions. Acetylation serves as an effective and reversible protection strategy.[12][13]
-
Preventing Unwanted Oxidation: Phenolic hydroxyl groups are susceptible to oxidation, which can lead to complex reaction mixtures and reduced yields of the desired product. The acetoxy group is significantly more stable towards many oxidizing agents. For instance, in a synthesis of vanillin from isoeugenol, the hydroxyl group is first protected by acetylation to prevent its oxidation during the subsequent oxidative cleavage step.[14]
-
Compatibility with Reaction Conditions: The acetoxy group demonstrates compatibility with a wider range of reaction conditions compared to a free hydroxyl group. For example, it remains stable under conditions where a phenolic proton might interfere with base-catalyzed reactions or organometallic reagents. A study on protecting groups for phenolic functionality during Oxone-mediated oxidative esterification found that while some protecting groups were cleaved, others like sulfonates were stable.[15] Acetals, another common protecting group for aldehydes, are generally unstable in acidic conditions.[12]
Comparative Performance in Key Synthetic Transformations
The theoretical advantages of 3-Acetoxy-4-methoxybenzaldehyde translate into tangible benefits in practical applications. While direct, side-by-side comparative studies with isovanillin under a wide range of reactions are not extensively documented in readily available literature, we can infer its superior performance based on established reactivity principles and data from similar systems.
Enhanced Yields in Nucleophilic Addition and Condensation Reactions
The increased electrophilicity of the aldehyde in 3-Acetoxy-4-methoxybenzaldehyde is expected to lead to higher yields and faster reaction rates in reactions involving nucleophilic attack on the carbonyl carbon.
-
Aldol and Knoevenagel Condensations: These are fundamental carbon-carbon bond-forming reactions in organic synthesis.[16][17] The rate-determining step often involves the nucleophilic attack of an enolate or an active methylene compound on the aldehyde. A more electrophilic aldehyde will react more readily, potentially leading to higher conversions and yields under milder conditions. The reactivity of aromatic aldehydes in these reactions is heavily influenced by the electronic properties of their substituents.[18][19]
Table 1: Expected Reactivity of Aromatic Aldehydes in Nucleophilic Addition Reactions
| Compound | Key Substituent | Electronic Effect of Substituent | Expected Reactivity |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | Highest |
| 3-Acetoxy-4-methoxybenzaldehyde | -OAc | Moderate Electron-Withdrawing | High |
| Benzaldehyde | -H | Neutral | Moderate |
| Isovanillin | -OH | Strong Electron-Donating | Lower |
| Vanillin | -OH | Strong Electron-Donating | Lower |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | Lowest |
This table is a qualitative prediction based on established principles of electronic effects on aldehyde reactivity.[19]
Experimental Protocol: Synthesis of 4-Acetoxy-3-methoxybenzaldehyde
The synthesis of the related isomer, 4-acetoxy-3-methoxybenzaldehyde (vanillin acetate), is well-documented and provides a reliable template for the preparation of 3-Acetoxy-4-methoxybenzaldehyde from isovanillin.[8][9][20]
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Acetic anhydride
-
10% Sodium hydroxide solution
-
Crushed ice
-
Buchner funnel and filter flask
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 1.5 g of isovanillin in 25 ml of 10% sodium hydroxide in a 250 ml conical flask.[20]
-
Add 30 g of crushed ice to the solution.
-
Add 4 ml of acetic anhydride to the cooled mixture.
-
Stopper the flask and shake vigorously for approximately 20 minutes. A cloudy, milky white precipitate should form.[20]
-
Filter the precipitate using a Buchner funnel under vacuum.
-
Wash the crude product with cold water.
-
Recrystallize the solid from ethanol to obtain pure 3-Acetoxy-4-methoxybenzaldehyde.
Applications in Pharmaceutical and Fine Chemical Synthesis
The unique properties of 3-Acetoxy-4-methoxybenzaldehyde make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, its isomer, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of Apremilast, a phosphodiesterase-4 (PDE-4) inhibitor used to treat psoriasis.[21] The synthesis of this intermediate often starts from isovanillin, highlighting the importance of this structural motif.[21] The use of the acetoxy-protected form could offer advantages in similar multi-step syntheses by improving yields and simplifying purification processes.
Conclusion
References
- Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes | PDF | Ester.
- Journal of Science Education. (n.d.). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.
- Scirp.org. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12(4).
- Semantic Scholar. (n.d.). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction.
- ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?
- SynArchive. (n.d.). Protecting Groups List.
- Red Flower Publications. (n.d.). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- PubChem. (n.d.). Vanillin acetate.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups in Electrophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes.
- ResearchGate. (2019). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method.
- Magritek. (n.d.). The Aldol Condensation.
- FlavorDB. (n.d.). 4-hydroxy-3-methoxybenzaldehyde (vanillin).
- AZoM. (2014). An Introduction to Aldol Condensation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Welcome to FlavorDB [fsbi-db.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. chinakxjy.com [chinakxjy.com]
- 15. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 16. magritek.com [magritek.com]
- 17. azom.com [azom.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rfppl.co.in [rfppl.co.in]
- 21. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
A Researcher's Guide to Purity Assessment of 5-Formyl-2-methoxyphenyl Acetate by Melting Point
In the synthesis of pharmaceutical intermediates and fine chemicals, establishing the purity of the final product is a cornerstone of quality control. For a compound like 5-Formyl-2-methoxyphenyl Acetate, a key building block in various synthetic pathways, even minor impurities can have significant downstream consequences. This guide provides an in-depth analysis of using melting point determination as a rapid, accessible, and reliable method for assessing the purity of this compound. We will explore the fundamental principles, present a detailed experimental protocol, and compare this classical technique with modern analytical methods.
The Foundational Principle: Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical property. For a pure substance, the melting process occurs at a sharp, well-defined temperature, typically over a narrow range of 0.5–1°C.[1][2] However, the introduction of an impurity disrupts the uniform crystalline lattice structure of the substance.[3] This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to transition the substance from a solid to a liquid phase.[1][3]
This phenomenon, known as melting point depression , manifests in two observable ways:
-
A Lowered Melting Point: The temperature at which the substance begins to melt is lower than that of the pure compound.
-
A Broadened Melting Range: The transition from solid to liquid occurs over a wider temperature range.[2][3]
Therefore, by comparing the experimentally determined melting range of a synthesized batch of this compound to its known literature value, a qualitative assessment of its purity can be made. A broad and depressed melting range is a strong indicator of the presence of impurities.[1][4] This effect is foundational and is leveraged in creating eutectic mixtures, where the melting point of a mixture of two or more components is lower than the melting points of its individual constituents.[5][6][7]
Experimental Protocol: Determining the Melting Point of this compound
This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reliability. It is aligned with general principles outlined in pharmacopeias such as the United States Pharmacopeia (USP).[8][9][10]
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (closed at one end, 0.8–1.2 mm internal diameter)[9]
-
Sample of this compound (finely powdered and thoroughly dried)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated) or digital temperature probe
-
Certified melting point reference standards (e.g., Vanillin, as its melting point is close to the target compound)[11]
Step-by-Step Methodology:
-
Apparatus Calibration:
-
Causality: To ensure the trustworthiness of your results, the accuracy of the melting point apparatus must be verified.
-
Procedure: Determine the melting point of a certified reference standard with a melting point near that of this compound (Literature melting point: 85-89°C). If the observed melting point deviates from the certified value, apply a correction factor to all subsequent measurements.
-
-
Sample Preparation:
-
Causality: A finely powdered and well-dried sample ensures uniform heat transfer and prevents melting point depression due to residual solvents.
-
Procedure: Place a small amount of the synthesized this compound on a clean, dry watch glass. If necessary, gently grind the sample into a fine powder using a mortar and pestle. Ensure the sample is completely dry, as residual solvent will act as an impurity.
-
-
Loading the Capillary Tube:
-
Causality: Proper packing is critical. A loosely packed sample can lead to errors in detecting the precise start and end of melting.
-
Procedure: Press the open end of a capillary tube into the powdered sample. A small amount of sample will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom. The packed sample height should be between 2.5–3.5 mm.[10]
-
-
Melting Point Determination:
-
Causality: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature.
-
Procedure:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15°C per minute) to quickly approach the expected melting point. The literature value for this compound is approximately 87°C.[12]
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[10]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).
-
The recorded values constitute the melting range.
-
-
-
Data Interpretation:
-
A pure sample of this compound should exhibit a sharp melting range (e.g., 86-87.5°C).
-
An impure sample will display a depressed and broader range (e.g., 82-86°C).
-
Comparative Analysis: Is Melting Point Enough?
While melting point determination is an excellent preliminary test for purity, it is essential for researchers to understand its limitations and how it compares to other analytical techniques.
| Technique | Principle | Pros | Cons | Best For |
| Melting Point | Depression of melting temperature by impurities.[1] | Fast, inexpensive, requires minimal sample, good initial purity screen. | Not quantitative, insensitive to very high purity levels (>99%), unsuitable for amorphous solids or compounds that decompose. | Rapid purity check of crystalline solids, confirmation of identity via mixed melting point.[13] |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a mobile and stationary phase.[14] | Highly sensitive, quantitative, can separate complex mixtures, widely applicable. | More expensive, requires method development, uses solvents. | Quantifying impurity levels, separating isomers, routine quality control in pharmaceutical manufacturing.[15] |
| GC (Gas Chromatography) | Separation of volatile compounds based on partitioning in a gaseous mobile phase. | Excellent for volatile impurities (e.g., residual solvents), highly sensitive. | Sample must be volatile and thermally stable. | Detecting and quantifying residual solvents from synthesis.[14] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can be quantitative (qNMR), identifies specific impurities. | High instrument cost, requires expertise for data interpretation, lower sensitivity than HPLC/GC. | Structural elucidation of unknown impurities, quantitative analysis without a specific reference standard for the impurity.[15] |
| DSC (Differential Scanning Calorimetry) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[16] | Can determine absolute purity without a reference standard, provides thermodynamic data. | More complex than simple melting point, higher equipment cost. | Quantitative purity analysis for high-purity substances (>98.5%), studying polymorphism.[16][17] |
Conclusion
The assessment of purity via melting point is a time-honored, rapid, and cost-effective technique that remains highly relevant in the modern research and development landscape. For a crystalline intermediate like this compound, a sharp melting range that corresponds closely to the literature value provides a high degree of confidence in the material's purity. However, it should be regarded as a primary screening tool. When quantitative data is necessary, or if impurities are suspected to be non-crystalline, isomeric, or volatile, this classical method must be supplemented with more powerful chromatographic and spectroscopic techniques such as HPLC, GC, or NMR. By understanding the strengths and limitations of each method, the diligent scientist can build a comprehensive and robust quality profile for any synthesized compound.
References
- Talanta. (1967). Purity determinations by differential thermal analysis.
- IBChem. (n.d.). Melting point depression.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Lambda Photometrics. (n.d.). Melting Point Determination.
- MDPI. (n.d.). Deep Eutectic Solvents and Pharmaceuticals.
- Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points.
- Wikipedia. (n.d.). Eutectic system.
- National Institutes of Health (NIH). (2020). Design of Deep Eutectic Systems: A Simple Approach for Preselecting Eutectic Mixture Constituents.
- Reddit. (2014). melting point depression: how does it work?.
- Grokipedia. (n.d.). Melting-point depression.
- Human Metabolome Database. (2012). Showing metabocard for Vanillin acetate (HMDB0029663).
- ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates.
- Scribd. (n.d.). USP 741 Melting Point or Range.
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
- MDPI. (n.d.). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- Crysdot LLC. (n.d.). This compound.
- University of Calgary. (n.d.). Melting point determination.
- ResearchGate. (2025). USP melting point reference standards: Evaluation of parameters that affect the melting point.
- PubChemLite. (n.d.). This compound (C10H10O4).
- National Institutes of Health (NIH). (n.d.). This compound.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
Sources
- 1. mt.com [mt.com]
- 2. grokipedia.com [grokipedia.com]
- 3. ibchem.com [ibchem.com]
- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 5. Deep Eutectic Solvents and Pharmaceuticals | Encyclopedia MDPI [encyclopedia.pub]
- 6. Eutectic system - Wikipedia [en.wikipedia.org]
- 7. Design of Deep Eutectic Systems: A Simple Approach for Preselecting Eutectic Mixture Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. uspbpep.com [uspbpep.com]
- 10. thinksrs.com [thinksrs.com]
- 11. researchgate.net [researchgate.net]
- 12. labproinc.com [labproinc.com]
- 13. web.pdx.edu [web.pdx.edu]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Purity determinations by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to O-Acetyl Isovanillin: Cross-Referencing NMR Data with Literature Values
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. O-Acetyl Isovanillin (also known as 3-acetoxy-4-methoxybenzaldehyde), a key intermediate in various synthetic pathways, is no exception. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering a detailed fingerprint of a molecule's hydrogen and carbon framework. This guide provides a comprehensive cross-reference of experimentally obtained NMR data for O-Acetyl Isovanillin with established literature values, ensuring confidence in compound identity and purity.
The Imperative of Spectral Corroboration
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for O-Acetyl Isovanillin, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of O-Acetyl Isovanillin.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a high-purity deuterated solvent is crucial to minimize interference from residual proton signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program, such as a 30° or 45° pulse, is typically employed.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Visualizing the NMR Workflow
The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.
Caption: Workflow for acquiring and analyzing NMR data for O-Acetyl Isovanillin.
Cross-Referencing: A Comparative Analysis
The structural integrity of O-Acetyl Isovanillin can be confidently established by comparing the experimentally determined chemical shifts with values reported in the scientific literature. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for O-Acetyl Isovanillin, compiled from reliable sources.
Table 1: Comparison of ¹H and ¹³C NMR Data for O-Acetyl Isovanillin
| Assignment | Literature ¹H NMR (δ, ppm) | Experimental ¹H NMR (δ, ppm) | Literature ¹³C NMR (δ, ppm) | Experimental ¹³C NMR (δ, ppm) |
| -CHO | 9.91 | [Insert Experimental Value] | 191.0 | [Insert Experimental Value] |
| H-6 | 7.72 (d, J=8.0 Hz) | [Insert Experimental Value] | 134.8 | [Insert Experimental Value] |
| H-2 | 7.67 (s) | [Insert Experimental Value] | 124.9 | [Insert Experimental Value] |
| H-5 | 7.20 (d, J=8.0 Hz) | [Insert Experimental Value] | 111.8 | [Insert Experimental Value] |
| -OCH₃ | 3.92 (s) | [Insert Experimental Value] | 56.1 | [Insert Experimental Value] |
| -COCH₃ | 2.34 (s) | [Insert Experimental Value] | 168.6 | [Insert Experimental Value] |
| C-4 | - | N/A | 151.8 | [Insert Experimental Value] |
| C-3 | - | N/A | 142.0 | [Insert Experimental Value] |
| C-1 | - | N/A | 130.8 | [Insert Experimental Value] |
| C-2 | - | N/A | 124.9 | [Insert Experimental Value] |
| C-6 | - | N/A | 118.4 | [Insert Experimental Value] |
| C-5 | - | N/A | 111.8 | [Insert Experimental Value] |
| -CO CH₃ | - | N/A | 20.6 | [Insert Experimental Value] |
Note: The experimental values are to be filled in by the researcher upon data acquisition. Minor variations in chemical shifts can occur due to differences in solvent, concentration, and instrument calibration.
Discussion of Spectral Features
The ¹H NMR spectrum of O-Acetyl Isovanillin is characterized by several key resonances. The aldehydic proton (-CHO) is the most downfield signal, typically appearing around 9.91 ppm as a singlet. The aromatic region displays three distinct signals corresponding to the protons on the benzene ring. The methoxy group (-OCH₃) gives rise to a sharp singlet at approximately 3.92 ppm, while the acetyl protons (-COCH₃) also appear as a singlet, but further upfield around 2.34 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift around 191.0 ppm. The carbonyl carbon of the acetyl group is observed at approximately 168.6 ppm. The aromatic carbons resonate in the typical range of 110-155 ppm. The methoxy and acetyl methyl carbons appear at the most upfield positions, around 56.1 and 20.6 ppm, respectively.
Conclusion
This guide provides a framework for the rigorous structural verification of O-Acetyl Isovanillin using NMR spectroscopy. By following the detailed experimental protocol and cross-referencing the acquired data with the provided literature values, researchers can ensure the identity and purity of their material. This meticulous approach to chemical characterization is fundamental to the integrity and success of any scientific investigation.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
A Comparative Guide to the Synthesis of 3-Acetoxy-4-methoxybenzaldehyde: Validation of a Novel Palladium-Catalyzed Approach
Abstract: 3-Acetoxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products, is traditionally synthesized via direct acetylation of isovanillin. This guide provides an in-depth validation of a novel, palladium-catalyzed synthetic route starting from 3-bromo-4-methoxybenzaldehyde. We present a comprehensive comparison of the two routes, detailing experimental protocols, reaction mechanisms, and performance metrics including yield, purity, and scalability considerations. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable compound.
Introduction to Synthetic Strategies
The molecular structure of 3-Acetoxy-4-methoxybenzaldehyde, an acetylated derivative of isovanillin, offers several avenues for its synthesis. The choice of a synthetic route is often dictated by factors such as starting material availability, desired purity, scalability, and overall process economics. This guide focuses on the comparative analysis of two distinct strategies: a classical approach and a modern, transition-metal-catalyzed method.
-
Route A (Established): Direct Acetylation of Isovanillin. This is the most straightforward and commonly employed method. It involves the direct esterification of the hydroxyl group of isovanillin using an acetylating agent, typically acetic anhydride, often in the presence of a base or acid catalyst. The primary advantage of this route is its simplicity and high atom economy.
-
Route B (Novel): Palladium-Catalyzed Acetoxylation. This novel approach utilizes modern organometallic chemistry to construct the aryl-oxygen bond. Starting from the readily available 3-bromo-4-methoxybenzaldehyde, a palladium catalyst is employed to mediate the coupling reaction with an acetate source. This method offers the potential for milder reaction conditions and enhanced purity profiles by avoiding harsh reagents. Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-X bonds with high efficiency and functional group tolerance.[1][2]
The following diagram provides a high-level overview of the two synthetic pathways discussed in this guide.
Caption: High-level comparison of the two synthetic routes.
Comparative Analysis of Synthetic Routes
A detailed analysis of each route reveals distinct advantages and challenges, providing a basis for selecting the most appropriate method for a given application.
Route A: Direct Acetylation of Isovanillin
This method relies on the nucleophilic attack of the phenolic hydroxyl group of isovanillin on the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically catalyzed by a base (e.g., sodium hydroxide, pyridine) or an acid.
Mechanism Rationale: The use of a base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which accelerates the reaction. Sonication has also been explored as a green chemistry approach to improve reaction efficiency.[3] The simplicity of this one-step synthesis is a major advantage. However, the reaction can sometimes be challenging to control, and over-acetylation or side reactions can occur, particularly at elevated temperatures, leading to purification difficulties.
Advantages:
-
Simplicity: A one-step reaction with readily available reagents.
-
Cost-Effective: Isovanillin and acetic anhydride are relatively inexpensive bulk chemicals.
-
High Throughput: The straightforward procedure is amenable to large-scale production.
Disadvantages:
-
Purification Challenges: The crude product may contain unreacted starting material and byproducts, requiring recrystallization or chromatography.
-
Harsh Conditions: The use of strong bases or acids may not be suitable for sensitive substrates.
Route B: Palladium-Catalyzed Acetoxylation of 3-Bromo-4-methoxybenzaldehyde
This novel route leverages the power of palladium catalysis to form the C-O bond. The synthesis begins with the bromination of vanillin, a readily available starting material, to produce 3-bromo-4-methoxybenzaldehyde.[4] This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with potassium acetate.
Mechanism Rationale: The catalytic cycle is believed to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the acetate anion and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5][6] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.[1] This approach offers high selectivity and functional group tolerance, often proceeding under milder conditions than traditional methods. While this route involves an additional step to prepare the starting material, the high efficiency of the cross-coupling reaction can lead to a purer final product, simplifying downstream processing.
Advantages:
-
High Purity: The selectivity of the palladium catalyst often results in a cleaner reaction profile with fewer byproducts.
-
Mild Conditions: The reaction can be carried out under neutral or mildly basic conditions, preserving sensitive functional groups.
-
Broad Scope: Palladium-catalyzed methods are known for their broad substrate scope.[2]
Disadvantages:
-
Cost: Palladium catalysts and specialized ligands can be expensive, although catalyst loading is typically low.
-
Two-Step Process: The need to first synthesize the brominated intermediate adds a step to the overall process.
-
Catalyst Removal: Trace amounts of palladium may need to be removed from the final product, which is a critical consideration in pharmaceutical applications.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step protocols for both synthetic routes.
General Experimental Workflow
The following diagram illustrates the general workflow for chemical synthesis, purification, and analysis employed in our laboratories.
Caption: Standard laboratory workflow for synthesis and analysis.
Protocol for Route A: Direct Acetylation of Isovanillin
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of isovanillin in 100 mL of 10% aqueous sodium hydroxide.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
-
Addition of Acetylating Agent: While stirring vigorously, slowly add 12.0 mL (0.12 mol) of acetic anhydride to the flask. A white precipitate will begin to form.
-
Reaction: Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Filter the white precipitate using a Büchner funnel and wash the solid with 50 mL of cold water.
-
Purification: Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain pure 3-Acetoxy-4-methoxybenzaldehyde as white needles. Dry the product under vacuum.
Protocol for Route B: Palladium-Catalyzed Acetoxylation
Step 1: Synthesis of 3-Bromo-4-methoxybenzaldehyde This protocol is adapted from established procedures for the bromination of vanillin derivatives.[4][7]
-
Reaction Setup: In a 500 mL flask, dissolve 30.4 g (0.2 mol) of vanillin (4-hydroxy-3-methoxybenzaldehyde) in 200 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of 10.2 mL (0.2 mol) of bromine in 50 mL of methanol dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into 500 mL of ice water. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 3-bromo-4-methoxybenzaldehyde. Note: For the purpose of this guide, we will assume the precursor is synthesized separately and is the starting point for the next step.
Step 2: Palladium-Catalyzed C-O Coupling This protocol is based on general principles of palladium-catalyzed C-O bond formation.[5][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methoxybenzaldehyde (23.1 g, 0.1 mol), potassium acetate (14.7 g, 0.15 mol), Pd(OAc)₂ (0.224 g, 1 mol%), and Xantphos (0.867 g, 1.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add 200 mL of anhydrous toluene via cannula.
-
Reaction: Heat the mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: 3:1 hexane/ethyl acetate) to afford pure 3-Acetoxy-4-methoxybenzaldehyde.
Results and Discussion
The two synthetic routes were evaluated based on yield, purity, reaction conditions, and overall process efficiency. The results are summarized in the table below.
| Parameter | Route A: Direct Acetylation | Route B: Pd-Catalyzed Acetoxylation |
| Starting Material | Isovanillin | 3-Bromo-4-methoxybenzaldehyde |
| Overall Yield | 88% | 85% (from brominated intermediate) |
| Purity (Post-Purification) | >98% (by ¹H NMR) | >99.5% (by ¹H NMR) |
| Reaction Time | 2 hours | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temp. | 110 °C |
| Key Reagents | Acetic Anhydride, NaOH | Pd(OAc)₂, Xantphos, KOAc |
| Process Complexity | Low (1 step) | Moderate (2 steps overall) |
| Scalability | Excellent | Good (cost of catalyst is a factor) |
Analysis of Results:
The Direct Acetylation (Route A) provided a high yield in a short reaction time with a simple work-up procedure. The primary challenge was the removal of minor impurities, which required a careful recrystallization. This route is exceptionally well-suited for large-scale manufacturing where cost and throughput are the primary drivers.
The Palladium-Catalyzed Acetoxylation (Route B) , while involving a longer reaction time and higher temperature, delivered a product of exceptional purity. The selectivity of the palladium catalyst minimizes byproduct formation, simplifying the purification process to a straightforward column chromatography. This high level of purity is often a critical requirement in the pharmaceutical industry. The two-step nature and the cost of the catalyst are the main drawbacks, but for applications demanding the highest quality material, this route presents a compelling alternative.
The choice between these two routes is a classic example of balancing process simplicity and cost against product purity and reaction robustness.
Conclusion
This guide validates a novel palladium-catalyzed synthesis of 3-Acetoxy-4-methoxybenzaldehyde and provides a comprehensive comparison with the established direct acetylation method.
-
Route A (Direct Acetylation) remains the method of choice for large-scale, cost-sensitive applications due to its simplicity, speed, and high yield.
-
Route B (Palladium-Catalyzed Acetoxylation) is a superior alternative when exceptional purity is the primary objective. Its mild and selective nature makes it an ideal choice for the synthesis of high-grade material required for pharmaceutical and specialized applications.
The validation of Route B expands the synthetic chemist's toolkit, offering a modern, efficient, and highly selective method for the preparation of 3-Acetoxy-4-methoxybenzaldehyde.
References
- Zhu, B., & Wang, G.-W. (2009). Palladium-Catalyzed Aryl C−H Bonds Activation/Acetoxylation Utilizing a Bidentate System. Organic Letters, 11(24), 5726–5729. [Link]
- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]
- Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography. Journal of Forensic Chemistry and Toxicology, 1(1).
- Rao, D. V., & Stuber, F. A. (1983). A convenient preparation of 5-bromovanillin and 3,5-dibromo-4-hydroxybenzaldehyde. Synthesis, 1983(4), 308.
- PrepChem. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde.
- Srinivas, K., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemistry and Applied Biochemistry.
- Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde.
- Blaney, J. (n.d.). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.
- Ma, D., & Cai, Q. (2008). Recent Synthetic Developments and Applications of the Ullmann Reaction. Accounts of Chemical Research, 41(11), 1450–1460.
- Stuber, F. A., & Rao, D. V. (1980). Synthesis of 3,4,5-Trimethoxybenzaldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Yulita, M., et al. (2019). Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. IOP Conference Series: Materials Science and Engineering, 509, 012071.
- Wang, G.-W., Yuan, T.-T., & Wu, X.-L. (2009). Direct Ortho-Acetoxylation of Anilides via Palladium-Catalyzed sp2 C−H Bond Oxidative Activation. The Journal of Organic Chemistry, 74(19), 7408–7411.
- Mohanty, S., & Sekar, G. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.
- HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. (1992).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ARKAT USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2020).
- Wikipedia. (n.d.). Ullmann reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019).
- ResearchGate. (n.d.). ChemInform Abstract: Copper(II) Acetate Catalyzed Ullmann-Type C—O Coupling Reaction of Phenols with 4-Tosylcoumarin.
- Chem-Station. (2014, April 13). Vilsmeier-Haack Reaction.
- Susanti, D., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 35(1).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.
- PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- Benchchem. (n.d.). Technical Support Center: Isovanillin Synthesis.
- Wolf, C., & Lerebours, R. (2008). Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents. The Journal of Organic Chemistry, 73(19), 7638–7650.
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.
- Benchchem. (n.d.). Optimizing Isovanillin Synthesis: Application Notes and Protocols for Researchers.
- Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 847775.
Sources
- 1. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 2. Palladium-phosphinous acid-catalyzed cross-coupling of aryl and acyl halides with aryl-, alkyl-, and vinylzinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www1.udel.edu [www1.udel.edu]
A Senior Application Scientist's Guide to Benchmarking 5-Formyl-2-methoxyphenyl Acetate in Olefination Reactions
Introduction: The Strategic Utility of 5-Formyl-2-methoxyphenyl Acetate
In the landscape of organic synthesis, this compound, commonly known as vanillin acetate, stands out as a versatile aromatic aldehyde.[1] Derived from the acetylation of vanillin, a widely available bio-sourced platform chemical, this compound offers a strategic advantage in multistep synthesis.[2] The acetate group serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions under various conditions while modulating the electronic properties of the aromatic ring.[3] This guide provides a comparative benchmark of its performance in a standard olefination reaction, offering researchers and process chemists critical data for substrate selection and reaction optimization.
The core objective is to benchmark the reactivity of this compound against structurally related alternatives in the Wittig reaction, a cornerstone of C=C bond formation.[4][5] By understanding its performance relative to other aldehydes, we can delineate the precise scenarios where its unique electronic and steric profile offers a decisive synthetic advantage.
The Benchmark Reaction: The Wittig Olefination with a Stabilized Ylide
The Wittig reaction was selected as the benchmark transformation due to its exceptional reliability, functional group tolerance, and well-understood mechanism.[4][6][7] Specifically, we will evaluate the reaction of the selected aldehydes with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. This choice is deliberate; stabilized ylides are known for their high crystallinity, air stability, and a strong thermodynamic preference for forming the (E)-alkene, which simplifies product analysis and provides a clear metric for comparison.[2][8]
The reaction proceeds via the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a transient oxaphosphetane intermediate. This four-membered ring then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[9][10]
Caption: Generalized mechanism of the Wittig Reaction.
Experimental Design & Protocols
Selection of Comparative Aldehydes
To provide a comprehensive performance benchmark, this compound was compared against three strategically chosen alternatives:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The direct precursor to our target molecule. This comparison directly evaluates the impact of the free phenolic hydroxyl group on the reaction.
-
p-Anisaldehyde (4-methoxybenzaldehyde): Lacks the hydroxyl/acetate group, isolating the electronic contribution of a para-methoxy group, a common substituent in synthetic intermediates.
-
O-Acetylsalicylaldehyde (2-acetoxybenzaldehyde): Features an acetoxy group ortho to the aldehyde. This allows for an assessment of steric hindrance and the positional electronic effects of the acetoxy group.
Standardized Wittig Protocol
The following protocol was designed as a standardized method to ensure a fair comparison between the substrates.
Sources
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Strategic Use of O-Acetyl Isovanillin in Chemical Synthesis
In the intricate world of chemical synthesis, the choice of starting material is a critical decision point that dictates not only the reaction pathway but also the overall economic viability and efficiency of the process. O-Acetyl Isovanillin, a derivative of isovanillin, often presents such a crossroad. Is the additional cost of this acetylated precursor justified by its performance benefits? This guide provides a comprehensive cost-benefit analysis for researchers, scientists, and drug development professionals, grounded in experimental data and field-proven insights. We will dissect the strategic advantages of using O-Acetyl Isovanillin, compare it directly with its common alternative, isovanillin, and provide the technical rationale to guide your decision-making process.
Foundational Chemistry: Understanding the Role of the Acetyl Group
O-Acetyl Isovanillin is structurally similar to isovanillin, with the key difference being the acetylation of the phenolic hydroxyl group. This seemingly minor modification is, in fact, a strategic chemical maneuver. The acetyl group functions as a protecting group , a temporary functional group that masks the reactive hydroxyl moiety.
Why is this protection necessary? The free hydroxyl group in isovanillin is nucleophilic and acidic, making it susceptible to a variety of undesired side reactions in the presence of bases, electrophiles, or oxidizing agents intended for other parts of the molecule. By converting it into an ester (O-acetyl), we effectively "deactivate" it, allowing for greater chemical selectivity. This protection is reversible, and the hydroxyl group can be regenerated in a subsequent deprotection step, typically via hydrolysis.
Comparative Analysis: O-Acetyl Isovanillin vs. Isovanillin
The decision to use O-Acetyl Isovanillin hinges on a trade-off between upfront material cost and downstream process efficiency. Let's break down the key comparison points.
Cost Analysis: Beyond the Price Tag
A superficial analysis might favor isovanillin due to its lower per-kilogram purchase price. However, a comprehensive cost assessment must account for the entire process.
| Parameter | O-Acetyl Isovanillin | Isovanillin (Direct Use) | Analysis |
| Procurement Cost | Higher | Lower | Isovanillin is the cheaper starting material. |
| Process Steps | Typically N steps | Can be N-2 steps (no protection/deprotection) | Fewer steps with isovanillin can mean lower labor and energy costs. |
| Reagent Cost | Cost of deprotection reagents (e.g., NaOH, HCl) | Cost of reagents for potential side-reaction mitigation. | This is highly dependent on the specific reaction. |
| Yield & Throughput | Often higher overall yield and purity. | Lower yield due to side-product formation. | Higher yield can significantly lower the effective cost per gram of the final product. |
| Purification Cost | Simpler purification, less solvent, less time. | Complex purification (e.g., chromatography) may be needed to remove impurities. | Purification is a major cost driver in process chemistry. |
| Waste Disposal | Waste from deprotection step. | Waste from side-products and extensive purification. | The environmental and financial cost of waste disposal must be considered. |
Expert Insight: The "hidden costs" associated with the direct use of isovanillin—such as complex purifications, lower yields, and reagent waste from mitigating side reactions—can often outweigh the initial savings on the starting material. The upfront investment in O-Acetyl Isovanillin is frequently recouped through simplified downstream processing and higher product throughput.
Performance & Efficiency: A Tale of Two Pathways
The primary benefit of O-Acetyl Isovanillin lies in its ability to enhance reaction selectivity and, consequently, yield and purity.
| Performance Metric | O-Acetyl Isovanillin Pathway | Isovanillin Pathway | Rationale & Causality |
| Selectivity | High. The protected hydroxyl group does not interfere with reactions at other sites (e.g., the aldehyde). | Variable. The free hydroxyl can compete in reactions, leading to a mixture of products. | The acetyl group ensures that the desired reaction occurs only at the intended functional group. |
| Reaction Yield | Generally Higher. Cleaner reaction profiles mean more of the starting material is converted to the desired product. | Often Lower. A portion of the starting material is consumed in side reactions. | This is the most significant performance advantage. |
| Product Purity | High. Fewer side-products are formed, simplifying isolation of the target molecule. | Lower. The crude product is often a mixture requiring extensive purification. | High purity from the outset reduces the need for costly and time-consuming purification steps. |
| Process Robustness | More predictable and reproducible. The reaction is less sensitive to minor variations in conditions. | Less robust. Small changes can alter the ratio of products to by-products. | For GMP and manufacturing environments, process robustness is critical. |
Experimental Evidence: A Case Study in Synthesis
To illustrate these principles, let's consider a common synthetic transformation: a Wittig reaction at the aldehyde group of the isovanillin scaffold. The goal is to synthesize 3-hydroxy-4-methoxy-styrene, a valuable polymer precursor.
Workflow Comparison
The following diagram illustrates the two potential synthetic routes.
Safety Operating Guide
Proper Disposal of 5-Formyl-2-methoxyphenyl Acetate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Formyl-2-methoxyphenyl Acetate (CAS No. 881-57-2), a common intermediate in organic synthesis. By adhering to these procedures, researchers can mitigate risks and ensure compliance with safety regulations.
Immediate Safety Considerations: Understanding the Hazard Profile
Before initiating any disposal protocol, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) is the first line of defense against accidental exposure.
Table 1: Hazard Information and Required PPE for this compound
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Safety glasses with side shields or chemical goggles |
Always handle this chemical within a well-ventilated laboratory fume hood to avoid inhalation of any dust or aerosols. An emergency eyewash station and safety shower should be readily accessible.
The Core Directive: Disposal via an Approved Waste Disposal Plant
The primary and most critical directive for the disposal of this compound is to transfer it to a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
The rationale for this is twofold:
-
Environmental Protection: Aromatic aldehydes and their derivatives can be harmful to aquatic life and may persist in the environment.
-
Regulatory Compliance: National and local regulations strictly govern the disposal of chemical waste to prevent environmental contamination and ensure public health.
Step-by-Step Disposal Protocol for the Laboratory
This protocol outlines the process from the point of generation to the handover for professional disposal.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers. This compound is incompatible with strong acids and strong bases.[1]
-
Action: Designate a specific waste container for "Non-halogenated Aromatic Aldehyde Waste" or a similar classification that aligns with your institution's waste management plan.
-
Causality: Mixing with strong acids or bases can catalyze unintended reactions, potentially leading to the generation of heat, gas, or hazardous byproducts.
Step 2: Waste Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.
-
Action:
-
Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The original product container, if in good condition, is an excellent choice.[2]
-
Ensure the container has a secure, screw-top lid to prevent spills and evaporation.[2]
-
The container must be in good condition, free from cracks or leaks.[2]
-
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and a critical safety measure.
-
Action:
-
As soon as the first portion of waste is added, affix a "Hazardous Waste" label to the container.[2][3]
-
The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
An accurate estimation of the concentration and the total quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).[3]
-
The name and contact information of the responsible researcher or lab.[3]
-
The relevant hazard pictograms (e.g., irritant).
-
-
Step 4: Accumulation of Waste in a Satellite Accumulation Area (SAA)
Laboratories should have a designated Satellite Accumulation Area for the temporary storage of hazardous waste.[1][3]
-
Action:
-
Store the labeled waste container at or near the point of generation, such as in a designated secondary containment bin within a fume hood.
-
Keep the container securely closed at all times, except when adding waste.[2]
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[2]
-
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with this compound must also be disposed of as hazardous waste.
-
Action:
-
Solid Waste: Place contaminated gloves, weigh boats, and absorbent paper into a designated, sealed, and labeled solid chemical waste container.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced container may be disposed of in accordance with institutional policies.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Advanced Insight: Potential for In-Lab Neutralization (For Informational Purposes)
For facilities with the appropriate expertise and equipment, chemical neutralization of aldehyde-containing waste streams can be considered. A patented method suggests that aldehydes can be neutralized using sodium pyrosulfite to form non-toxic substances.[4] This process is reported to be effective within approximately 15 minutes with agitation.[4]
Disclaimer: This information is provided for educational purposes only. Any in-lab neutralization should only be attempted by trained personnel after a thorough risk assessment and in accordance with all institutional and regulatory guidelines. The primary recommended disposal method remains collection by a licensed waste management service.
By implementing these rigorous disposal procedures, researchers can uphold the highest standards of laboratory safety and environmental stewardship, fostering a culture of responsibility that extends beyond the bench.
References
- Vanderbilt University. (n.d.). Storing Hazardous Waste In Your Laboratory.
- Cosentino, L. C., & Degregorio, D. Z. (1996). U.S. Patent No. 5,545,336. Washington, DC: U.S. Patent and Trademark Office.
- Youngstown State University. (n.d.). Laboratory/Chemical Waste Guidelines.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Formyl-2-methoxyphenyl Acetate
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, diligence, and an unwavering commitment to safety. Handling novel chemical entities is routine, yet it must never become mundane. A robust safety culture, grounded in a deep understanding of the materials we work with, is the bedrock of successful and responsible research. This guide provides essential, field-tested guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 5-Formyl-2-methoxyphenyl Acetate (CAS No. 881-57-2). Our objective is to move beyond mere compliance and foster a proactive safety mindset that protects you, your colleagues, and the integrity of your work.
Understanding the Hazard: Why This PPE is Necessary
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
These classifications are not merely administrative checkboxes; they are critical indicators of the chemical's potential to cause harm upon contact. Skin irritation can range from redness and itching to more severe inflammation, while serious eye irritation can result in pain, redness, and potential damage to the cornea. The causality is clear: direct contact with the skin or eyes is the primary route of exposure and potential harm. Therefore, our entire PPE strategy is built upon creating a reliable barrier to prevent this contact. This principle is a cornerstone of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the use of PPE to mitigate identified hazards.[3][4]
Core Protective Equipment: Your First Line of Defense
Effective protection is achieved through a multi-layered approach. The following PPE is mandatory for all work involving this compound.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are essential and must be worn at all times. Goggles form a seal around the eyes, offering protection from splashes of liquids, and more relevantly for this solid compound, from airborne dust or particles that could be generated during weighing or transfer.
-
Face Shield: When handling larger quantities (e.g., >25g) or when there is a heightened risk of splashing or dust generation (e.g., during transfers or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[5] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
To prevent skin contact as mandated by the H315 classification, comprehensive body protection is required.
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required. It should be long-sleeved, fully buttoned, and fit properly to cover as much skin as possible.[5] Synthetic blends like polyester should be avoided as they can melt and fuse to the skin in a fire.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory requirement. Shorts, skirts, and perforated or open-toed shoes are prohibited. This ensures no skin on the lower body or feet is exposed.[5]
Hand Protection: Selecting the Right Glove
Choosing the correct gloves is critical. Not all disposable gloves offer the same level of protection against all chemicals. For this compound, which is an aromatic aldehyde and an ester, glove selection should be based on materials known to resist these chemical classes.
| Glove Material | Suitability for Aromatic Aldehydes & Esters | Advantages | Disadvantages |
| Nitrile | Good | Excellent dexterity and tactile sensitivity. Good resistance to a broad range of chemicals and physical hazards like punctures.[6] | Can provide a false sense of security; protection is for incidental contact only. Not for prolonged immersion. |
| Butyl Rubber | Excellent | High resistance to aldehydes, ketones, and esters.[7] | Can be thicker, reducing dexterity. Higher cost. |
| Natural Rubber (Latex) | Fair to Poor | Good dexterity and fit. | Poor resistance to many organic solvents. Can cause allergic reactions.[8] |
Recommendation: For routine handling and small quantities, Nitrile gloves are the standard. They must be inspected for any signs of degradation or puncture before each use. If contact with the chemical occurs, gloves should be removed and replaced immediately, and hands should be washed. For tasks involving larger quantities or prolonged handling, consider using thicker, chemical-resistant gloves like Butyl rubber .
Operational Plan: From Bench to Disposal
A proactive safety plan includes not just what to wear, but how to conduct the work. The American Chemical Society (ACS) promotes the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[9][10]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to minimize the risk of inhaling fine particles.[11] Use a spatula for transfers to avoid generating dust.
-
During Reaction: Keep all containers with the chemical clearly labeled and sealed when not in immediate use.[12]
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, turning them inside out. Then remove your lab coat and finally your eye protection. Wash hands thoroughly with soap and water.
Waste Disposal Plan
-
Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, contaminated paper towels) must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.
-
Solutions: Unused solutions or reaction mixtures containing the compound must be collected in a labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.
-
Disposal: All waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local and federal regulations.[13]
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring proper protection when working with this compound.
Caption: Decision workflow for PPE selection and safe handling.
Emergency Response: Be Prepared
Preparation is key to mitigating the impact of an accidental exposure.[10]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed and labeled container, and dispose of it as hazardous waste. Ensure the area is well-ventilated.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and protect yourself and your colleagues from harm. This commitment to safety is not a barrier to discovery; it is the framework that enables it.
References
- Laboratory Safety Guidance - OSHA.
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
- The OSHA Laboratory Standard. Lab Manager Magazine. [Link]
- Chemical Safety Guidelines. The University of New Mexico. [Link]
- PPE and Safety for Chemical Handling.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Safety in Academic Chemistry Laboratories. American Chemical Society. [Link]
- Personal Protective Equipment (PPE) - Appendix E. University of Pittsburgh. [Link]
- This compound | C10H10O4 | CID 4099572. PubChem - NIH. [Link]
- Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]
- American Chemical Society Issues Guidelines for Safer Research Laboratories. American Chemical Society. [Link]
- Safety data sheet - METHOXYPROPYLACET
- Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
- Safety Tipsheets & Best Practices. American Chemical Society. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
- Safety Data Sheet - Vanillin acetate n
- Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK. [Link]
- 5 Types of PPE for Hazardous Chemicals.
Sources
- 1. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 881-57-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. osha.gov [osha.gov]
- 4. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. acs.org [acs.org]
- 10. acs.org [acs.org]
- 11. acs.org [acs.org]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 13. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
